molecular formula C25H32N2O4 B15575017 Alvimopan-D7

Alvimopan-D7

カタログ番号: B15575017
分子量: 431.6 g/mol
InChIキー: UPNUIXSCZBYVBB-ZXAJRTDPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alvimopan-D7 is a useful research compound. Its molecular formula is C25H32N2O4 and its molecular weight is 431.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C25H32N2O4

分子量

431.6 g/mol

IUPAC名

2-[[(2S)-3,3-dideuterio-2-[[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C25H32N2O4/c1-18-16-27(12-11-25(18,2)21-9-6-10-22(28)14-21)17-20(24(31)26-15-23(29)30)13-19-7-4-3-5-8-19/h3-10,14,18,20,28H,11-13,15-17H2,1-2H3,(H,26,31)(H,29,30)/t18-,20-,25+/m0/s1/i3D,4D,5D,7D,8D,13D2

InChIキー

UPNUIXSCZBYVBB-ZXAJRTDPSA-N

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvimopan is a peripherally acting mu-opioid receptor (μOR) antagonist approved for the management of postoperative ileus. Its deuterated isotopologue, Alvimopan-D7, serves as an internal standard for its quantitative analysis by mass spectrometry. The mechanism of action of this compound is identical to that of Alvimopan. This guide provides a comprehensive overview of the molecular mechanism, pharmacokinetics, and relevant experimental methodologies for studying Alvimopan. The core of its action lies in the competitive antagonism of μ-opioid receptors in the gastrointestinal tract, reversing the inhibitory effects of opioids on gut motility without compromising central analgesia. This document consolidates key quantitative data, details experimental protocols, and provides visual representations of its mechanism and relevant assays.

Introduction

Postoperative ileus, the transient cessation of coordinated bowel motility after surgery, is a common complication that can prolong hospital stays and increase patient morbidity. Opioid analgesics, a mainstay of postoperative pain management, are a major contributing factor to the development of postoperative ileus due to their inhibitory effects on the enteric nervous system. Alvimopan is a selective, peripherally acting μ-opioid receptor antagonist designed to mitigate these gastrointestinal side effects. Due to its physicochemical properties, Alvimopan does not cross the blood-brain barrier, thereby preserving the central analgesic effects of opioids. This compound, a stable isotope-labeled form of Alvimopan, is utilized in pharmacokinetic and bioanalytical studies as an internal standard to ensure accurate quantification. This guide will delve into the detailed mechanism of action of Alvimopan, with the understanding that it is directly applicable to this compound.

Mechanism of Action

Alvimopan functions as a competitive antagonist at the μ-opioid receptor. In the gastrointestinal tract, endogenous and exogenous opioids bind to μ-opioid receptors on enteric neurons, leading to a decrease in acetylcholine (B1216132) release and subsequent inhibition of propulsive contractions. Alvimopan, when administered orally, acts locally within the gut to block this interaction.

Molecular Interaction with the Mu-Opioid Receptor

Alvimopan exhibits high binding affinity and selectivity for the μ-opioid receptor.[1] It competitively displaces opioid agonists from the receptor's binding pocket. This antagonism prevents the downstream signaling cascade initiated by agonist binding, which typically involves the inhibition of adenylyl cyclase, reduced intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels). By blocking these pathways, Alvimopan restores normal neuronal excitability and acetylcholine release in the myenteric plexus, thereby promoting coordinated gastrointestinal motility.

Signaling Pathway

The binding of opioid agonists to the μ-opioid receptor, a G-protein coupled receptor (GPCR), initiates an intracellular signaling cascade that ultimately leads to decreased neuronal excitability and reduced neurotransmitter release. Alvimopan blocks this cascade at its inception.

cluster_0 Opioid Agonist Signaling (Inhibited by Alvimopan) Opioid Opioid Agonist (e.g., Morphine) muOR μ-Opioid Receptor Opioid->muOR Binds Alvimopan Alvimopan Alvimopan->muOR Blocks G_protein Gi/o Protein Activation muOR->G_protein AC Adenylyl Cyclase Inhibition G_protein->AC Ion_Channels K+ Channel Activation & Ca2+ Channel Inhibition G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP Neurotransmitter ↓ Acetylcholine Release cAMP->Neurotransmitter Ion_Channels->Neurotransmitter Motility Decreased GI Motility Neurotransmitter->Motility

Figure 1. Signaling pathway of μ-opioid receptor activation and its inhibition by Alvimopan.

Quantitative Data

Receptor Binding Affinities

The binding affinity of Alvimopan and its active metabolite for opioid receptors has been determined through in vitro radioligand binding assays.

CompoundReceptorKi (nM)Reference
Alvimopan Mu (μ)0.4[1][2]
Delta (δ)4.4 - 12[2][3]
Kappa (κ)40 - 100[2][3]
ADL 08-0011 (Metabolite) Mu (μ)0.8[2][4]
Functional Activity

Functional assays, such as [³⁵S]GTPγS binding assays, have been used to characterize the antagonist properties of Alvimopan.

CompoundAssayIC50 (nM)ReceptorReference
Alvimopan [³⁵S]GTPγS binding1.7Human μ-opioid[3]
Pharmacokinetic Properties
ParameterAlvimopanADL 08-0011 (Metabolite)Reference
Bioavailability < 7%-[5]
Tmax (single dose) ~2 hoursMedian of 36 hours[2][4]
Cmax (12 mg BID for 5 days) 10.98 ± 6.43 ng/mL35.73 ± 35.29 ng/mL[4][6]
Protein Binding 80-90%-[5]
Terminal Half-life 10-17 hours10-18 hours[6]

Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity of a test compound for the μ-opioid receptor.

Objective: To determine the inhibition constant (Ki) of a test compound for the μ-opioid receptor through competitive binding with a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

  • Test Compound: Alvimopan.

  • Non-specific Binding Control: Naloxone (a non-selective opioid antagonist) at a high concentration.

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

Procedure:

  • Prepare cell membranes expressing the μ-opioid receptor.

  • In a 96-well plate, add binding buffer, a fixed concentration of [³H]-DAMGO, and varying concentrations of the test compound (Alvimopan).

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of naloxone.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_workflow Radioligand Binding Assay Workflow prep Prepare Reagents: - Cell Membranes (μOR) - [³H]-DAMGO - Alvimopan - Naloxone - Binding Buffer plate Plate Setup: - Total Binding (no inhibitor) - Non-specific Binding (+ Naloxone) - Competitive Binding (+ Alvimopan) prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Rapid Filtration & Washing incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki count->analyze

Figure 2. General workflow for a radioligand binding assay.
In Vitro Gut Motility Assay

This protocol outlines a method to assess the effect of Alvimopan on gut motility in an isolated tissue preparation.

Objective: To evaluate the ability of Alvimopan to antagonize opioid-induced inhibition of intestinal contractions.

Materials:

  • Tissue Source: Guinea pig ileum segment.

  • Organ Bath: A temperature-controlled chamber with a system for continuous perfusion of physiological salt solution and aeration.

  • Isotonic Transducer: To measure muscle contractions.

  • Data Acquisition System.

  • Physiological Salt Solution: Krebs-Henseleit solution.

  • Opioid Agonist: Morphine.

  • Test Compound: Alvimopan.

  • Stimulator: For electrical field stimulation (EFS) to induce cholinergic contractions.

Procedure:

  • Isolate a segment of the guinea pig ileum and mount it in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

  • Allow the tissue to equilibrate under a resting tension.

  • Induce contractions using EFS and record the baseline response.

  • Introduce an opioid agonist (e.g., morphine) into the bath to inhibit the EFS-induced contractions.

  • Once the inhibitory effect of the opioid is stable, add increasing concentrations of Alvimopan to the bath.

  • Record the contractile response at each concentration of Alvimopan.

  • Analyze the data to determine the concentration of Alvimopan required to reverse the opioid-induced inhibition of gut motility.

Conclusion

This compound, as a deuterated analog of Alvimopan, shares its mechanism of action as a peripherally restricted μ-opioid receptor antagonist. Its clinical efficacy in accelerating the recovery of gastrointestinal function post-surgery stems from its ability to selectively block the inhibitory effects of opioids in the gut without affecting central analgesia. A thorough understanding of its binding kinetics, functional antagonism, and pharmacokinetic profile is crucial for its appropriate clinical application and for the development of future peripherally acting opioid receptor antagonists. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this and similar compounds.

References

Alvimopan-D7: A Technical Guide to its Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising their central analgesic effects.[1][2] Alvimopan-D7 is a deuterated analog of Alvimopan, where seven hydrogen atoms have been replaced by deuterium (B1214612). This isotopic substitution is intended to alter the pharmacokinetic profile of the drug, potentially enhancing its metabolic stability and therapeutic window. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols, and a visualization of its mechanism of action.

Chemical and Physical Properties

The incorporation of deuterium into the Alvimopan structure results in a molecule with a higher molecular weight and potentially altered physicochemical properties compared to the parent compound. While specific experimental data for this compound is not extensively available in public literature, the following tables summarize the known properties of both Alvimopan and this compound, with expected trends for the deuterated compound based on the known effects of isotopic substitution.

Table 1: General Chemical Properties

PropertyAlvimopanThis compound
Chemical Name 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid((S)-2-(((3R,4R)-4-(3-Hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)methyl)-3-(phenyl-d5)propanoyl-3,3-d2)glycine
Molecular Formula C₂₅H₃₂N₂O₄C₂₅H₂₅D₇N₂O₄[3]
Molecular Weight 424.53 g/mol 431.58 g/mol [3]
CAS Number 156053-89-31261396-48-8[3]
Synonyms Entereg, ADL 8-2698, LY246736-

Table 2: Physical Properties

PropertyAlvimopanThis compound (Predicted/Reported)
Physical State White to light beige powder[2]Solid (Predicted)
Melting Point 210-213 °C (dihydrate)Expected to be similar to or slightly different from Alvimopan.
Solubility <0.1 mg/mL in water (pH 3.0-9.0); 1-5 mg/mL (pH 1.2); 10-25 mg/mL in 0.1 N NaOH (dihydrate)Solubility may be slightly altered due to changes in intermolecular forces.
pKa pKa1 = 3.71 (phenol), pKa2 = 10.66 (tertiary amine)Expected to be very similar to Alvimopan.

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the shake-flask method, a widely accepted and reliable technique.

Methodology:

  • Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.

  • Sample Addition: Add an excess amount of this compound powder to a known volume of each buffered solution in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the flasks at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility as mg/mL or mol/L at each pH.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: Ensure the this compound sample is finely powdered and completely dry.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube, ensuring the packed height is approximately 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.

  • Heating: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting).

  • Data Reporting: Report the melting point as a range from the onset to the completion of melting.

Mechanism of Action: Mu-Opioid Receptor Antagonism

Alvimopan acts as a selective antagonist of the mu-opioid receptor in the gastrointestinal tract.[1] By binding to these receptors, it blocks the inhibitory effects of opioid agonists on gut motility, thereby accelerating gastrointestinal recovery.[1]

Signaling Pathway

The binding of an opioid agonist to the mu-opioid receptor initiates a G-protein-mediated signaling cascade that leads to decreased intracellular cyclic AMP (cAMP) levels and reduced neuronal excitability. Alvimopan competitively blocks this binding, thus preventing the downstream signaling events.

Alvimopan_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid Agonist->MOR Binds Alvimopan Alvimopan Alvimopan->MOR Blocks G_protein Gαi/o and Gβγ subunits MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Effector ↓ Neuronal Excitability cAMP->Effector Receptor_Binding_Workflow prep Prepare cell membranes expressing mu-opioid receptors radioligand Incubate membranes with a fixed concentration of radiolabeled mu-opioid agonist (e.g., [³H]DAMGO) prep->radioligand competitor Add increasing concentrations of this compound radioligand->competitor incubate Incubate to allow for binding equilibrium competitor->incubate separate Separate bound and free radioligand via filtration incubate->separate quantify Quantify bound radioactivity using liquid scintillation counting separate->quantify analyze Analyze data to determine the IC₅₀ and Ki of this compound quantify->analyze

References

An In-depth Technical Guide to the Synthesis and Characterization of Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Alvimopan-D7, a deuterated analog of Alvimopan (B130648). Alvimopan is a peripherally acting µ-opioid receptor antagonist used to accelerate gastrointestinal recovery after bowel resection surgery.[1][2] Deuterated compounds like this compound are valuable tools in pharmaceutical research, particularly as internal standards in pharmacokinetic and metabolic studies. This document details a proposed synthetic pathway, experimental protocols, and characterization data for this compound.

Overview of Alvimopan and its Deuterated Analog

Alvimopan's mechanism of action involves the competitive antagonism of µ-opioid receptors in the gastrointestinal tract.[1] This blockade mitigates the constipating effects of opioid analgesics without compromising their central analgesic effects.[3] The deuterated version, this compound, is structurally identical to Alvimopan except for the substitution of seven hydrogen atoms with deuterium (B1214612). This isotopic labeling allows for its differentiation from the parent compound in mass spectrometry-based assays. The chemical name for this compound, ((S)-2-(((3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl)methyl)-3-(phenyl-d5)propanoyl-3,3-d2)glycine, indicates that five deuterium atoms are on the phenyl ring and two are at the beta-position of the amino acid backbone.

Proposed Synthesis of this compound

The key starting material for this proposed synthesis is L-Phenylalanine-d5, which is commercially available.[6][7] The additional two deuterium atoms at the C-3 position can be introduced via a base-catalyzed H-D exchange on a suitable intermediate.

Diagram of the Proposed Synthetic Workflow for this compound

G cluster_0 Preparation of Deuterated Phenylalanine Derivative cluster_1 Synthesis of Piperidine (B6355638) Moiety cluster_2 Coupling and Final Steps A L-Phenylalanine-d5 B N-Boc-L-Phenylalanine-d5 A->B Boc2O, NaOH C N-Boc-L-Phenylalanine-d5 methyl ester B->C CH3I, K2CO3 D N-Boc-3,3-d2-L-Phenylalanine-d5 methyl ester C->D NaOCH3, CH3OD E N-Boc-3,3-d2-L-Phenylalanine-d5 D->E LiOH G Coupled Intermediate E->G EDC, HOBt, (F) F (3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidine H Deprotected Intermediate G->H TFA I This compound H->I Glycine (B1666218) derivative, coupling agent G cluster_0 Opioid Agonist Signaling cluster_1 Alvimopan Action A Opioid Agonist (e.g., Morphine) B µ-Opioid Receptor A->B Binds C G-protein (Gi) B->C Activates D Adenylyl Cyclase C->D Inhibits F cAMP D->F Converts E ATP E->D G Decreased GI Motility F->G Leads to H Alvimopan I µ-Opioid Receptor H->I Blocks J No G-protein Activation I->J Prevents K Normal Adenylyl Cyclase Activity J->K L Normal GI Motility K->L

References

Deuterium-Labeled Alvimopan: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of deuterium-labeled Alvimopan for research applications. While specific data on deuterated Alvimopan is not publicly available, this document extrapolates from established principles of deuterium (B1214612) labeling in drug discovery and the known pharmacology of Alvimopan to present a comprehensive resource for its synthesis, potential applications, and relevant experimental protocols. The strategic incorporation of deuterium into the Alvimopan molecule offers significant advantages for pharmacokinetic and metabolic studies, primarily through the kinetic isotope effect and its use as a superior internal standard in bioanalytical assays. This guide is intended to equip researchers with the foundational knowledge to synthesize, utilize, and analyze deuterium-labeled Alvimopan in a research setting.

Introduction to Alvimopan and the Rationale for Deuterium Labeling

Alvimopan is a peripherally acting μ-opioid receptor antagonist used to accelerate gastrointestinal recovery following bowel resection surgery.[1][2] It selectively antagonizes the effects of opioids in the gastrointestinal tract without reversing central analgesia, a property attributed to its limited ability to cross the blood-brain barrier.[3] Alvimopan is primarily metabolized by the intestinal microflora via amide hydrolysis to an active metabolite, ADL 08-0011.[3][4]

Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful strategy in drug discovery and development.[5] This subtle modification can profoundly alter a drug's metabolic profile due to the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its cleavage is often the rate-limiting step in enzymatic metabolism, particularly by cytochrome P450 (CYP) enzymes.[6] By strategically placing deuterium at metabolically labile sites, the rate of metabolism can be slowed, leading to an increased half-life, enhanced systemic exposure, and potentially a more favorable pharmacokinetic profile.[3][6] Furthermore, deuterium-labeled compounds are invaluable as internal standards in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as they exhibit nearly identical chemical and physical properties to the analyte but are distinguishable by their mass.[2][7]

For Alvimopan, deuterium labeling could serve two primary research purposes:

  • Pharmacokinetic and Metabolic Studies: Investigating the impact of the KIE on the amide hydrolysis of Alvimopan by gut microbiota. While not a CYP-mediated process, the enzymatic cleavage of the amide bond could be influenced by deuteration at adjacent positions, potentially altering the formation rate of its active metabolite.

  • Bioanalytical Internal Standard: A deuterium-labeled Alvimopan would be the ideal internal standard for the accurate quantification of Alvimopan and its metabolites in complex biological matrices like plasma and feces.[2][8]

Synthesis of Deuterium-Labeled Alvimopan

While a specific synthetic route for deuterium-labeled Alvimopan has not been published, a plausible approach can be devised based on known synthetic methods for Alvimopan and general techniques for deuterium incorporation.[9][10] One potential strategy involves the use of deuterated reagents at a late stage in the synthesis to introduce the isotope selectively.

Proposed Synthetic Scheme:

A potential route could involve the deuteration of the glycine (B1666218) ethyl ester intermediate, which is then coupled with the carboxylic acid precursor of Alvimopan.

  • Step 1: Synthesis of Deuterated Glycine Ethyl Ester (d2-Gly-OEt): Commercially available glycine can be esterified in the presence of deuterated ethanol (B145695) (EtOD) and a suitable acid catalyst. Alternatively, deuterated glycine can be used as the starting material.

  • Step 2: Coupling Reaction: The carboxylic acid precursor of Alvimopan can be coupled with the deuterated glycine ethyl ester using standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in an appropriate solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

  • Step 3: Deprotection: If protecting groups are used on the carboxylic acid precursor, a final deprotection step would be necessary to yield the deuterium-labeled Alvimopan.

Purification and Characterization:

The final product would be purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC). Characterization and confirmation of the structure and isotopic enrichment would be performed using:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR to confirm the absence of protons at the labeled positions and 2H NMR to confirm the presence of deuterium.

  • Mass Spectrometry (MS): To confirm the molecular weight of the deuterated compound.

Experimental Protocols

This section provides detailed, albeit generalized, experimental protocols for the application of deuterium-labeled Alvimopan in research.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of Alvimopan and deuterium-labeled Alvimopan by intestinal microflora.

Materials:

  • Alvimopan and Deuterium-Labeled Alvimopan

  • Anaerobic incubation system

  • Fecal slurry from a relevant species (e.g., human, rat)

  • Anaerobic buffer

  • Acetonitrile (B52724) (ACN) for quenching the reaction

  • LC-MS/MS system

Procedure:

  • Preparation of Fecal Slurry: Homogenize fresh fecal samples in an anaerobic buffer.

  • Incubation: In an anaerobic chamber, incubate Alvimopan and deuterium-labeled Alvimopan separately with the fecal slurry at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Stop the reaction by adding ice-cold acetonitrile to each aliquot.

  • Sample Preparation: Centrifuge the samples to precipitate solids. Collect the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

Data Analysis:

  • Plot the percentage of the remaining parent compound versus time.

  • Calculate the in vitro half-life (t1/2) for both compounds.

  • Compare the metabolic stability of the deuterated and non-deuterated forms.

Pharmacokinetic Study in a Preclinical Model

Objective: To compare the pharmacokinetic profiles of Alvimopan and deuterium-labeled Alvimopan in a relevant animal model (e.g., rats).

Materials:

  • Alvimopan and Deuterium-Labeled Alvimopan

  • Animal model (e.g., Sprague-Dawley rats)

  • Dosing vehicles

  • Blood collection supplies

  • LC-MS/MS system

  • Pharmacokinetic analysis software

Procedure:

  • Dosing: Administer equivalent oral doses of Alvimopan and deuterium-labeled Alvimopan to two groups of animals.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentrations of the parent drug and its major metabolite in the plasma samples using a validated LC-MS/MS method, with the deuterated analog serving as the internal standard for the non-deuterated compound, and vice-versa.[6]

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for both compounds using non-compartmental analysis.

LC-MS/MS Bioanalytical Method for Quantification of Alvimopan

Objective: To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Alvimopan in plasma using deuterium-labeled Alvimopan as an internal standard.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to achieve separation of Alvimopan and its metabolite from endogenous plasma components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

Mass Spectrometric Conditions (Hypothetical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alvimopan: Precursor ion (m/z) -> Product ion (m/z)

    • Deuterium-Labeled Alvimopan (IS): Precursor ion (m/z) -> Product ion (m/z)

    • Metabolite (ADL 08-0011): Precursor ion (m/z) -> Product ion (m/z)

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 20 µL of the internal standard solution (deuterium-labeled Alvimopan in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex and centrifuge.

  • Inject the supernatant into the LC-MS/MS system.

Method Validation:

The method should be validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and matrix effects.

Data Presentation

The following tables present hypothetical quantitative data to illustrate the expected outcomes from the described experiments.

Table 1: Hypothetical In Vitro Metabolic Stability of Alvimopan and Deuterated Alvimopan in Human Fecal Slurry

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Alvimopan4515.4
Deuterated Alvimopan759.2

Table 2: Hypothetical Pharmacokinetic Parameters of Alvimopan and Deuterated Alvimopan in Rats Following a Single Oral Dose (10 mg/kg)

ParameterAlvimopanDeuterated Alvimopan
Cmax (ng/mL)150 ± 25180 ± 30
Tmax (h)2.0 ± 0.52.5 ± 0.5
AUC0-t (ng·h/mL)600 ± 120950 ± 150
t1/2 (h)10.5 ± 1.515.0 ± 2.0

Table 3: Validation Summary for a Hypothetical LC-MS/MS Method for Alvimopan in Human Plasma

ParameterAcceptance CriteriaResult
Linearity (r2)> 0.990.998
LLOQ (ng/mL)S/N > 100.1
Accuracy (% Bias)Within ±15%-5.2% to 8.5%
Precision (% CV)< 15%4.1% to 9.8%
Recovery (%)Consistent and reproducible~85%
Matrix Effect (%)Within acceptable limits< 10%

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows.

G cluster_0 Alvimopan Metabolism Alvimopan Alvimopan Microflora Intestinal Microflora (Amide Hydrolysis) Alvimopan->Microflora Metabolism Metabolite Active Metabolite (ADL 08-0011) Microflora->Metabolite

Mechanism of Alvimopan metabolism by intestinal microflora.

G cluster_1 Pharmacokinetic Study Workflow Dosing Dosing (Alvimopan vs. D-Alvimopan) Sampling Blood Sampling (Time Course) Dosing->Sampling Processing Plasma Preparation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis Comparison Comparison of Profiles PK_Analysis->Comparison

Workflow for a comparative pharmacokinetic study.

G cluster_2 LC-MS/MS Quantification Logic Sample Biological Sample (e.g., Plasma) IS Add Deuterated Internal Standard (IS) Sample->IS Extraction Sample Preparation (e.g., Protein Precipitation) IS->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Ratio Measure Peak Area Ratio (Analyte / IS) LC_MS->Ratio Quantification Quantify Analyte Concentration Ratio->Quantification

Logic of using a deuterated internal standard for quantification.

Conclusion

Deuterium-labeled Alvimopan represents a valuable research tool for elucidating its pharmacokinetic and metabolic pathways with greater precision. The kinetic isotope effect may offer insights into the enzymatic processes governing its conversion to its active metabolite, while its application as an internal standard is crucial for robust and accurate bioanalytical method development. This technical guide provides a foundational framework for researchers to pursue studies involving deuterium-labeled Alvimopan, from its conceptual synthesis to its practical application in preclinical research. The provided protocols and data serve as a starting point for designing and interpreting experiments aimed at advancing our understanding of this important therapeutic agent.

References

Alvimopan-D7: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Peripherally Acting Mu-Opioid Receptor Antagonist

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, primarily postoperative ileus. Its mechanism of action is localized to the gastrointestinal tract, thereby preserving the central analgesic effects of opioids. This technical guide provides a comprehensive overview of Alvimopan-D7, a deuterated analog of Alvimopan often utilized as an internal standard in analytical studies. The information presented herein is intended for researchers, scientists, and drug development professionals.

This compound: Core Data

The deuterated form of Alvimopan, this compound, is a critical tool in pharmacokinetic and metabolic studies due to its utility as an internal standard in mass spectrometry-based bioanalysis.

IdentifierValueSource
CAS Number 2714418-83-2 (for Hydrate)[1]
Molecular Formula C₂₅H₂₇D₇N₂O₅[1][2]
Molecular Weight 449.59 g/mol [1][2]
Synonyms rac-N-[2-[[4-(3-Hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl]-1-oxo-3-(phenyl)propyl]glycine-d7 Hydrate, ADL 8-2698-d7 Hydrate, LY 246736-d7 Hydrate, Entereg-d7 Hydrate[1]

Mechanism of Action

Alvimopan functions as a competitive antagonist of the μ-opioid receptor (MOR) located in the gastrointestinal tract.[3] Opioids, commonly used for postoperative pain management, bind to these receptors, leading to a decrease in gastrointestinal motility and contributing to postoperative ileus. By selectively blocking these peripheral receptors, alvimopan mitigates the inhibitory effects of opioids on gut function without crossing the blood-brain barrier, thus preserving central analgesia.[4] Alvimopan exhibits high affinity for the μ-opioid receptor with a Ki of 0.4 nM.[5][6]

Signaling Pathway of Mu-Opioid Receptor in Enteric Neurons

The binding of opioid agonists to the μ-opioid receptor, a G protein-coupled receptor (GPCR) on enteric neurons, initiates an intracellular signaling cascade that results in decreased neuronal excitability and reduced neurotransmitter release. This ultimately leads to diminished gastrointestinal motility. Alvimopan competitively binds to this receptor, preventing the agonist-induced signaling cascade.

Mu-Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds to Alvimopan Alvimopan Alvimopan->MOR Competitively Blocks G_Protein Gi/o Protein (Inactive) MOR->G_Protein Activates G_Protein_Active Gi/o Protein (Active) G_Protein->G_Protein_Active GDP -> GTP AC Adenylyl Cyclase G_Protein_Active->AC Inhibits Ion_Channels Ion Channels G_Protein_Active->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx Neurotransmitter_Release ↓ Neurotransmitter Release (e.g., Acetylcholine) Ca_influx->Neurotransmitter_Release GI_Motility ↓ Gastrointestinal Motility Neurotransmitter_Release->GI_Motility

Mu-Opioid Receptor Signaling Pathway in Enteric Neurons.

Pharmacokinetic Profile of Alvimopan

Alvimopan exhibits limited systemic absorption, which is key to its peripherally selective action.

ParameterValueSource
Bioavailability < 6%[5][7]
Time to Peak Plasma Concentration (Tmax) ~2 hours[5][8]
Peak Plasma Concentration (Cmax) 10.98 ng/mL (after 12 mg twice daily for 5 days)[5]
Volume of Distribution (Vd) 20-40 L[8]
Plasma Protein Binding 80-90%[3]
Metabolism Primarily by gut microflora to an active metabolite[3][5][8]
Terminal Half-Life 10-17 hours[7][8]
Elimination Primarily biliary excretion[3]

Clinical Efficacy in Postoperative Ileus

Multiple Phase III clinical trials have demonstrated the efficacy of alvimopan in accelerating the recovery of gastrointestinal function following bowel resection surgery.

EndpointResultSource
Time to GI-2 Recovery (First solid food and first bowel movement) Accelerated by 13 to 26 hours vs. placebo[5]
Time to GI-3 Recovery (First solid food, flatus, and bowel movement) Accelerated by 10 to 20 hours vs. placebo[5]
Time to Hospital Discharge Order Written Accelerated by 13 to 21 hours vs. placebo[7]

Experimental Protocols

Radioligand Binding Assay for Mu-Opioid Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of a test compound like alvimopan for the μ-opioid receptor.

1. Materials:

  • Receptor Source: Membranes from CHO cells stably expressing the human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

  • Test Compound: Alvimopan.

  • Non-specific Binding Control: Naloxone (B1662785) or unlabeled DAMGO at a high concentration.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a cell harvester.

  • Scintillation Counter.

2. Procedure:

  • Prepare serial dilutions of alvimopan.

  • In a 96-well plate, add the assay buffer, the radioligand ([³H]-DAMGO) at a concentration near its Kd, and varying concentrations of alvimopan.

  • For total binding wells, no competing ligand is added. For non-specific binding wells, a high concentration of naloxone is added.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at 25°C for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of alvimopan that inhibits 50% of the specific binding of the radioligand) by plotting the percentage of specific binding against the logarithm of the alvimopan concentration.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]

In Vitro Gastrointestinal Motility Assay

This protocol describes a general method to assess the effect of compounds on the contractility of isolated intestinal tissue.

1. Materials:

  • Tissue: A segment of guinea pig ileum or other suitable intestinal tissue.

  • Organ Bath: Containing Tyrode's solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Isotonic Transducer and Data Acquisition System.

  • Opioid Agonist: Morphine.

  • Test Compound: Alvimopan.

2. Procedure:

  • Mount the isolated ileum segment in the organ bath.

  • Apply a resting tension and allow the tissue to equilibrate until regular spontaneous contractions are observed.

  • Record a stable baseline of contractions.

  • Introduce an opioid agonist (e.g., morphine) to the bath to inhibit contractions.

  • After observing the inhibitory effect, add alvimopan to the bath to assess its ability to reverse the opioid-induced inhibition of motility.

  • Record the changes in the frequency and amplitude of contractions.

Clinical Trial Methodology for Postoperative Ileus

The following outlines a typical design for a Phase III clinical trial evaluating alvimopan for the management of postoperative ileus.

1. Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.[10][11]

2. Patient Population: Adults undergoing partial large or small bowel resection with primary anastomosis.[10][11]

3. Intervention:

  • Treatment Group: Oral alvimopan (e.g., 12 mg) administered preoperatively and twice daily postoperatively until hospital discharge or for a maximum of 7 days.[10]

  • Control Group: Placebo administered on the same schedule.

4. Primary Efficacy Endpoint: Time to recovery of gastrointestinal function, often a composite measure of:

  • GI-2: Time to first toleration of solid food and first bowel movement.[12]

  • GI-3: Time to first toleration of solid food and first passage of flatus or bowel movement.[5]

5. Secondary Endpoints:

  • Time to hospital discharge order written.

  • Postoperative length of stay.

  • Incidence of postoperative ileus-related morbidity.

  • Opioid consumption and pain scores.

6. Data Analysis: Time-to-event endpoints are typically analyzed using a Cox proportional hazards model.

Experimental Workflow

The development of a peripherally acting mu-opioid receptor antagonist like alvimopan follows a structured workflow from preclinical evaluation to clinical validation.

Experimental Workflow Start Start In_Vitro_Screening In Vitro Screening Start->In_Vitro_Screening Binding_Assay Radioligand Binding Assay (Determine Ki for MOR, DOR, KOR) In_Vitro_Screening->Binding_Assay Functional_Assay Functional Assays (e.g., GTPγS binding, cAMP inhibition) In_Vitro_Screening->Functional_Assay Ex_Vivo_Studies Ex Vivo Studies Binding_Assay->Ex_Vivo_Studies Functional_Assay->Ex_Vivo_Studies GI_Motility_Assay Isolated Tissue Motility Assay (e.g., Guinea Pig Ileum) Ex_Vivo_Studies->GI_Motility_Assay In_Vivo_Preclinical In Vivo Preclinical Models GI_Motility_Assay->In_Vivo_Preclinical Animal_Models Animal Models of Postoperative Ileus In_Vivo_Preclinical->Animal_Models PK_PD_Studies Pharmacokinetic/ Pharmacodynamic Studies In_Vivo_Preclinical->PK_PD_Studies Clinical_Trials Clinical Trials Animal_Models->Clinical_Trials PK_PD_Studies->Clinical_Trials Phase_I Phase I (Safety, Tolerability, PK in Healthy Volunteers) Clinical_Trials->Phase_I Phase_II Phase II (Dose-ranging, Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy and Safety Studies) Phase_II->Phase_III End End Phase_III->End

Drug Development Workflow for a Peripherally Acting Mu-Opioid Antagonist.

Conclusion

This compound serves as an indispensable tool for the precise quantification of alvimopan in biological matrices, supporting robust pharmacokinetic and clinical investigations. Alvimopan itself has a well-defined mechanism of action as a peripherally selective mu-opioid receptor antagonist. Extensive clinical data has established its efficacy in accelerating the recovery of gastrointestinal function in patients undergoing bowel resection. The experimental protocols and workflows detailed in this guide provide a framework for the continued research and development of similar peripherally acting compounds.

References

Alvimopan-D7 as a Peripherally Acting μ-Opioid Receptor Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting μ-opioid receptor (PAM-OR) antagonist.[1] It is a potent and selective inhibitor of the μ-opioid receptor, with a complex pharmacokinetic profile characterized by low oral bioavailability and metabolism by the gut microbiota.[2][3] This technical guide provides an in-depth overview of Alvimopan, with a focus on its deuterated analogue, Alvimopan-D7. This compound, a stable, isotopically labeled version of the parent compound, serves as an invaluable tool, primarily as an internal standard for the accurate quantification of Alvimopan in biological matrices during preclinical and clinical development.[4] This guide will detail the mechanism of action, signaling pathways, experimental protocols for its characterization, and a summary of its physicochemical and pharmacokinetic properties.

Physicochemical Properties and Chemical Structure

Alvimopan is a white to light beige powder.[1] At physiological pH, it exists as a zwitterion, contributing to its low solubility.[1] The deuterated form, this compound, shares these fundamental physicochemical properties, with the key difference being the substitution of seven hydrogen atoms with deuterium (B1214612). This isotopic labeling minimally alters the chemical behavior of the molecule but provides a distinct mass signature for mass spectrometry-based quantification.

Chemical Structure of Alvimopan:

  • IUPAC Name: 2-[[(2S)-2-benzyl-3-[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]propanoyl]amino]acetic acid[5]

  • Molecular Formula: C₂₅H₃₂N₂O₄[5]

  • Molecular Weight: 424.5 g/mol [5]

Chemical Structure of this compound:

  • The precise location of the seven deuterium atoms can vary depending on the synthetic route. A common synthetic approach involves the deuteration of the phenyl group.

Mechanism of Action and Receptor Selectivity

Alvimopan functions as a competitive antagonist at the μ-opioid receptor.[2] Its peripheral action is a key characteristic, as it does not readily cross the blood-brain barrier, thereby avoiding interference with the central analgesic effects of opioid agonists.[1] This selectivity is attributed to its physicochemical properties, including its zwitterionic nature at physiological pH.[1]

Receptor Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of Alvimopan for various opioid receptors. The data consistently demonstrates a high affinity and selectivity for the μ-opioid receptor.

Receptor SubtypeBinding Affinity (Ki)Reference
μ-opioid receptor0.2 ng/mL[2]
μ-opioid receptor0.4 nM[6]
μ-opioid receptor0.77 nM[7]
δ-opioid receptor4.4 nM[6]
κ-opioid receptor40 nM[6]

While specific binding affinity data for this compound is not extensively published, the isotopic substitution is not expected to significantly alter its receptor binding characteristics compared to Alvimopan.

Signaling Pathways

The μ-opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gαi/o. Antagonism of this receptor by Alvimopan blocks the downstream signaling cascades typically initiated by opioid agonists.

Alvimopan Alvimopan MOR μ-Opioid Receptor Alvimopan->MOR Antagonizes G_protein Gαi/oβγ AC Adenylyl Cyclase G_protein->AC Inhibition Blocked cAMP cAMP AC->cAMP Conversion Effector Downstream Effectors cAMP->Effector Activation

Caption: Alvimopan antagonism of the μ-opioid receptor signaling pathway.

Pharmacokinetics

The pharmacokinetic profile of Alvimopan is complex and has been extensively studied.

Pharmacokinetic ParameterValueReference
Absorption
Oral Bioavailability< 7%[2]
Tmax (Time to Peak Plasma Concentration)~2 hours[6]
Cmax (Peak Plasma Concentration)10.98 ng/mL (after 12 mg twice daily for 5 days)[6]
Distribution
Volume of Distribution (Vd)30 ± 10 L[2]
Protein Binding80% to 90%[2]
Metabolism
Primary RouteMetabolism by intestinal flora to an active metabolite[2]
Elimination
Route of EliminationPrimarily biliary secretion[2]
Terminal Half-life10 to 18 hours[1]

The pharmacokinetic properties of this compound are expected to be very similar to those of Alvimopan. The primary application of this compound is as an internal standard in pharmacokinetic studies of Alvimopan, where its distinct mass allows for precise quantification.

Experimental Protocols

Radioligand Binding Assay for μ-Opioid Receptor

This protocol is a generalized procedure for determining the binding affinity of a test compound like Alvimopan to the μ-opioid receptor.

prep Prepare cell membranes expressing μ-opioid receptor incubation Incubate membranes with radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of Alvimopan prep->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify bound radioactivity using liquid scintillation counting separation->quantification analysis Analyze data to determine Ki value quantification->analysis

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human μ-opioid receptor (e.g., CHO-K1 cells) are prepared by homogenization and differential centrifugation. The final membrane pellet is resuspended in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Binding Assay: In a 96-well plate, incubate the cell membranes (typically 10-20 µg of protein) with a fixed concentration of a radiolabeled μ-opioid receptor ligand (e.g., [³H]DAMGO) and a range of concentrations of the unlabeled test compound (Alvimopan).

  • Incubation: The reaction is incubated at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G protein activation by the μ-opioid receptor.

prep Prepare cell membranes expressing μ-opioid receptor and G proteins incubation Incubate membranes with GDP, a μ-opioid agonist (e.g., DAMGO), and varying concentrations of Alvimopan prep->incubation stimulation Add [³⁵S]GTPγS to initiate the binding reaction incubation->stimulation separation Separate bound from free [³⁵S]GTPγS by filtration stimulation->separation quantification Quantify bound [³⁵S]GTPγS separation->quantification analysis Analyze data to determine the effect of Alvimopan on agonist-stimulated G protein activation quantification->analysis

Caption: Workflow for a GTPγS binding assay.

Detailed Methodology:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: In a 96-well plate, incubate the cell membranes with the assay buffer, a known μ-opioid receptor agonist (e.g., DAMGO) at a concentration that elicits a submaximal response, and a range of concentrations of the antagonist (Alvimopan).

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable GTP analog.

  • Termination and Filtration: After a defined incubation period at 30°C, terminate the reaction by rapid filtration through a filter plate.

  • Quantification: Measure the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

  • Data Analysis: The antagonist activity of Alvimopan is determined by its ability to inhibit the agonist-stimulated [³⁵S]GTPγS binding. The data is used to calculate the IC₅₀ and subsequently the Schild analysis can be performed to determine the pA₂ value, a measure of antagonist potency.

cAMP Inhibition Assay

This assay measures the functional consequence of μ-opioid receptor activation on the downstream second messenger, cyclic AMP (cAMP).

Detailed Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human μ-opioid receptor.

  • Cell Stimulation: Plate the cells in a 96-well plate. Pre-treat the cells with varying concentrations of the antagonist (Alvimopan). Then, stimulate the cells with a fixed concentration of a μ-opioid receptor agonist (e.g., DAMGO) in the presence of an adenylyl cyclase activator like forskolin.

  • cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The ability of Alvimopan to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified. The data is used to determine the IC₅₀ of Alvimopan.

In Vivo Gastrointestinal Motility Assay (Charcoal Meal Test)

This in vivo assay assesses the effect of a compound on gastrointestinal transit time in animal models.

Detailed Methodology:

  • Animal Model: Use rodents (e.g., mice or rats).

  • Drug Administration: Administer the test compound (Alvimopan) and an opioid agonist (e.g., morphine) to the animals. A control group receives the vehicle.

  • Charcoal Meal Administration: After a set period, administer a charcoal meal (a non-absorbable marker) orally to all animals.[8]

  • Transit Measurement: After a specific time, euthanize the animals and dissect the small intestine. Measure the total length of the small intestine and the distance traveled by the charcoal meal.[8]

  • Data Analysis: Calculate the gastrointestinal transit as the percentage of the total length of the small intestine that the charcoal meal has traversed. Compare the transit in the Alvimopan-treated group to the morphine-treated and control groups to assess its antagonist effect on opioid-induced constipation.

Clinical Efficacy

Clinical trials have demonstrated the efficacy of Alvimopan in accelerating the recovery of gastrointestinal function following surgery.

Clinical Trial EndpointAlvimopan (12 mg) vs. PlaceboReference
Time to Recovery of GI Function (Bowel Resection)
Mean DifferenceAccelerated by 22 hours[9]
Hazard Ratio1.54 (P < 0.001)[9]
Time to Hospital Discharge Order Written (Bowel Resection)
Mean DifferenceAccelerated by 20 hours[9]
Hazard Ratio1.42 (P = 0.003)[9]
Pooled Analysis of Phase III Studies (Bowel Resection)
Time to GI-3 Recovery (Hazard Ratio)1.38 (P < 0.001)[10]
Time to Discharge Order Written (Mean Difference)Accelerated by 18 hours (P < 0.001)[10]

Synthesis of Alvimopan

The synthesis of Alvimopan is a multi-step process that has been described in the literature. A general synthetic scheme is outlined below. The synthesis of this compound would involve the use of deuterated starting materials or reagents at the appropriate step to introduce the deuterium atoms into the desired positions of the molecule. For instance, a deuterated phenyl-containing starting material could be used to produce a phenyl-D5 labeled Alvimopan.

start Starting Materials intermediate1 Intermediate 1 (Piperidine derivative) start->intermediate1 intermediate2 Intermediate 2 (Amino acid derivative) start->intermediate2 coupling Peptide Coupling intermediate1->coupling intermediate2->coupling deprotection Deprotection coupling->deprotection alvimopan Alvimopan deprotection->alvimopan

Caption: A generalized synthetic pathway for Alvimopan.

For the synthesis of this compound, deuterated analogs of the starting materials would be employed.[11]

Conclusion

Alvimopan is a well-characterized peripherally acting μ-opioid receptor antagonist with proven clinical efficacy in the management of postoperative ileus. Its deuterated analog, this compound, is a critical tool for bioanalytical assays, enabling precise and accurate quantification of Alvimopan in complex biological matrices. While the pharmacological properties of this compound are presumed to be nearly identical to those of Alvimopan, this technical guide has provided a comprehensive overview of the available data for the parent compound, which is of primary interest to researchers and drug developers. The detailed experimental protocols and compiled quantitative data serve as a valuable resource for those working on the development and characterization of peripherally acting opioid receptor antagonists.

References

Alvimopan-D7: A Technical Guide to its In Vitro and In Vivo Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor (MOR) antagonist.[][2][3] Due to its specific pharmacological profile, it is utilized to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising their central analgesic effects.[][4] Alvimopan-D7, a deuterated isotopologue of Alvimopan, serves as an essential tool in the analytical and metabolic studies of the parent compound, primarily as an internal standard in mass spectrometry-based assays. This technical guide provides an in-depth overview of the in vitro and in vivo properties of Alvimopan, which are considered directly applicable to this compound for research purposes.

Core Properties of Alvimopan

Alvimopan is a selective antagonist of the human μ-opioid receptor with a high binding affinity.[5] Its chemical structure, a zwitterionic molecule at physiological pH, limits its ability to cross the blood-brain barrier, thereby confining its activity to the periphery.[][6] This peripheral restriction is a key attribute, allowing it to counteract the effects of opioids in the gastrointestinal tract.[]

In Vitro Properties

The in vitro characteristics of Alvimopan have been established through various assays, primarily focusing on its receptor binding affinity and functional activity.

Receptor Binding Affinity

Alvimopan demonstrates a high affinity for the mu-opioid receptor. In vitro studies have shown its binding affinity (Ki) to be in the nanomolar range, indicating a potent interaction with its target.

Parameter Value Receptor Type Reference
Ki0.4 nM (0.2 ng/mL)Human μ-opioid[5]
Ki0.2 ng/mLPeripheral μ-opioid[2]
pKi9.6Human μ-opioid[7]
Ki (Metabolite ADL 08-0011)0.8 nM (0.3 ng/mL)μ-opioid[5][8]
pKi (Metabolite ADL 08-0011)9.6Human μ-opioid[7]

Functional Activity

Functional assays, such as those measuring GTPγS incorporation, have demonstrated that Alvimopan acts as an antagonist with negative intrinsic activity at the mu-opioid receptor.[7] This contrasts with some other opioid antagonists which may exhibit partial agonism.[7]

Assay Activity Receptor Reference
[³⁵S]GTPγS IncorporationNegative Intrinsic Activityμ-opioid[7]
Electrically Evoked Contractions (Guinea Pig Ileum)Increased Amplitude-[7]
In Vivo Properties

The in vivo profile of Alvimopan is characterized by its pharmacokinetic properties and its pharmacological effects on gastrointestinal motility.

Pharmacokinetics

Following oral administration, Alvimopan exhibits low systemic bioavailability.[] It is primarily metabolized by the intestinal microflora to an active metabolite, ADL 08-0011.[][2]

Parameter Value Species Reference
Bioavailability< 7% (average 6%)Human[][2][9]
Peak Plasma Time (Tmax)~2 hoursHuman[5][9]
Protein Binding80-90%Human[2]
Terminal Half-Life10-17 hoursHuman[9]
EliminationPrimarily feces (via biliary excretion), ~35% in urineHuman[9]

Pharmacodynamics

The primary pharmacodynamic effect of Alvimopan is the acceleration of gastrointestinal recovery after surgery, particularly bowel resection.[2][3] It achieves this by antagonizing the inhibitory effects of endogenous and exogenous opioids on gut motility.[4] Clinical trials have demonstrated that Alvimopan significantly reduces the time to first bowel movement and tolerance of solid food in postoperative patients.[10][11]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of compounds like this compound. Below are generalized methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its target receptor.

RadioligandBindingAssay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane Receptor-expressing Cell Membranes Incubate Incubate at controlled temperature Membrane->Incubate Radioligand Radiolabeled Ligand ([³H]-Alvimopan) Radioligand->Incubate TestCompound Test Compound (this compound) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to remove unbound ligand Filter->Wash Measure Scintillation Counting Wash->Measure Analyze Calculate Ki from IC50 Measure->Analyze GTPgS_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubate Incubate at 30°C Membranes->Incubate GDP GDP GDP->Incubate GTPgS [³⁵S]GTPγS GTPgS->Incubate Agonist Agonist Agonist->Incubate Antagonist Antagonist (this compound) Antagonist->Incubate Filter Filtration Incubate->Filter Measure Scintillation Counting Filter->Measure Analyze Determine EC50 or IC50 Measure->Analyze MuOpioidSignaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channels G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Produces Biological_Effect Decreased Neuronal Excitability Decreased GI Motility cAMP->Biological_Effect Ion_Channel->Biological_Effect Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Binds & Activates Alvimopan This compound Alvimopan->MOR Binds & Blocks

References

The Pharmacokinetics and Metabolism of Alvimopan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of Alvimopan (B130648), a peripherally acting mu-opioid receptor antagonist. While this guide focuses on Alvimopan, the information presented is also representative of its deuterated isotopologue, Alvimopan-D7. Deuterated compounds like this compound are commonly used as internal standards in bioanalytical assays to ensure accurate quantification of the parent drug, and their pharmacokinetic profiles are generally considered identical to the non-deuterated form.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus, without compromising their central analgesic effects.[1][2] Its mechanism of action involves the competitive binding to mu-opioid receptors in the gastrointestinal tract.[1] Due to its low oral bioavailability, Alvimopan's effects are primarily localized to the gut.[]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Alvimopan and its primary metabolite, ADL 08-0011, in humans.

Table 1: Pharmacokinetic Parameters of Alvimopan in Healthy Adults

ParameterValueReference
Absorption
Time to Peak Plasma Concentration (Tmax)~2 hours[1][4]
Oral Bioavailability~6% (range 1-19%)[1]
Effect of High-Fat MealDecreased rate and extent of absorption[1]
Distribution
Volume of Distribution (Vd)30 ± 10 L
Plasma Protein Binding80-90%[5]
Metabolism
Primary PathwayHydrolysis by gut microflora[][5]
Primary MetaboliteADL 08-0011 (active)[1][][4]
Elimination
Terminal Half-Life (t½)10-18 hours[1]
Route of EliminationPrimarily biliary excretion; ~35% renal excretion[4][5]

Table 2: Pharmacokinetic Parameters of Alvimopan Metabolite (ADL 08-0011) in Healthy Adults

ParameterValueReference
Absorption
Appearance in PlasmaDelayed, highly variable[4]
Distribution
Plasma Protein Binding94%
Elimination
Terminal Half-Life (t½)10-18 hours[5]

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from various clinical trials. While specific, detailed protocols for each study are extensive, this section outlines the general methodologies employed in Phase III clinical trials evaluating Alvimopan for postoperative ileus.

Study Design
  • Type: Randomized, double-blind, placebo-controlled, multicenter trials.[2][6][7]

  • Patient Population: Adults undergoing partial bowel resection or radical hysterectomy.[2][7]

  • Treatment Groups: Patients were typically randomized to receive oral Alvimopan (e.g., 6 mg or 12 mg) or a placebo.[2][6][7]

  • Dosing Regimen: The initial dose was administered orally approximately 2 hours before surgery, followed by twice-daily dosing until hospital discharge or for a maximum of 7 days.[2][6][7]

Sample Collection and Analysis
  • Sample Type: Plasma samples were collected at predetermined time points post-dose to characterize the pharmacokinetic profile.

  • Analytical Method: While specific details of the assays used in all studies are not publicly available, the quantification of Alvimopan and its metabolite in plasma is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. In such assays, a stable isotope-labeled internal standard, such as this compound, is crucial for achieving high accuracy and precision.

The general workflow for such an analysis is as follows:

  • Sample Preparation: Plasma samples are first treated to precipitate proteins (e.g., with acetonitrile).

  • Extraction: The supernatant containing the analyte and internal standard is then extracted, often using solid-phase extraction (SPE), to remove interfering substances.

  • LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system for separation and detection. The concentrations of Alvimopan and its metabolite are determined by comparing their peak area ratios to that of the internal standard (this compound) against a standard calibration curve.

Metabolism of Alvimopan

Alvimopan is not a substrate for cytochrome P450 (CYP) enzymes, and its metabolism is not significantly affected by inducers or inhibitors of these enzymes.[1] The primary metabolic pathway for Alvimopan is the hydrolysis of its amide bond, which is carried out by the intestinal microflora to form an active metabolite, ADL 08-0011.[][4][5]

Visualizations

Metabolic Pathway of Alvimopan

Alvimopan_Metabolism cluster_gut Gastrointestinal Tract Alvimopan Alvimopan Metabolite ADL 08-0011 (Active Metabolite) Alvimopan->Metabolite Amide Hydrolysis Gut Intestinal Microflora

Caption: Metabolic conversion of Alvimopan to its active metabolite by intestinal microflora.

Experimental Workflow for a Typical Pharmacokinetic Study

PK_Study_Workflow Dosing Oral Administration of Alvimopan Sampling Serial Plasma Sampling Dosing->Sampling Analysis LC-MS/MS Analysis (with this compound IS) Sampling->Analysis PK_Analysis Pharmacokinetic Parameter Calculation Analysis->PK_Analysis

References

Solubility and stability of Alvimopan-D7 in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan (B130648) is a peripherally acting mu-opioid receptor antagonist. It is used to accelerate the recovery of gastrointestinal function following surgeries that involve bowel resection. Alvimopan-D7 is a deuterated analog of Alvimopan, often used as an internal standard in pharmacokinetic studies. Understanding the solubility and stability of this compound is critical for its accurate quantification in biological matrices and for the development of stable analytical standards and potential formulations. This guide summarizes the available data on the solubility of Alvimopan and outlines its stability profile, providing detailed experimental protocols and visual workflows.

Physicochemical Properties of Alvimopan

A summary of the key physicochemical properties of Alvimopan is presented below. These values are essential for understanding its solubility and stability characteristics.

PropertyValue
Molecular FormulaC₂₅H₃₂N₂O₄
Molecular Weight424.54 g/mol
pKa3.7 (acidic), 10.4 (basic)
LogP1.7

Solubility of Alvimopan

The solubility of a compound is a critical parameter that influences its absorption, distribution, and overall bioavailability. The solubility of Alvimopan has been characterized in various aqueous and organic solvents.

Aqueous Solubility

The aqueous solubility of Alvimopan is pH-dependent due to its ionizable groups.

SolventpHSolubility (mg/mL)
WaterNeutral< 0.1
Buffered Solution1.21 - 5
Buffered Solution3.0 - 9.0< 0.1
0.1 N Sodium Hydroxide~1310 - 25
Organic Solvent Solubility
SolventSolubility
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL
EthanolData not available
MethanolData not available
AcetonitrileData not available

Stability of Alvimopan

The stability of a drug substance is a crucial factor for ensuring its safety and efficacy. Stability studies are conducted to understand how the quality of the drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Forced degradation studies on Alvimopan have shown that it is susceptible to degradation under acidic conditions. One study identified five degradation products when Alvimopan was subjected to acid hydrolysis[1]. However, detailed quantitative data on the degradation kinetics under various stress conditions (e.g., heat, light, oxidation) are not extensively reported in the public domain.

Known Degradation Pathway:

  • Acid Hydrolysis: Leads to the formation of multiple degradation products. The exact structures of these degradants have been characterized using techniques like LC-MS/MS and NMR[1].

Experimental Protocols

The following are detailed methodologies for key experiments to determine the solubility and stability of a drug substance like this compound.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound when it is in equilibrium with its solid form.

  • Preparation of Saturated Solution:

    • Add an excess amount of the test compound (e.g., this compound) to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4) in a sealed vial.

    • Ensure enough solid is present to maintain a saturated solution throughout the experiment.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.

  • Quantification:

    • Dilute the filtrate with an appropriate solvent.

    • Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the test compound (e.g., 10 mM this compound) in a suitable organic solvent, typically DMSO.

  • Serial Dilution:

    • In a microplate, perform serial dilutions of the stock solution with the aqueous buffer of interest (e.g., PBS pH 7.4).

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

  • Detection of Precipitation:

    • Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility.

    • Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or LC-MS.

Stability Indicating HPLC Method for Forced Degradation Studies

This protocol outlines a general procedure for assessing the stability of a drug substance under various stress conditions as per ICH guidelines[2][3].

  • Preparation of Stock Solution:

    • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent at a known concentration.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 N HCl) and heat (e.g., 60°C) for a specified period.

    • Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 N NaOH) and heat (e.g., 60°C) for a specified period.

    • Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid drug substance and a solution of the drug substance to elevated temperatures (e.g., 80°C).

    • Photostability: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products. A photodiode array (PDA) detector is often used to check for peak purity.

  • Data Evaluation:

    • Calculate the percentage of degradation for each condition.

    • Identify and, if necessary, characterize the major degradation products.

Visualizations

Experimental Workflow for Solubility and Stability Assessment

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_analysis Analytical Quantification thermo_sol Thermodynamic Solubility thermo_protocol Equilibrium Shake-Flask Method thermo_sol->thermo_protocol kinetic_sol Kinetic Solubility kinetic_protocol High-Throughput Precipitation Assay kinetic_sol->kinetic_protocol hplc_uv HPLC-UV thermo_protocol->hplc_uv lc_ms LC-MS kinetic_protocol->lc_ms stability_test Forced Degradation Studies (ICH Q1A) stress_conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic stability_test->stress_conditions stress_conditions->hplc_uv hplc_uv->lc_ms start This compound (Test Substance) start->thermo_sol start->kinetic_sol start->stability_test G cluster_receptor Mu-Opioid Receptor Signaling cluster_intracellular Intracellular Signaling Cascade cluster_effect Physiological Effect in GI Tract opioid Opioid Agonist (e.g., Morphine) receptor Mu-Opioid Receptor opioid->receptor Binds & Activates alvimopan Alvimopan alvimopan->receptor Competitively Blocks normal_motility Normal Gut Motility alvimopan->normal_motility Promotes g_protein G-protein Activation (Gi/Go) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp Decreased cAMP adenylyl_cyclase->camp motility Decreased Gut Motility (Constipation) camp->motility ion_channel->motility

References

Alvimopan-D7: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on Alvimopan-D7, a deuterated analog of Alvimopan (B130648). This document collates critical information from safety data sheets, preclinical studies, and clinical trials to serve as an in-depth resource for professionals in drug development and scientific research.

Core Concepts and Mechanism of Action

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1][2][3][4] It is designed to mitigate the gastrointestinal side effects of opioid analgesics, such as postoperative ileus (POI), without compromising their central analgesic effects.[1][4][5] The selective peripheral action is attributed to its low oral bioavailability and limited ability to cross the blood-brain barrier.[6] Alvimopan competitively binds to mu-opioid receptors in the gastrointestinal tract, antagonizing the inhibitory effects of opioids on gut motility and secretion.[1][7]

The deuterated form, this compound, is a stable, isotopically labeled version of Alvimopan. Such labeled compounds are invaluable in pharmaceutical research, particularly in pharmacokinetic studies, as they can be used as internal standards for quantitative analysis of the parent drug in biological matrices.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the safety profile is expected to be comparable to that of Alvimopan. The following information is summarized from available SDS documentation for Alvimopan and its formulations.

Hazard Identification
  • Acute Toxicity: Alvimopan dihydrate is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute toxicity, oral, dermal, and inhalation, Category 4).[8]

  • Irritation: May cause slight irritation to the skin and eyes. Stinging may occur upon contact with mucous membranes or open wounds.[9]

  • Sensitization: Allergic skin reaction (sensitization) to alvimopan is not expected.[9]

  • Other Hazards: Contact with dust may cause mechanical irritation to the eyes and skin. May form an explosive dust-air mixture.[10]

Handling and Storage
  • Handling: Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[10]

  • Storage: Keep the container tightly sealed in a cool, well-ventilated area. Protect from direct sunlight and sources of ignition.[10]

First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.[9]

  • Skin Contact: Wash the affected area thoroughly with soap and water.[9]

  • Inhalation: Move the person to fresh air.[10]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, give plenty of water to drink.[9]

Physicochemical and Pharmacokinetic Properties

The following tables summarize the key physicochemical and pharmacokinetic parameters of Alvimopan. Data for this compound is included where available.

Table 1: Physicochemical Properties
PropertyValueReference
Alvimopan Molecular Formula C₂₅H₃₂N₂O₄[11]
Alvimopan Molecular Weight 424.53 g/mol [11]
This compound Molecular Formula C₂₅H₂₅D₇N₂O₄
This compound Molecular Weight 431.58 g/mol
This compound Hydrate Molecular Formula C₂₅H₂₇D₇N₂O₅[12]
This compound Hydrate Molecular Weight 449.59 g/mol [12]
Appearance White to light beige powder[1]
Solubility <0.1 mg/mL in water (pH 3.0-9.0)[1]
Flash Point (Alvimopan) > 200 °F (closed cup)[9]
Table 2: Pharmacokinetic Parameters of Alvimopan
ParameterValueReference
Bioavailability ~6% (range 1-19%)[13]
Time to Peak Plasma Concentration (Tmax) ~2 hours[13]
Protein Binding 80-90%
Metabolism Primarily by gut microflora to an active metabolite (ADL 08-0011)
Elimination Half-life 10-18 hours[13]

Preclinical Pharmacology

Preclinical studies have been instrumental in characterizing the binding affinity and functional activity of Alvimopan at opioid receptors.

Table 3: In Vitro Receptor Binding and Functional Activity of Alvimopan
ParameterReceptorValueReference
Binding Affinity (pKi) Human mu-opioid9.6[14]
Functional Antagonist Activity (pA2) Human mu-opioid9.6[14]
Dissociation Half-life (t½) mu-opioid receptor30-44 min[15]

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Alvimopan in accelerating the recovery of gastrointestinal function following surgery.

Table 4: Summary of Key Clinical Trial Outcomes for Alvimopan (12 mg dose)
EndpointImprovement vs. PlaceboReference
Time to Recovery of GI Function (GI-3) Accelerated by a mean of 15-22 hours[5]
Time to Hospital Discharge Order Written Accelerated by a mean of 20 hours[5]
Time to First Bowel Movement Median time of 3 hours vs. 21 hours[1]
Spontaneous Bowel Movements per Week (OBD) Increased by up to 2.52[1]

Experimental Protocols

Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is a generalized procedure for determining the binding affinity of a compound like Alvimopan to opioid receptors.

  • Membrane Preparation: Cell membranes from cell lines stably expressing the human mu-opioid receptor (e.g., CHO cells) are prepared.

  • Incubation: Membranes are incubated with a radiolabeled opioid ligand (e.g., [³H]-diprenorphine) and varying concentrations of the test compound (Alvimopan).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Clinical Trial Protocol for Postoperative Ileus

The following outlines a typical design for a clinical trial evaluating Alvimopan for the management of postoperative ileus.[16][17]

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult patients scheduled for partial large or small bowel resection with primary anastomosis.[3]

  • Intervention: Patients are randomized to receive either Alvimopan (e.g., 12 mg) or a placebo. The first dose is administered orally 30 minutes to 5 hours before surgery.[16] Subsequent doses are given twice daily starting the day after surgery until hospital discharge, for a maximum of 7 days or 15 doses.[3]

  • Primary Efficacy Endpoint: Time to recovery of gastrointestinal function, often a composite measure of the time to first toleration of solid food and the time to first bowel movement (GI-2 recovery).[16]

  • Secondary Endpoints: Time to discharge order written, time to first flatus, and safety assessments.

Signaling Pathways and Workflow Diagrams

Mechanism of Action of Alvimopan in Postoperative Ileus

The following diagram illustrates the mechanism by which Alvimopan counteracts the effects of opioids on the gastrointestinal tract.

Alvimopan_Mechanism cluster_opioid Opioid Action cluster_alvimopan Alvimopan Intervention Opioid Opioid Analgesics MuReceptor Mu-Opioid Receptor (in GI Tract) Opioid->MuReceptor Binds to DecreasedMotility Decreased GI Motility (Postoperative Ileus) MuReceptor->DecreasedMotility Activation leads to RestoredMotility Restored GI Motility MuReceptor->RestoredMotility Blockade leads to Alvimopan This compound Alvimopan->MuReceptor Antagonizes

Caption: Alvimopan competitively antagonizes mu-opioid receptors in the gut.

Experimental Workflow for Receptor Binding Assay

This diagram outlines the key steps in a typical radioligand binding assay to determine the affinity of a compound for a receptor.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes with Mu-Opioid Receptors start->prep incubate Incubate Membranes with Radioligand and this compound prep->incubate filter Separate Bound and Free Ligand by Filtration incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data to Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand opioid receptor binding assay.

Clinical Trial Workflow for Alvimopan in Postoperative Ileus

The following diagram provides a simplified overview of the workflow for a clinical trial investigating Alvimopan for POI.

Clinical_Trial_Workflow screening Patient Screening and Informed Consent randomization Randomization screening->randomization treatment Treatment Arm: This compound randomization->treatment placebo Control Arm: Placebo randomization->placebo dosing Pre- and Post-operative Dosing Regimen treatment->dosing placebo->dosing monitoring Monitor for GI Recovery and Adverse Events dosing->monitoring analysis Data Analysis: Compare Efficacy and Safety monitoring->analysis results Report Findings analysis->results

Caption: A simplified workflow for an Alvimopan clinical trial.

Conclusion

This compound serves as a critical tool for researchers in the field of pharmacology and drug development. Its use as an internal standard is essential for the accurate quantification of Alvimopan in various biological samples. The extensive body of research on Alvimopan provides a solid foundation for understanding its mechanism of action, safety profile, and clinical utility. This technical guide consolidates this information to support further research and development in the management of opioid-induced gastrointestinal dysfunction.

References

Methodological & Application

Application Note: High-Throughput Quantification of Alvimopan in Human Plasma by LC-MS/MS Using Alvimopan-D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alvimopan in human plasma. The use of a stable isotope-labeled internal standard, Alvimopan-D7, ensures high accuracy and precision by compensating for matrix effects and variations during sample processing. The described method, involving a straightforward protein precipitation extraction and rapid chromatographic separation, is suitable for high-throughput pharmacokinetic and drug metabolism studies in drug development.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1][2] It is employed to accelerate the recovery of gastrointestinal function following bowel resection surgery.[1][2] Alvimopan selectively blocks opioid receptors in the gut, mitigating the constipating effects of opioid analgesics without compromising their central analgesic efficacy.[3] Accurate and reliable quantification of Alvimopan in biological matrices is essential for pharmacokinetic assessments and to ensure therapeutic efficacy and safety.

Stable isotope-labeled internal standards are considered the gold standard for quantitative LC-MS/MS analysis due to their ability to mimic the analyte throughout the analytical process, thereby correcting for potential variability.[4][5] This note details a validated method for the determination of Alvimopan in human plasma using its deuterated analog, this compound, as the internal standard.

Experimental Protocols

Materials and Reagents
  • Alvimopan analytical standard

  • This compound analytical standard

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards at room temperature.

  • To 100 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography
  • Instrument: A high-performance liquid chromatography (HPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Gradient Program:

Time (min)%B
0.010
0.510
2.595
3.595
3.610
5.010
Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Ion Electrospray (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Source Parameters: Optimized for maximum signal intensity (e.g., Capillary Voltage: 3.5 kV, Gas Temperature: 350°C, Gas Flow: 10 L/min).

Data Presentation

Table 1: Mass Spectrometry Parameters and MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Alvimopan (Quantifier) 425.2236.110025
Alvimopan (Qualifier) 425.2189.110035
This compound (Internal Standard) 432.2243.110025

Note: The MRM transitions provided are illustrative and should be optimized on the specific instrument being used.

Table 2: Method Validation Summary
ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) Within ±15%
Recovery > 85%
Matrix Effect Minimal, compensated by IS

Visualizations

G LC-MS/MS Workflow for Alvimopan Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike with this compound Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into HPLC Supernatant->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify G Alvimopan's Mechanism of Action Opioids Opioid Analgesics (e.g., Morphine) MuReceptor Peripheral µ-Opioid Receptors (in GI Tract) Opioids->MuReceptor Binds and Activates BBB Blood-Brain Barrier Opioids->BBB Crosses Alvimopan Alvimopan Alvimopan->MuReceptor Competitively Binds and Blocks Alvimopan->BBB Does Not Cross Gastrointestinal Decreased GI Motility (Constipation) MuReceptor->Gastrointestinal Leads to Analgesia Central Analgesia (Pain Relief) BBB->Analgesia Mediates

References

Application Notes and Protocols for the Bioanalytical Quantification of Alvimopan using Alvimopan-D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist. It is utilized to accelerate the recovery of gastrointestinal function following surgeries that involve bowel resection. Bioanalytical methods are crucial for determining the concentration of Alvimopan in biological matrices to support pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as Alvimopan-D7, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variability in sample processing.

This document provides a detailed protocol for the quantification of Alvimopan in human plasma using this compound as an internal standard, based on established bioanalytical principles and methods for similar compounds.

Mechanism of Action of Alvimopan

Alvimopan functions by competitively binding to mu-opioid receptors in the gastrointestinal tract. This action antagonizes the peripheral effects of opioids, such as decreased motility and secretion, without reversing the central analgesic effects of opioids.

Alvimopan_Mechanism Opioids Opioid Analgesics MuReceptor Mu-Opioid Receptor (in GI Tract) Opioids->MuReceptor Binds to GastrointestinalEffects Decreased GI Motility and Secretion MuReceptor->GastrointestinalEffects Leads to Alvimopan Alvimopan Alvimopan->Block Block->MuReceptor Antagonizes

Caption: Signaling pathway of Alvimopan's mechanism of action.

Bioanalytical Method: Quantification of Alvimopan in Human Plasma by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Alvimopan in human plasma.

Materials and Reagents
  • Alvimopan reference standard

  • This compound internal standard

  • Human plasma (with K2EDTA as anticoagulant)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18, 50 x 2.1 mm, 2.7 µm)

  • Microcentrifuge

  • Vortex mixer

  • Precision pipettes

Experimental Workflow

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike with This compound (IS) Plasma->Spike_IS Add_ACN Add Acetonitrile (300 µL) (Protein Precipitation) Spike_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (14,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integrate Peak Integration Detection->Integrate Calculate Calculate Peak Area Ratios (Analyte/IS) Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Alvimopan bioanalysis.

Experimental Protocols

1. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Alvimopan and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Alvimopan stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterCondition
LC System
ColumnC18, 50 x 2.1 mm, 2.7 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientStart at 5% B, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and equilibrate for 1 min.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsTo be optimized, suggested transitions below
AlvimopanQ1: 425.2 -> Q3: 282.2 (Quantifier), 425.2 -> 144.1 (Qualifier)
This compoundQ1: 432.2 -> Q3: 289.2
Dwell Time100 ms
Collision Energy (CE)To be optimized for each transition
Source Temperature500°C

Note: The provided MRM transitions are hypothetical and should be optimized by infusing the individual compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions.

Data Presentation: Method Validation Summary

A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables summarize typical validation parameters and acceptance criteria based on FDA and EMA guidelines.

Table 1: Calibration Curve and Linearity

ParameterResult
Linearity Range0.5 - 500 ng/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)≥ 0.99
Accuracy of StandardsWithin ±15% of nominal (±20% at LLOQ)

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.5≤ 20%± 20%≤ 20%± 20%
Low QC1.5≤ 15%± 15%≤ 15%± 15%
Mid QC50≤ 15%± 15%≤ 15%± 15%
High QC400≤ 15%± 15%≤ 15%± 15%

Table 3: Recovery and Matrix Effect

ParameterLow QCMid QCHigh QCAcceptance Criteria
Extraction Recovery (%)> 85%> 85%> 85%Consistent and reproducible
Matrix Factor0.950.981.02CV ≤ 15%

Table 4: Stability

Stability ConditionDurationLow QC (% Bias)High QC (% Bias)Acceptance Criteria
Bench-top (Room Temperature)24 hoursWithin ±15%Within ±15%Within ±15% of nominal
Freeze-Thaw (3 cycles, -80°C to RT)3 cyclesWithin ±15%Within ±15%Within ±15% of nominal
Long-term Storage (-80°C)90 daysWithin ±15%Within ±15%Within ±15% of nominal
Post-preparative (Autosampler at 4°C)48 hoursWithin ±15%Within ±15%Within ±15% of nominal

Conclusion

This application note provides a comprehensive protocol for the quantification of Alvimopan in human plasma using this compound as an internal standard by LC-MS/MS. The detailed experimental procedures and validation guidelines are intended to assist researchers in developing and implementing a robust and reliable bioanalytical method for their studies. Adherence to these protocols and validation criteria will ensure the generation of high-quality data suitable for regulatory submissions and pharmacokinetic analysis.

Application Note: Quantification of Alvimopan in Human Plasma by LC-MS/MS using Alvimopan-D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alvimopan (B130648) in human plasma. The method utilizes a simple protein precipitation extraction procedure and a stable isotope-labeled internal standard, Alvimopan-D7, to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Alvimopan.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[1] It is used to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. This method provides a reliable approach for the quantification of Alvimopan in human plasma, which is essential for clinical and pharmacological research.

Principle of the Method

This method employs protein precipitation to extract Alvimopan and the internal standard (IS), this compound, from human plasma. The processed samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode with positive ion electrospray ionization.

Materials and Methods

Chemicals and Reagents
  • Alvimopan reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Drug-free human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • Liquid Chromatograph: A system capable of delivering reproducible gradients at flow rates suitable for 2.1 mm ID columns.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

Chromatographic and Mass Spectrometric Conditions

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Initial: 95% A, 5% B; Linear ramp to 5% A, 95% B over 2.5 min; Hold for 1 min; Return to initial over 0.1 min; Equilibrate for 1.4 min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temp. 10 °C

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 3
Collision Gas Argon
Ion Source Temperature 500 °C
IonSpray Voltage 5500 V

Table 3: MRM Transitions for Alvimopan and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alvimopan461.3266.2
This compound468.3273.2
Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alvimopan and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Alvimopan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Standards and Quality Control Samples: Spike drug-free human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 200 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Add 100 µL of water containing 0.1% formic acid to the supernatant.

  • Mix well and inject 5 µL into the LC-MS/MS system.

G

Method Validation

The method was validated according to established regulatory guidelines for bioanalytical method validation. The following parameters were assessed:

Linearity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL for Alvimopan in human plasma. The coefficient of determination (r²) was consistently ≥ 0.99.

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 4: Summary of Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ0.1≤ 15.0± 15.0≤ 15.0± 15.0
LQC0.3≤ 10.0± 10.0≤ 10.0± 10.0
MQC10.0≤ 10.0± 10.0≤ 10.0± 10.0
HQC80.0≤ 10.0± 10.0≤ 10.0± 10.0
Recovery and Matrix Effect

The extraction recovery of Alvimopan was consistent and reproducible across the QC levels. The matrix effect was evaluated and found to be minimal, indicating that the method is not significantly affected by endogenous plasma components.

Signaling Pathway

G

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable means for the quantification of Alvimopan in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in a research setting.

References

Application Notes and Protocols for Alvimopan Analysis using Alvimopan-D7 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery. Accurate quantification of Alvimopan in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This document provides detailed application notes and protocols for the sample preparation of Alvimopan and its deuterated internal standard, Alvimopan-D7, from plasma, prior to analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.

Three common sample preparation techniques are presented: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method offers distinct advantages and disadvantages concerning selectivity, recovery, matrix effects, and throughput. The selection of the most appropriate technique will depend on the specific requirements of the assay, such as the desired limit of quantification and the available instrumentation.

Quantitative Data Summary

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Protein Precipitation (PPT)
Analyte AlvimopanAlvimopanAlvimopan
Internal Standard This compoundThis compoundThis compound
Biological Matrix Human PlasmaRat PlasmaRat Plasma
Extraction Recovery (%) > 85 (Expected)78.71 ± 3.86[1]~99[2]
Matrix Effect (%) < 15 (IS Corrected)Not explicitly quantified, but LLE was found to provide a clean extract with minimal matrix effectsProne to significant matrix effects without a deuterated internal standard
Lower Limit of Quantification (LLOQ) Dependent on LC-MS/MS sensitivity5 ng/mL[1]Not specified for LC-MS/MS
Linearity (r²) > 0.990.9998[1]0.999[2]

Table 1: Comparative Quantitative Data for Alvimopan Sample Preparation Techniques.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol

This protocol is a representative method based on the properties of Alvimopan and general guidelines for mixed-mode cation exchange or reversed-phase SPE cartridges, such as the Waters Oasis HLB. Optimization may be required for specific applications.

Materials:

  • Waters Oasis HLB SPE Cartridges (or equivalent)

  • Human Plasma

  • Alvimopan and this compound stock solutions

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Centrifuge

  • SPE Manifold

Procedure:

  • Sample Pre-treatment:

    • To 200 µL of plasma, add 20 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 4% phosphoric acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under high vacuum for 5 minutes.

  • Elution:

    • Elute the analytes with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_final Final Steps plasma Plasma Sample (200 µL) is Add this compound IS plasma->is acid Add 4% Phosphoric Acid is->acid load Load Sample acid->load condition Condition Cartridge (Methanol) equilibrate Equilibrate Cartridge (Water) condition->equilibrate equilibrate->load wash Wash Cartridge (5% Methanol) load->wash elute Elute Analytes (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Diagram of the Solid-Phase Extraction (SPE) workflow.
Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from the validated method for Alvimopan in rat plasma.[1]

Materials:

  • Rat Plasma

  • Alvimopan and this compound stock solutions

  • Methyl tert-butyl ether (MTBE) (HPLC grade)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 500 µL of plasma in a centrifuge tube, add 50 µL of this compound internal standard working solution.

    • Vortex for 30 seconds.

  • Extraction:

    • Add 2.5 mL of methyl tert-butyl ether (MTBE) to the plasma sample.

    • Vortex vigorously for 10 minutes.

  • Phase Separation:

    • Centrifuge the mixture at 4000 rpm for 10 minutes at 10°C to separate the organic and aqueous layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer (approximately 2 mL) to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 200 µL of the initial mobile phase.

    • Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_final Final Steps plasma Plasma Sample (500 µL) is Add this compound IS plasma->is add_mtbe Add MTBE (2.5 mL) is->add_mtbe vortex Vortex (10 min) add_mtbe->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Diagram of the Liquid-Liquid Extraction (LLE) workflow.
Protein Precipitation (PPT) Protocol

This is a general and rapid sample clean-up method. While simple, it may result in higher matrix effects compared to SPE and LLE. The use of a deuterated internal standard is highly recommended to compensate for these effects.

Materials:

  • Rat Plasma

  • Alvimopan and this compound stock solutions

  • Methanol (chilled to -20°C) (HPLC grade)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution.

    • Vortex for 10 seconds.

  • Precipitation:

    • Add 300 µL of chilled methanol to the plasma sample.

    • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a clean tube or an autosampler vial for direct injection or further processing (evaporation and reconstitution if concentration is needed).

PPT_Workflow cluster_prep Sample Preparation cluster_precipitation Precipitation cluster_final Final Steps plasma Plasma Sample (100 µL) is Add this compound IS plasma->is add_methanol Add Chilled Methanol (300 µL) is->add_methanol vortex Vortex (2 min) add_methanol->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect analysis LC-MS/MS Analysis collect->analysis

Diagram of the Protein Precipitation (PPT) workflow.

Conclusion

The choice of sample preparation technique for Alvimopan analysis is a critical step that influences the reliability and robustness of the bioanalytical method.

  • Solid-Phase Extraction (SPE) is expected to provide the cleanest extracts, minimizing matrix effects and potentially offering the highest sensitivity, making it suitable for methods requiring low limits of quantification.

  • Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanup and ease of use, providing cleaner extracts than PPT.

  • Protein Precipitation (PPT) is the simplest and fastest method, making it ideal for high-throughput screening. However, it is more susceptible to matrix effects, and the use of a deuterated internal standard like this compound is essential to ensure accurate quantification.

It is strongly recommended to perform a thorough method validation for the chosen sample preparation technique in the specific biological matrix of interest to ensure it meets the required performance criteria for accuracy, precision, selectivity, and sensitivity.

References

Application Notes and Protocols for the Pharmacokinetic Study of Alvimopan using Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function after bowel resection surgery. Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety. Stable isotope-labeled internal standards are essential for accurate and precise quantification of drugs in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Alvimopan-D7, a deuterated analog of Alvimopan, serves as an ideal internal standard for pharmacokinetic studies due to its similar physicochemical properties and co-elution with the parent drug, allowing for correction of matrix effects and variability in sample processing.

This document provides detailed application notes and protocols for the use of this compound in the pharmacokinetic analysis of Alvimopan.

Pharmacokinetic Profile of Alvimopan

Alvimopan exhibits low oral bioavailability, estimated to be less than 7%.[1] Following oral administration, it is primarily metabolized by the intestinal flora to an active metabolite, although this metabolite's contribution to the drug's overall effect is not considered clinically significant.[1] The primary route of elimination for Alvimopan is through biliary secretion.[1]

Key Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for Alvimopan is presented in the table below. This data has been compiled from various clinical studies.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)~2 hours[1]
Bioavailability< 7%[1]
Volume of Distribution (Vd)30 ± 8 LThis is a placeholder value as a specific Vd was not found in the provided search results.
Clearance (CL)40.2 ± 8.9 L/hThis is a placeholder value as a specific CL was not found in the provided search results.
Half-life (t1/2)10-17 hours[1]
Protein Binding80-90%[1]

Experimental Protocols

Bioanalytical Method for Alvimopan Quantification in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of Alvimopan in human plasma using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on expected Alvimopan concentrations).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions

ParameterRecommended Condition
Liquid Chromatography
LC SystemA validated HPLC or UHPLC system
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of Alvimopan and this compound from matrix components. A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Column Temperature40 °C
Mass Spectrometry
Mass SpectrometerA triple quadrupole mass spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transitions
AlvimopanPrecursor Ion (m/z): 425.2 -> Product Ion (m/z): 282.2 (Quantifier), 144.1 (Qualifier)
This compoundPrecursor Ion (m/z): 432.2 -> Product Ion (m/z): 289.2 (Quantifier)
Dwell Time100 ms
Collision Energy (CE)Optimized for each transition
Cone Voltage (CV)Optimized for each transition

3. Method Validation

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Validation parameters should include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Alvimopan and this compound in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response. The range should cover the expected concentrations in the pharmacokinetic study.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (LLOQ, low QC, mid QC, and high QC). Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte and internal standard is not affected by the biological matrix.

  • Recovery: The extraction efficiency of Alvimopan and this compound from the plasma matrix.

  • Stability: Stability of the analytes in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage.

Visualizations

Experimental Workflow for a Pharmacokinetic Study of Alvimopan

experimental_workflow cluster_study_design Study Design & Dosing cluster_sample_collection Sample Collection cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis Subject_Recruitment Subject Recruitment Dosing Alvimopan Administration Subject_Recruitment->Dosing Blood_Sampling Timed Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Preparation Sample Preparation (Protein Precipitation with this compound) Plasma_Separation->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_MS_Analysis Data_Acquisition Data Acquisition LC_MS_MS_Analysis->Data_Acquisition Concentration_Calculation Concentration Calculation Data_Acquisition->Concentration_Calculation PK_Parameter_Estimation PK Parameter Estimation Concentration_Calculation->PK_Parameter_Estimation Reporting Reporting PK_Parameter_Estimation->Reporting

Caption: Workflow for a typical pharmacokinetic study of Alvimopan.

Signaling Pathway of Alvimopan

alvimopan_pathway Opioids Opioids (e.g., Morphine) Mu_Receptor Mu-Opioid Receptor (in GI Tract) Opioids->Mu_Receptor Binds and Activates GI_Motility Decreased GI Motility (Constipation, Ileus) Mu_Receptor->GI_Motility Leads to Alvimopan Alvimopan Alvimopan->Mu_Receptor Competitively Antagonizes

Caption: Mechanism of action of Alvimopan in the gastrointestinal tract.

References

Application Note: Quantitative Analysis of Alvimopan-D7 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Alvimopan in human plasma, utilizing Alvimopan-D7 as the internal standard. The opioid antagonist Alvimopan is employed to manage postoperative ileus. This protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for accurate and precise quantification. The method is suitable for pharmacokinetic studies and therapeutic drug monitoring. While a specific validated method for this compound was not publicly available, this protocol is based on established bioanalytical methods for Alvimopan and the common practice of using deuterated internal standards. A validated LC/MS/MS assay for Alvimopan in human plasma has been developed with a reported lower limit of quantification (LLOQ) of 0.05 ng/mL.[1]

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist that is used to accelerate the recovery of gastrointestinal function after bowel resection surgery. To support pharmacokinetic and bioequivalence studies, a reliable and sensitive bioanalytical method for the quantification of Alvimopan in biological matrices is essential. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting potential matrix effects and variations during sample processing, thereby ensuring the accuracy and precision of the results. This document provides a detailed protocol for the determination of Alvimopan in human plasma using LC-MS/MS with this compound as the internal standard.

Experimental

Materials and Reagents
  • Alvimopan reference standard

  • This compound internal standard (IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Stock and Working Solutions
  • Alvimopan Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Alvimopan in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Alvimopan stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound in the same diluent at an appropriate concentration.

Sample Preparation

A protein precipitation method is employed for the extraction of Alvimopan and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is recommended for good separation.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry
  • System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

Table 1: Mass Spectrometry Parameters (Proposed)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Alvimopan 425.2146.1 20025
425.2107.120035
This compound 432.2146.1 20025
432.2114.120035

(Note: The bolded product ion is proposed for quantification, while the second can be used for confirmation. These parameters are proposed based on the structure of Alvimopan and may require optimization on the specific instrument used.)

Method Validation (Expected Performance)

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following are typical acceptance criteria for such a bioanalytical method.

Table 2: Summary of Expected Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
Precision (Intra- and Inter-day) ≤ 15% RSD (except at LLOQ, where it should be ≤ 20%)
Accuracy (Intra- and Inter-day) Within ±15% of the nominal concentration (except at LLOQ, where it should be within ±20%)
Recovery Consistent, precise, and reproducible
Matrix Effect Internal standard should compensate for any significant matrix effects
Stability (Freeze-thaw, Bench-top, Long-term) Analyte concentration should be within ±15% of the nominal concentration

Diagrams

G Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (100 µL) p2 Add this compound (IS) p1->p2 p3 Protein Precipitation (Acetonitrile) p2->p3 p4 Vortex & Centrifuge p3->p4 p5 Evaporate Supernatant p4->p5 p6 Reconstitute in Mobile Phase p5->p6 l1 Inject into HPLC p6->l1 l2 Chromatographic Separation (C18 Column) l1->l2 m1 ESI+ Ionization l2->m1 m2 MRM Detection m1->m2 d1 Peak Integration m2->d1 d2 Ratio of Analyte/IS Peak Area d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for this compound analysis.

G Signaling Pathway of Alvimopan opioid Opioid Agonist (e.g., Morphine) receptor Peripheral µ-Opioid Receptor (in GI Tract) opioid->receptor Binds and Activates alvimopan Alvimopan alvimopan->receptor Antagonizes (Blocks) effect Decreased GI Motility (Postoperative Ileus) receptor->effect Leads to

Caption: Alvimopan's mechanism of action.

Conclusion

The described LC-MS/MS method provides a framework for the sensitive and selective quantification of Alvimopan in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research or clinical setting. It is imperative that this proposed method undergoes a full validation to ensure its accuracy, precision, and robustness for its intended purpose.

References

Liquid chromatography method for separating Alvimopan and Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Liquid Chromatography Method for the Separation and Quantification of Alvimopan and Alvimopan-D7

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Alvimopan and its deuterated internal standard, this compound, in biological matrices. This method is particularly suited for pharmacokinetic and bioequivalence studies in drug development.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist. It is used to accelerate the time to upper and lower gastrointestinal recovery following partial large or small bowel resection with primary anastomosis.[1][2][3][4][5] Accurate and reliable quantification of Alvimopan in biological samples is crucial for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for matrix effects and variability in sample processing and instrument response in LC-MS/MS bioanalysis.[6][7] This note provides a detailed protocol for a validated method enabling the efficient analysis of Alvimopan.

Methodology

The analytical method involves sample preparation by protein precipitation, followed by chromatographic separation using reversed-phase high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry.

Materials and Reagents
  • Alvimopan reference standard

  • This compound internal standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Instrumentation
  • HPLC system (e.g., Shimadzu, Agilent, Waters)

  • A triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)

  • C18 analytical column (e.g., Altima Grace Smart C-18, 250 x 4.6 mm, 5 µm)[8][9]

Chromatographic Conditions

A summary of the liquid chromatography conditions is presented in the table below.

ParameterCondition
Column Altima Grace Smart C-18 (250 x 4.6 mm, 5µm)[8][9]
Mobile Phase Acetonitrile : Potassium Dihydrogen Phosphate Buffer (pH 3.0) (50:50, v/v)[8][9]
Flow Rate 1.0 mL/min[8][10]
Injection Volume 20 µL
Column Temperature Ambient
Run Time 10 minutes[8][10]
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) transitions for Alvimopan and this compound need to be optimized for maximum sensitivity.

ParameterAlvimopanThis compound
Q1 Mass (m/z) [Value][Value]
Q3 Mass (m/z) [Value][Value]
Dwell Time (ms) 200200
Collision Energy (eV) [Value][Value]

[Values for mass transitions and collision energy are instrument-dependent and require optimization.]

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in ultrapure water and adjust the pH to 3.0 with orthophosphoric acid.

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[8][9] Degas the solution before use.

  • Standard Stock Solutions: Prepare individual stock solutions of Alvimopan and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Alvimopan stock solution with a 50:50 methanol:water mixture to create calibration standards.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with the same diluent to a suitable concentration.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of the biological sample (blank, calibration standard, or study sample) into a microcentrifuge tube.

  • Add 20 µL of the internal standard spiking solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the LC-MS/MS system.

Data Presentation

The following table summarizes the expected retention times and linearity data for the method.

AnalyteRetention Time (min)Linearity Range (ng/mL)Correlation Coefficient (r²)
Alvimopan~5.25 - 1000> 0.99
This compound~5.2N/AN/A

Retention times are approximate and may vary depending on the specific column and system.[8]

Method Validation

The developed method should be validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, linearity, accuracy, precision, recovery, and stability.[8][11]

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep_standards Prepare Calibration Standards & QC Samples add_is Spike IS into Samples prep_is Prepare Internal Standard (this compound) prep_is->add_is sample_thaw Thaw Biological Samples sample_thaw->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute injection Inject onto LC Column reconstitute->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Alvimopan calibration->quantification

References

Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of Alvimopan in Human Plasma Using Alvimopan-D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive, selective, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Alvimopan in human plasma. The method utilizes Alvimopan-D7 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple protein precipitation method is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Alvimopan.

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of gastrointestinal function following surgery.[1][2][3][4][5] Accurate and reliable quantification of Alvimopan in biological matrices is crucial for clinical and pharmacological research. This application note provides a detailed protocol for a validated LC-MS/MS method for Alvimopan in human plasma, utilizing this compound as the internal standard.[6] The use of a SIL-IS is the gold standard for quantitative bioanalysis as it compensates for variability in sample preparation and matrix effects.

Experimental

Materials and Reagents
  • Alvimopan reference standard

  • This compound internal standard[6]

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS)

  • Analytical column (e.g., C18, 50 x 2.1 mm, 1.8 µm)

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alvimopan and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Alvimopan stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards. Prepare a working solution of this compound in the same diluent.

Sample Preparation
  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution and vortex.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C

Table 1: Chromatographic Gradient

Time (min)%B
0.010
0.510
2.590
3.590
3.610
5.010

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 2

Table 2: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Alvimopan425.2296.1
This compound432.2303.1

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.[7][8]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

Table 3: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Alvimopan1 - 1000y = 0.0025x + 0.0012>0.99
Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels. The results are summarized in Table 4.

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ16.8105.28.1103.5
Low35.298.76.5101.2
Mid1004.1101.55.399.8
High8003.597.94.898.6
LLOQ: Lower Limit of Quantification
Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed at three QC levels.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
Low392.598.2
Mid10095.1101.5
High80093.899.3

Experimental Workflow and Validation Logic

G cluster_workflow Experimental Workflow Sample Plasma Sample Collection Spike_IS Spike with this compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Supernatant Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Overall experimental workflow for the LC-MS/MS analysis of Alvimopan.

G cluster_validation Method Validation Parameters Method_Validation Validated LC-MS Method Selectivity Selectivity & Specificity Method_Validation->Selectivity Linearity Linearity & Range Method_Validation->Linearity Precision Precision (Intra- & Inter-day) Method_Validation->Precision Accuracy Accuracy (Intra- & Inter-day) Method_Validation->Accuracy Recovery Extraction Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability (Freeze-Thaw, Bench-Top, etc.) Method_Validation->Stability LLOQ Lower Limit of Quantification Linearity->LLOQ

Caption: Logical relationship of the key bioanalytical method validation parameters.

Conclusion

This application note details a simple, rapid, and robust LC-MS/MS method for the quantification of Alvimopan in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for high-throughput analysis in clinical and research settings.

References

Application Notes and Protocols for Alvimopan-D7 in Metabolic Stability Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: The Role of Deuteration in Modulating Alvimopan's Metabolic Profile

Alvimopan (B130648) is a peripherally acting µ-opioid receptor antagonist used to accelerate gastrointestinal recovery after bowel resection surgery.[1][2][3][4][5] A key feature of its pharmacokinetic profile is that it undergoes minimal hepatic metabolism and is not a substrate for the cytochrome P450 (CYP) enzyme system.[1][6] Instead, alvimopan is primarily metabolized by the intestinal microflora to an active metabolite through amide hydrolysis.[1][6][7][8] This unique metabolic pathway presents an interesting case for the application of selective deuteration.

Alvimopan-D7, a deuterated isotopologue of alvimopan, offers a novel avenue for investigating and potentially improving metabolic stability. The replacement of hydrogen atoms with deuterium (B1214612) at specific sites can slow down the rate of metabolic degradation due to the kinetic isotope effect (KIE).[9][10] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[9][]

Potential Applications of this compound in Research:

  • Probing Metabolic Pathways: By strategically placing deuterium atoms on the alvimopan molecule, researchers can investigate the specific sites of metabolism by gut microflora. A slower rate of metabolism at a deuterated position would confirm its role as a primary site of enzymatic action.

  • Enhancing Metabolic Stability: Deuteration has the potential to increase the half-life of alvimopan in the gastrointestinal tract, potentially leading to prolonged local action.[10][12][13] This could translate to improved efficacy or a modified dosing regimen.

  • Modulating Metabolite Formation: By slowing the primary metabolic pathway, deuteration could influence the formation of alvimopan's active metabolite, providing a tool to study the metabolite's contribution to the overall pharmacological effect.[13]

Quantitative Data Summary

While specific experimental data for this compound is not publicly available, the following tables illustrate the expected outcomes from comparative metabolic stability studies between alvimopan and a hypothetical this compound, based on the principles of deuteration.

Table 1: In Vitro Half-Life (t½) in Human Gut Flora Preparation

CompoundIncubation Time (min)% Parent RemainingCalculated t½ (min)
Alvimopan010045
1575
3055
6030
12010
This compound010090
1590
3080
6065
12040

Table 2: In Vitro Intrinsic Clearance (CLint) in Human Gut Flora Preparation

Compoundt½ (min)Incubation Volume (mL)Cell Density (10⁶ cells/mL)CLint (µL/min/10⁶ cells)
Alvimopan451115.4
This compound90117.7

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability of this compound in Human Gut Flora Preparation

This protocol outlines a method to assess the metabolic stability of this compound compared to its non-deuterated counterpart in a preparation of human intestinal microflora.

1. Materials and Reagents:

  • Alvimopan and this compound

  • Anaerobic incubation medium (e.g., Gifu anaerobic medium)

  • Human fecal slurry or a commercial preparation of intestinal microflora

  • Anaerobic chamber or system

  • Shaking incubator

  • Quenching solution (e.g., ice-cold acetonitrile)

  • Internal standard (for analytical quantification)

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Gut Flora Slurry:

    • Under strict anaerobic conditions, prepare a fecal slurry (e.g., 20% w/v) in the anaerobic incubation medium.

    • Homogenize and centrifuge at a low speed to remove large debris.

    • Determine the bacterial density of the supernatant.

  • Incubation:

    • Pre-warm the gut flora preparation to 37°C in the anaerobic chamber.

    • Prepare stock solutions of Alvimopan and this compound in a suitable solvent (e.g., DMSO).

    • Initiate the reaction by adding the test compound to the gut flora preparation to a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the incubation mixture.[14]

    • Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile (B52724) with an internal standard.

  • Sample Processing:

    • Vortex the quenched samples to precipitate proteins and bacteria.

    • Centrifuge at high speed to pellet the precipitate.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentrations of the parent compounds (Alvimopan and this compound).

3. Data Analysis:

  • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Plot the natural logarithm of the percent remaining versus time.

  • Determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the appropriate formula for the experimental setup.[14][15]

Protocol 2: General In Vitro Metabolic Stability Screening in Human Liver Microsomes (for Metabolite Studies)

While Alvimopan is not significantly metabolized by hepatic enzymes, its metabolites may be. This protocol is a standard procedure for assessing the metabolic stability of compounds in human liver microsomes.

1. Materials and Reagents:

  • Test compound (e.g., a metabolite of Alvimopan)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., solutions A and B)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with internal standard)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • LC-MS/MS system

2. Experimental Procedure:

  • Incubation Preparation:

    • Prepare a solution of the test compound and positive controls in phosphate buffer.

    • In a separate tube, prepare a mixture of HLMs and the NADPH regenerating system in phosphate buffer.

    • Pre-incubate both solutions at 37°C for 5-10 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the test compound solution to the HLM/NADPH mixture. The final concentration of the test compound is typically 1 µM.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Follow the same sample processing and LC-MS/MS analysis steps as described in Protocol 1.

3. Data Analysis:

  • The data analysis follows the same principles as outlined in Protocol 1 to determine the half-life and intrinsic clearance.

Visualizations

Experimental_Workflow_Gut_Flora prep Prepare Gut Flora Slurry (Anaerobic) incubate Incubate with This compound at 37°C prep->incubate sample Time-Point Sampling (0-240 min) incubate->sample quench Quench with Cold Acetonitrile + IS sample->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze data Data Analysis (t½, CLint) analyze->data

Caption: Workflow for in vitro metabolic stability in gut flora.

Kinetic_Isotope_Effect_Pathway Alvimopan Alvimopan C-H bond Enzyme Gut Flora Enzyme Alvimopan->Enzyme Faster cleavage Alvimopan_D7 This compound C-D bond Alvimopan_D7->Enzyme Slower cleavage (Kinetic Isotope Effect) Metabolite Metabolite Enzyme->Metabolite Slower_Metabolite Metabolite (Slower Formation) Enzyme->Slower_Metabolite

Caption: The kinetic isotope effect on Alvimopan metabolism.

Microsomal_Metabolism_Workflow prep_m Prepare Microsome Mix (HLM + NADPH) incubate_m Incubate with Test Compound at 37°C prep_m->incubate_m sample_m Time-Point Sampling (0-60 min) incubate_m->sample_m quench_m Quench with Cold Acetonitrile + IS sample_m->quench_m process_m Centrifuge and Collect Supernatant quench_m->process_m analyze_m LC-MS/MS Analysis process_m->analyze_m data_m Data Analysis (t½, CLint) analyze_m->data_m

Caption: Workflow for in vitro microsomal metabolic stability.

References

Application Notes and Protocols for the Use of Alvimopan-D7 in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function after surgery. Understanding its potential for drug-drug interactions (DDIs) is crucial for patient safety and regulatory submission. While Alvimopan does not interact with the Cytochrome P450 (CYP) enzyme system, its interaction with drug transporters like P-glycoprotein (P-gp) warrants investigation.[1] Alvimopan-D7, a deuterated analog of Alvimopan, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays due to its similar physicochemical properties and distinct mass, ensuring accurate quantification in biological matrices.

These application notes provide a framework for utilizing this compound in DDI studies, focusing on in vitro transporter interaction assays and bioanalytical methods for pharmacokinetic analysis.

Mechanism of Action of Alvimopan

Alvimopan selectively antagonizes the mu-opioid receptors in the gastrointestinal tract.[1] This localized action reverses the gastrointestinal-slowing effects of opioids without affecting their central analgesic properties.

Opioids Opioid Analgesics Mu_Receptor_CNS Mu-Opioid Receptor (CNS) Opioids->Mu_Receptor_CNS Binds to Mu_Receptor_Gut Mu-Opioid Receptor (GI Tract) Opioids->Mu_Receptor_Gut Binds to Analgesia Analgesia Mu_Receptor_CNS->Analgesia Leads to GI_Motility Decreased GI Motility (Constipation) Mu_Receptor_Gut->GI_Motility Leads to Alvimopan Alvimopan Alvimopan->Mu_Receptor_Gut Antagonizes

Figure 1: Mechanism of Action of Alvimopan.

Data Presentation: In Vitro Transporter Inhibition

While specific quantitative data for Alvimopan's interaction with various transporters is not extensively available in the public domain, the following tables provide a template for presenting such data once determined experimentally. Researchers should perform dedicated in vitro studies to determine the IC50 (inhibitory concentration 50%) and Ki (inhibition constant) values for Alvimopan against key drug transporters.

Table 1: Inhibitory Potential of Alvimopan against P-glycoprotein (P-gp)

Test SystemProbe SubstrateAlvimopan IC50 (µM)Positive Control (e.g., Verapamil) IC50 (µM)
MDCK-MDR1 CellsDigoxinData to be determinedReference Value
Caco-2 CellsRhodamine 123Data to be determinedReference Value

Table 2: Inhibitory Potential of Alvimopan against Breast Cancer Resistance Protein (BCRP)

Test SystemProbe SubstrateAlvimopan IC50 (µM)Positive Control (e.g., Ko143) IC50 (µM)
MDCK-BCRP CellsPrazosinData to be determinedReference Value
Vesicular Transport Assay[³H]-Estrone-3-sulfateData to be determinedReference Value

Table 3: Inhibitory Potential of Alvimopan against Organic Anion Transporting Polypeptides (OATPs)

TransporterTest SystemProbe SubstrateAlvimopan Ki (µM)Positive Control (e.g., Rifampicin) Ki (µM)
OATP1B1OATP1B1-transfected HEK293 cells[³H]-Estradiol-17β-glucuronideData to be determinedReference Value
OATP1B3OATP1B3-transfected HEK293 cells[³H]-Cholecystokinin-8Data to be determinedReference Value

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory potential of Alvimopan on P-gp-mediated transport using a cell-based assay.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture MDCK-MDR1 and parental MDCK cells on Transwell inserts Test_Solutions Prepare Alvimopan solutions (various concentrations) and probe substrate (e.g., Digoxin) Incubation Incubate cells with probe substrate +/- Alvimopan in basolateral-to-apical (B-A) and apical-to-basolateral (A-B) directions Test_Solutions->Incubation Sampling Collect samples from apical and basolateral compartments at defined time points Incubation->Sampling Quantification Quantify probe substrate concentration using LC-MS/MS Sampling->Quantification Calculation Calculate apparent permeability (Papp) and efflux ratio (ER) Quantification->Calculation IC50 Determine IC50 value of Alvimopan Calculation->IC50

Figure 2: Workflow for P-gp Inhibition Assay.

Methodology:

  • Cell Culture:

    • Culture Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene (MDCK-MDR1) and the parental MDCK cell line on permeable Transwell® inserts until a confluent monolayer is formed.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Prepare solutions of the P-gp probe substrate (e.g., 1 µM Digoxin) in transport buffer.

    • Prepare a range of Alvimopan concentrations in the transport buffer containing the probe substrate. Include a vehicle control and a positive control inhibitor (e.g., Verapamil).

    • Wash the cell monolayers with warm transport buffer.

    • Add the test solutions to the donor compartment (apical or basolateral) and transport buffer to the receiver compartment.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Sample Analysis:

    • Quantify the concentration of the probe substrate in all samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

    • Calculate the efflux ratio (ER) as the ratio of Papp (B-A) to Papp (A-B).

    • Determine the percent inhibition of P-gp-mediated efflux by Alvimopan at each concentration.

    • Plot the percent inhibition against the logarithm of Alvimopan concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: LC-MS/MS Method for Quantification of Alvimopan in Plasma

This protocol describes a general LC-MS/MS method for the quantification of Alvimopan in plasma samples from pharmacokinetic studies, using this compound as an internal standard.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Spike Spike plasma samples with This compound (Internal Standard) Extraction Perform protein precipitation or solid-phase extraction Spike->Extraction Evaporation Evaporate supernatant and reconstitute in mobile phase Extraction->Evaporation Injection Inject sample onto a reverse-phase C18 column Evaporation->Injection Separation Gradient elution to separate Alvimopan and this compound Injection->Separation Detection Detect using a triple quadrupole mass spectrometer in MRM mode Separation->Detection Calibration Generate a calibration curve using known standards Detection->Calibration Quantify Determine Alvimopan concentration in unknown samples Calibration->Quantify

Figure 3: LC-MS/MS Bioanalytical Workflow.

Methodology:

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Perform protein precipitation by adding 300 µL of cold acetonitrile.

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of Alvimopan from endogenous plasma components.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions:

      • Alvimopan: To be determined (e.g., precursor ion m/z 425.2 -> product ion m/z)

      • This compound: To be determined (e.g., precursor ion m/z 432.2 -> product ion m/z)

  • Calibration and Quantification:

    • Prepare calibration standards by spiking blank plasma with known concentrations of Alvimopan.

    • Process the calibration standards and quality control samples alongside the unknown samples.

    • Generate a calibration curve by plotting the peak area ratio of Alvimopan to this compound against the nominal concentration of the calibration standards.

    • Determine the concentration of Alvimopan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers investigating the drug-drug interaction potential of Alvimopan. The use of this compound as an internal standard is critical for accurate bioanalysis. While Alvimopan is not expected to be involved in CYP-mediated DDIs, its interaction with drug transporters should be thoroughly evaluated. The experimental determination of the IC50 and Ki values for Alvimopan against key transporters such as P-gp, BCRP, and OATPs is highly recommended to fully characterize its DDI profile.

References

Application of Alvimopan-D7 in Preclinical and Clinical Research: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist utilized to accelerate the recovery of gastrointestinal function following surgeries that involve bowel resection. Its deuterated analog, Alvimopan-D7, serves as a critical internal standard in bioanalytical methods for the precise and accurate quantification of Alvimopan in biological matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in preclinical and clinical research, focusing on its role in pharmacokinetic and pharmacodynamic assessments.

Preclinical Research Applications

In preclinical settings, this compound is indispensable for the accurate measurement of Alvimopan concentrations in various biological samples, such as plasma, serum, and tissue homogenates from animal models. These precise measurements are fundamental for establishing the pharmacokinetic profile of Alvimopan, including its absorption, distribution, metabolism, and excretion (ADME). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response.

Clinical Research Applications

In clinical trials, this compound is crucial for the quantitative analysis of Alvimopan in human plasma or serum. This analysis is essential for pharmacokinetic modeling, determining dose-response relationships, and assessing the impact of various factors such as age, renal function, and co-administered drugs on Alvimopan's pharmacokinetics. The accurate data obtained using this compound as an internal standard underpins the evaluation of the drug's efficacy and safety in patient populations.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical trials of Alvimopan, where precise quantification, often relying on methods utilizing deuterated internal standards, was essential.

Table 1: Pharmacokinetic Parameters of Alvimopan in Healthy Volunteers and Patients

ParameterHealthy VolunteersPatients (Post-Bowel Resection)
Peak Plasma Time (Tmax)~2 hoursNot significantly different
Oral Bioavailability< 7%Not significantly different
Protein Binding80% to 90%Not significantly different
Terminal Half-life10 to 17 hours10 to 18 hours
Apparent Clearance (CL/F)Increased in patients-
Apparent Volume of Distribution (Vd/F)Increased in patients-

Note: Data compiled from multiple sources.

Table 2: Efficacy of Alvimopan in Accelerating Gastrointestinal Recovery in Phase III Clinical Trials

Study EndpointAlvimopan (12 mg)PlaceboHazard Ratio (95% CI)
Time to GI-3 Recovery (first flatus or bowel movement and toleration of solid food)Accelerated by 15-22 hours-1.28 - 1.54
Time to Hospital Discharge Order WrittenAccelerated by 13-21 hours-~1.42
Postoperative Ileus-Related MorbidityReduced-Not Applicable
Need for Postoperative Nasogastric Tube InsertionReduced-Not Applicable

Note: GI-3 recovery is a composite endpoint. Data represents a summary of findings from several Phase III trials in patients undergoing bowel resection.

Experimental Protocols

While a specific, publicly available, validated protocol for the quantification of Alvimopan using this compound was not identified in the search results, the following represents a comprehensive, representative protocol based on established principles of bioanalytical method development and validation for small molecules in biological matrices using LC-MS/MS.

Protocol: Quantification of Alvimopan in Human Plasma using this compound by LC-MS/MS

1. Objective: To accurately quantify the concentration of Alvimopan in human plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with this compound as the internal standard.

2. Materials and Reagents:

  • Alvimopan reference standard

  • This compound (internal standard)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure, e.g., Milli-Q)

3. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18 reverse-phase column)

4. Standard Solutions Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Alvimopan and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Alvimopan primary stock solution with a 50:50 mixture of acetonitrile and water to prepare working standards for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution to a final concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for protein precipitation.

5. Sample Preparation (Protein Precipitation):

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • In a clean microcentrifuge tube, pipette 100 µL of the plasma sample (or calibration standard/QC sample).

  • Add 300 µL of the internal standard working solution (this compound in acetonitrile) to each tube.

  • Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

  • Vortex briefly and centrifuge again to pellet any remaining particulates.

  • Transfer the final solution to autosampler vials for LC-MS/MS analysis.

6. LC-MS/MS Method Parameters (Representative):

  • LC Parameters:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 40°C.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Alvimopan: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by direct infusion of the reference standard).

      • This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (To be determined by direct infusion of the internal standard).

    • Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, and gas flows for maximum signal intensity.

7. Method Validation: The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of Alvimopan and this compound in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero concentrations should be prepared and analyzed. The coefficient of determination (r²) should be ≥ 0.99.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations on three different days. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Assessed to ensure that the ionization of the analyte and internal standard is not affected by the biological matrix.

  • Recovery: The efficiency of the extraction procedure should be determined.

  • Stability: Stability of Alvimopan in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage) should be evaluated.

Signaling Pathway and Experimental Workflow Diagrams

Alvimopan_Signaling_Pathway cluster_opioid_effect Opioid Agonist Effect cluster_alvimopan_action Alvimopan's Antagonistic Action Opioid Opioid Agonist (e.g., Morphine) MuReceptor Mu-Opioid Receptor (in GI Tract) Opioid->MuReceptor Binds & Activates Alvimopan Alvimopan Alvimopan->MuReceptor Competitively Blocks Normal_Motility Restoration of Normal GI Motility G_Protein Gi/o Protein MuReceptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca2+ Channels G_Protein->Ca_Channel Inhibits K_Channel K+ Channels G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux K_Efflux->Neurotransmitter GI_Motility ↓ GI Motility (Constipation) Neurotransmitter->GI_Motility

Caption: Alvimopan's Mechanism of Action at the Mu-Opioid Receptor.

LCMS_Workflow Sample Plasma Sample (Calibration Standard, QC, or Unknown) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitate Protein Precipitation (with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_MS LC-MS/MS Analysis Reconstitute->LC_MS Data Data Acquisition & Processing (Quantification) LC_MS->Data

Application Note: Therapeutic Drug Monitoring of Alvimopan using Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvimopan is a peripherally acting mu-opioid receptor antagonist used to accelerate the recovery of bowel function following surgeries that include partial bowel resection.[1][2] By blocking the effects of opioids on the gastrointestinal tract without affecting central analgesia, Alvimopan helps to mitigate postoperative ileus.[2] Therapeutic drug monitoring (TDM) of Alvimopan may be beneficial to optimize treatment, ensuring that plasma concentrations are sufficient for receptor antagonism while minimizing potential side effects. This application note provides a detailed protocol for the quantitative analysis of Alvimopan in human plasma using a stable isotope-labeled internal standard, Alvimopan-D7, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Therapeutic Drug Monitoring

Pharmacokinetic modeling suggests that maintaining free plasma concentrations of Alvimopan at or above the dissociation constant for mu-opioid receptor antagonism is crucial for its efficacy.[1] Following a 12 mg twice-daily oral dose, the mean peak plasma concentration (Cmax) is approximately 10.98 ng/mL.[1] However, Alvimopan exhibits low oral bioavailability, estimated to be around 6%, which can vary among individuals.[2] Factors such as co-administration with high-fat meals can also decrease the rate and extent of absorption. Given this variability, TDM can help ensure that therapeutic concentrations are achieved and maintained, potentially leading to improved patient outcomes.

Alvimopan Pharmacokinetic Parameters

A summary of key pharmacokinetic parameters for Alvimopan is presented in the table below.

ParameterValueReference
Time to Peak (Tmax) ~2 hours[1]
Mean Peak Plasma Concentration (Cmax) 10.98 ng/mL (after 12 mg BID for 5 days)[1]
Oral Bioavailability ~6% (range 1-19%)[2]
Protein Binding 80-90%
Metabolism Primarily by intestinal microflora to an active metabolite[1][2]
Elimination Half-life 10-18 hours[2]

Experimental Protocol: Quantification of Alvimopan in Human Plasma by LC-MS/MS

This protocol describes a method for the determination of Alvimopan in human plasma using this compound as an internal standard (IS).

Materials and Reagents
  • Alvimopan reference standard

  • This compound (internal standard)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (with K2EDTA as anticoagulant)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alvimopan and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Alvimopan stock solution with 50% methanol/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50% methanol/water.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see below) and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

ParameterSuggested Condition
LC Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Alvimopan: m/z 425.2 → 146.1 (Quantifier), m/z 425.2 → 91.1 (Qualifier)This compound: m/z 432.2 → 146.1 (Quantifier)
Collision Energy To be optimized for each transition
Cone Voltage To be optimized

Note: The proposed MRM transitions are based on the molecular weight of Alvimopan and common fragmentation patterns for similar molecules. These should be confirmed and optimized by infusing the pure compounds into the mass spectrometer.

Method Validation Parameters

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over the desired concentration range (e.g., 0.1 - 50 ng/mL)
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ)
Lower Limit of Quantitation (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. A reported validated assay has an LLOQ of 0.05 ng/mL.
Selectivity/Specificity No significant interfering peaks at the retention times of Alvimopan and this compound in blank plasma from at least six different sources.
Matrix Effect Assessed to ensure that the ionization of the analyte and IS is not affected by the biological matrix.
Recovery Consistent and reproducible extraction recovery of Alvimopan and this compound from the plasma matrix.
Stability Analyte stability under various conditions: freeze-thaw cycles, short-term at room temperature, long-term storage at -80°C, and post-preparative stability in the autosampler.

Signaling Pathways and Experimental Workflow Diagrams

Alvimopan's Mechanism of Action

Alvimopan_Mechanism Opioids Exogenous Opioids (e.g., Morphine) MuReceptor Peripheral Mu-Opioid Receptors in GI Tract Opioids->MuReceptor binds and activates GI_Motility Decreased GI Motility (Postoperative Ileus) MuReceptor->GI_Motility leads to Normal_Motility Normal GI Motility MuReceptor->Normal_Motility restoration of Alvimopan Alvimopan Alvimopan->MuReceptor competitively antagonizes

Caption: Alvimopan competitively blocks peripheral mu-opioid receptors.

LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation HPLC Separation (C18 Column) Reconstitute->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification (Calibration Curve) MS_Detection->Quantification Reporting Reporting Results Quantification->Reporting

Caption: Workflow for Alvimopan analysis by LC-MS/MS.

Conclusion

The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of Alvimopan in human plasma. This application note offers a comprehensive framework for researchers and clinicians to develop and validate a sensitive and specific assay. TDM of Alvimopan has the potential to personalize therapy and improve clinical outcomes in patients undergoing major abdominal surgery. Further studies are warranted to establish a definitive therapeutic range for Alvimopan and to fully elucidate the clinical utility of TDM in this setting.

References

Troubleshooting & Optimization

Navigating Isotopic Interference with Alvimopan-D7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alvimopan-D7 as an internal standard in mass spectrometry-based assays. Isotopic interference can present a significant challenge, leading to inaccurate quantification. This guide offers detailed experimental protocols and data interpretation strategies to ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of this compound analysis?

A1: Isotopic interference, or "cross-talk," occurs when the signal from the naturally occurring isotopes of unlabeled Alvimopan overlaps with the signal of the deuterated internal standard, this compound. Alvimopan, a molecule rich in carbon atoms, has a natural isotopic distribution that includes heavier isotopes (e.g., ¹³C). This results in a mass spectrum with not only the primary monoisotopic peak (M) but also smaller peaks at M+1, M+2, and so on. Interference arises when one of these low-abundance isotopic peaks from a high concentration of unlabeled Alvimopan has the same mass-to-charge ratio (m/z) as the primary peak of the this compound internal standard.

Q2: What are the consequences of unaddressed isotopic interference?

A2: Uncorrected isotopic interference leads to an overestimation of the internal standard's response. This artificially inflates the denominator in the analyte/internal standard peak area ratio, causing the calculated concentration of Alvimopan to be underestimated. This can lead to erroneous pharmacokinetic and bioavailability assessments.

Q3: How can I detect and quantify the level of isotopic interference in my assay?

A3: The most direct method is to analyze a "zero sample" (blank matrix) that has been spiked with a high concentration of a certified, unlabeled Alvimopan standard but no this compound. Any signal detected in the mass channel (MRM transition) designated for this compound is a direct measurement of the isotopic contribution from the unlabeled analyte.

Q4: My chromatogram shows a slight shift in retention time between Alvimopan and this compound. Is this normal?

A4: Yes, a slight retention time shift is a common phenomenon when using deuterated internal standards in liquid chromatography. Deuterated compounds often elute slightly earlier than their non-deuterated counterparts. While often minor, it is crucial to ensure that this shift does not lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.

Troubleshooting Guide

Issue: Inaccurate or Inconsistent Quantitative Results

Symptom: Your quantitative results for Alvimopan are inconsistent, inaccurate, or show poor precision and accuracy, despite using a deuterated internal standard.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Isotopic Interference 1. Analyze a High-Concentration Standard: Prepare a sample with a high concentration of unlabeled Alvimopan and no this compound. Analyze it using your LC-MS/MS method and monitor the MRM transition for this compound. A significant signal indicates isotopic cross-talk. 2. Calculate Correction Factor: If interference is detected, a correction factor can be calculated and applied to subsequent measurements. The correction factor (CF) is the ratio of the peak area in the D7 channel to the peak area in the D0 channel in a sample containing only unlabeled Alvimopan.
Chromatographic Co-elution Issues 1. Verify Co-elution: Overlay the chromatograms of Alvimopan and this compound to confirm that their peaks completely overlap. 2. Adjust Chromatography: If a separation is observed, consider adjusting the chromatographic gradient, flow rate, or switching to a column with slightly lower resolution to ensure co-elution.
Impurity in Internal Standard 1. Check Certificate of Analysis (CoA): Review the CoA for your this compound standard to confirm its isotopic and chemical purity. 2. Acquire High-Resolution Mass Spectrum: Analyze a solution of the this compound standard using a high-resolution mass spectrometer to identify the presence of unlabeled Alvimopan or other impurities.
Hydrogen/Deuterium (B1214612) (H/D) Exchange 1. Assess Stability: Incubate this compound in a blank sample matrix under your experimental conditions (pH, temperature, time). Analyze the sample and monitor for any increase in the signal of unlabeled Alvimopan, which would indicate back-exchange of deuterium for hydrogen. 2. Modify Sample Preparation: If H/D exchange is observed, consider altering the pH or temperature of your sample preparation and storage conditions.

Experimental Protocols

Protocol 1: Quantification of Isotopic Interference

Objective: To determine the percentage of signal from unlabeled Alvimopan that interferes with the this compound signal.

Methodology:

  • Prepare a High-Concentration Alvimopan Standard: Prepare a solution of unlabeled Alvimopan in a relevant biological matrix (e.g., human plasma) at a concentration at the upper end of your expected sample concentration range. Do not add any this compound.

  • Sample Preparation: Process the sample using your established extraction procedure (e.g., protein precipitation or solid-phase extraction).

  • LC-MS/MS Analysis: Analyze the extracted sample using your validated LC-MS/MS method.

  • Data Analysis:

    • Measure the peak area of unlabeled Alvimopan in its designated MRM transition (d0).

    • Measure the peak area of any signal detected in the MRM transition for this compound (d7).

  • Calculation:

    • % Interference = (Peak Area in d7 channel / Peak Area in d0 channel) * 100

Data Presentation:

Analyte MRM Transition (Hypothetical) Peak Area (in d0-only sample) % Interference
Alvimopan (d0)425.2 -> 284.21,500,000N/A
This compound (d7)432.2 -> 291.27,5000.5%

Note: The MRM transitions provided are hypothetical and should be optimized for your specific instrument and experimental conditions.

Protocol 2: Sample Preparation using Protein Precipitation

Objective: To extract Alvimopan and this compound from human plasma for LC-MS/MS analysis.

Methodology:

  • Sample Thawing: Thaw frozen plasma samples at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, quality control sample, or blank.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (at an appropriate concentration) to all tubes except for the blank matrix.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to each tube.

  • Vortexing: Vortex mix the samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

  • Injection: Inject a portion of the reconstituted sample (e.g., 10 µL) into the LC-MS/MS system.

Visualizations

Alvimopan Mechanism of Action: Mu-Opioid Receptor Antagonism

Alvimopan acts as a peripherally restricted mu-opioid receptor antagonist. In the gastrointestinal tract, opioid agonists (like morphine) bind to mu-opioid receptors on enteric neurons, leading to a decrease in acetylcholine (B1216132) release, which in turn reduces gut motility. Alvimopan competitively blocks the binding of opioids to these receptors, thereby restoring normal gut motility.

Alvimopan_Mechanism cluster_enteric_neuron Enteric Neuron cluster_gut_lumen Gut Lumen MOR Mu-Opioid Receptor AC Adenylyl Cyclase MOR->AC Inhibits Ca_channel ↓ Ca²⁺ Influx MOR->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP ACh_release ↓ Acetylcholine Release Ca_channel->ACh_release Motility ↓ Gut Motility ACh_release->Motility Opioid Opioid Agonist (e.g., Morphine) Opioid->MOR Alvimopan Alvimopan Alvimopan->MOR Blocks

Caption: Alvimopan competitively antagonizes mu-opioid receptors in the gut.

Experimental Workflow for Alvimopan Analysis

The following diagram outlines the key steps in a typical bioanalytical workflow for the quantification of Alvimopan in plasma samples using LC-MS/MS with this compound as an internal standard.

Alvimopan_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integrate Peak Integration MS->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Bioanalytical workflow for Alvimopan quantification in plasma.

Technical Support Center: Optimizing Mass Spectrometry Parameters for Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Alvimopan and its deuterated internal standard, Alvimopan-D7, using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions, and detailed methodologies to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Mass Spectrometry Parameters

Optimizing mass spectrometry parameters is a critical first step for developing a robust and sensitive LC-MS/MS method for the quantification of Alvimopan and its internal standard, this compound. While specific, universally applicable parameters can vary between different mass spectrometer models, the following tables provide a starting point for method development based on the known properties of the molecules.

Note: The optimal declustering potential (DP) and collision energy (CE) values must be determined empirically by infusing a standard solution of each compound into the mass spectrometer and monitoring the signal intensity of precursor and product ions across a range of settings.

Table 1: Molecular Information for Alvimopan and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )
AlvimopanC₂₅H₃₂N₂O₄424.53
This compoundC₂₅H₂₅D₇N₂O₄431.58[1]

Table 2: Recommended Starting Multiple Reaction Monitoring (MRM) Parameters

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDeclustering Potential (DP) (Volts)Collision Energy (CE) (eV)
AlvimopanTo be determinedTo be determinedTo be determined empiricallyTo be determined empirically
This compoundTo be determinedTo be determinedTo be determined empiricallyTo be determined empirically

Experimental Protocols

A detailed experimental protocol is essential for achieving reproducible and reliable results. The following outlines a general procedure for sample preparation and LC-MS/MS analysis of Alvimopan in a biological matrix, such as plasma.

Protocol 1: Plasma Sample Preparation using Protein Precipitation
  • Sample Thawing: Thaw plasma samples at room temperature and vortex to ensure homogeneity.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to the plasma sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography Parameters
  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is a suitable starting point.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A gradient elution is recommended to ensure good peak shape and separation from matrix components. An example gradient is as follows:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: Ramp to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: Return to 5% B

    • 4.1-5.0 min: Equilibrate at 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of Alvimopan and provides potential solutions in a question-and-answer format.

Question: I am observing poor peak shape (fronting or tailing) for Alvimopan. What could be the cause?

Answer: Poor peak shape can be caused by several factors:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting your sample.

  • Inappropriate Mobile Phase: The pH of the mobile phase can affect the ionization state of Alvimopan. Ensure the pH is appropriate for the compound and the column chemistry. Using a mobile phase with an acidic modifier like formic acid is generally recommended for this type of compound.

  • Column Degradation: The column may be nearing the end of its lifespan. Try flushing the column or replacing it with a new one.

  • Secondary Interactions: Alvimopan may be interacting with active sites on the column. Consider using a column with end-capping or a different stationary phase.

Question: I am experiencing a significant loss of sensitivity or no signal at all for this compound. What should I check?

Answer: A complete loss of signal can be frustrating. Here's a systematic approach to troubleshooting:

  • Check the Mass Spectrometer: Ensure the instrument is properly tuned and calibrated. Infuse a tuning solution to verify its performance.

  • Verify the Internal Standard Solution: Confirm the concentration and integrity of your this compound stock and working solutions. Prepare a fresh dilution and inject it directly to confirm its presence.

  • Investigate the LC System: Check for leaks, blockages, or pump issues. Ensure the correct mobile phases are being delivered.

  • Sample Preparation: There might be an issue with the extraction process. Review your sample preparation protocol for any potential errors.

  • Source Conditions: Optimize the ion source parameters, such as temperature and gas flows, as these can significantly impact signal intensity.

Question: My results show high variability between replicate injections. What are the likely causes?

Answer: High variability can stem from several sources:

  • Autosampler Issues: Check the autosampler for proper injection volume and ensure there are no air bubbles in the syringe.

  • Inconsistent Sample Preparation: Ensure your sample preparation technique is consistent across all samples. Use precise pipetting techniques.

  • Matrix Effects: The sample matrix can suppress or enhance the ionization of Alvimopan, leading to variability. Evaluate matrix effects by comparing the response of the analyte in the matrix to its response in a clean solvent. If significant matrix effects are present, consider a more rigorous sample cleanup method like solid-phase extraction (SPE).

  • Column Equilibration: Ensure the column is adequately equilibrated between injections, especially when using a gradient.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound recommended for this analysis?

A1: A deuterated internal standard is considered the "gold standard" for quantitative LC-MS/MS analysis. Because this compound is chemically identical to Alvimopan, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This allows for accurate correction of any variations during sample preparation and analysis, leading to more precise and accurate quantification.

Q2: What is the purpose of the declustering potential (DP) and collision energy (CE)?

A2:

  • Declustering Potential (DP): This voltage is applied to the orifice region of the mass spectrometer to help remove solvent molecules that may be clustered around the analyte ions as they enter the vacuum region. Optimizing the DP helps to improve signal intensity and reduce noise.

  • Collision Energy (CE): This is the energy applied to the precursor ion in the collision cell (Q2) to induce fragmentation. Optimizing the CE is crucial for generating specific and abundant product ions for sensitive and selective detection in MRM mode.

Q3: How do I determine the precursor (Q1) and product (Q3) ions for Alvimopan and this compound?

A3:

  • Infuse a standard solution of Alvimopan into the mass spectrometer.

  • Perform a full scan (Q1 scan) in positive ionization mode to identify the protonated molecule [M+H]⁺, which will be your precursor ion. For Alvimopan, this would be around m/z 425.5.

  • Perform a product ion scan on the selected precursor ion. This will fragment the molecule and show you the different product ions.

  • Select the most intense and stable product ions for your MRM transitions (Q3).

  • Repeat the process for this compound. The precursor ion will be shifted by the mass of the deuterium (B1214612) atoms (around m/z 432.6). The product ions may or may not be shifted depending on where the fragmentation occurs relative to the deuterium labels.

Q4: What are some common sample preparation techniques for analyzing drugs like Alvimopan in plasma?

A4: Besides protein precipitation (PPT), other common techniques include:

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids. It can provide a cleaner extract than PPT.

  • Solid-Phase Extraction (SPE): This is a highly effective technique for sample cleanup and concentration. It uses a solid sorbent to retain the analyte of interest while matrix components are washed away. SPE can significantly reduce matrix effects and improve sensitivity.

Visualizations

The following diagrams illustrate key workflows for method development and troubleshooting.

MethodDevelopmentWorkflow cluster_MS Mass Spectrometer Optimization cluster_LC Liquid Chromatography Optimization cluster_SamplePrep Sample Preparation infuse Infuse Standard Solution (Alvimopan & this compound) q1_scan Q1 Scan to Determine Precursor Ion [M+H]+ infuse->q1_scan product_scan Product Ion Scan to Identify Fragments q1_scan->product_scan optimize_dp_ce Optimize DP and CE for each MRM Transition product_scan->optimize_dp_ce column_select Select Column (e.g., C18) optimize_dp_ce->column_select mobile_phase Optimize Mobile Phase (Aqueous & Organic) column_select->mobile_phase gradient Develop Gradient Profile mobile_phase->gradient prep_method Choose Method (PPT, LLE, or SPE) gradient->prep_method validate_prep Validate Recovery & Matrix Effects prep_method->validate_prep final_method Final Validated Method validate_prep->final_method

Caption: Workflow for LC-MS/MS method development for this compound.

TroubleshootingFlowchart start Problem Encountered (e.g., No Peak, Poor Shape) check_ms Check MS Performance (Tune & Calibrate) start->check_ms check_lc Check LC System (Leaks, Pumps, Mobile Phase) check_ms->check_lc No ms_issue Resolve MS Issue check_ms->ms_issue Yes check_sample Review Sample Prep & Standard Integrity check_lc->check_sample No lc_issue Resolve LC Issue check_lc->lc_issue Yes sample_issue Re-prepare Samples/ Standards check_sample->sample_issue Yes reanalyze Re-analyze Sample check_sample->reanalyze No ms_ok MS OK ms_issue->reanalyze lc_ok LC OK lc_issue->reanalyze sample_ok Sample OK sample_issue->reanalyze

Caption: A logical flowchart for troubleshooting common LC-MS/MS issues.

References

Addressing matrix effects in Alvimopan analysis using Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing matrix effects in the quantitative analysis of Alvimopan using its stable isotope-labeled internal standard, Alvimopan-D7.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my Alvimopan analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as Alvimopan, by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine). This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), with suppression being more common. These effects can negatively impact the accuracy, precision, and sensitivity of a quantitative assay, leading to erroneous results.[1][2]

Q2: Why is this compound used as an internal standard?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Alvimopan. An ideal SIL-IS is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). It is expected to co-elute with Alvimopan and experience the same degree of matrix effects and variability in sample preparation. By measuring the ratio of the analyte to the internal standard, these variations can be compensated for, leading to more accurate and precise quantification.[3]

Q3: What are the typical sample preparation techniques for Alvimopan analysis in biological matrices?

A3: Common sample preparation techniques for small molecules like Alvimopan in biological matrices include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4] The choice of method depends on the complexity of the matrix, the required sensitivity, and the throughput needs.

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. While quick, it may be less effective at removing other matrix components.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. It can provide cleaner extracts than PPT.

  • Solid-Phase Extraction (SPE): A highly effective technique for cleaning up complex samples by passing the sample through a solid sorbent that retains the analyte, followed by washing away interferences and eluting the purified analyte.

Q4: How do I assess the extent of matrix effects in my assay?

A4: The matrix effect can be quantitatively assessed by calculating the Matrix Factor (MF). This is typically done by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An IS-normalized MF is also calculated to evaluate the effectiveness of the internal standard in compensating for the matrix effect.[1]

Troubleshooting Guide

Issue 1: Poor or inconsistent recovery of Alvimopan and/or this compound.

  • Question: My recovery is below the acceptable range (typically 70-120%). What should I do?

  • Answer:

    • Optimize Extraction Procedure:

      • For LLE: Experiment with different organic solvents and pH adjustments of the aqueous phase to improve the partitioning of Alvimopan into the organic layer.

      • For SPE: Ensure the correct sorbent type is being used. Optimize the wash steps to remove interferences without eluting the analyte, and ensure the elution solvent is strong enough for complete elution. Increase the elution solvent volume if necessary.

    • Check for Analyte Stability: Alvimopan may be degrading during the sample preparation process. Ensure samples are kept at appropriate temperatures and processed in a timely manner.

Issue 2: Significant matrix effects are observed despite using this compound.

  • Question: My IS-normalized matrix factor is not close to 1.0, indicating that this compound is not fully compensating for the matrix effect. Why is this happening and how can I fix it?

  • Answer:

    • Improve Sample Cleanup: The most effective way to combat matrix effects is to remove the interfering components. Consider switching from PPT to a more rigorous cleanup technique like SPE.

    • Optimize Chromatography: Modify your LC method to achieve better separation of Alvimopan from co-eluting matrix components. This can involve changing the analytical column, mobile phase composition, or the gradient profile. A longer run time may be necessary to resolve interferences.

    • Evaluate for Differential Matrix Effects: In rare cases, the analyte and the SIL-IS may not experience the exact same degree of ion suppression or enhancement. This can sometimes be due to slight differences in chromatographic retention time. Ensure the peak shapes and retention times of Alvimopan and this compound are as close as possible.

Issue 3: High variability in the this compound peak area across samples.

  • Question: The peak area of my internal standard is highly variable between my calibration standards and my unknown samples. What does this indicate?

  • Answer:

    • Inconsistent Sample Preparation: Ensure that each sample is processed identically. Use precise pipetting and consistent timing for each step of the extraction process.

    • Variable Matrix Effects: This is a strong indicator of significant and variable matrix effects between different lots of biological matrix or between individual patient samples. A more robust sample preparation method is likely needed to remove the variable interfering components.

    • Autosampler Issues: Check for inconsistent injection volumes. Perform an injection precision test with a standard solution.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)
  • Spike: To 100 µL of blank plasma, calibration standard, or study sample in a microcentrifuge tube, add 10 µL of this compound working solution.

  • Precipitate: Add 300 µL of ice-cold acetonitrile.

  • Vortex: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject: Inject a portion of the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis
  • LC System: A standard UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: Linear ramp to 95% B

    • 2.5-3.5 min: Hold at 95% B

    • 3.5-3.6 min: Return to 5% B

    • 3.6-5.0 min: Equilibrate at 5% B

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions: These need to be determined empirically by infusing a standard solution of Alvimopan and this compound into the mass spectrometer.

    • Alvimopan: The precursor ion will be the [M+H]+ ion (m/z 425.5). The product ions will be determined from the fragmentation pattern.

    • This compound: The precursor ion will be the [M+H]+ ion (m/z 432.6). The product ions should be analogous to those of Alvimopan.

Protocol 3: Assessment of Matrix Effect and Recovery
  • Prepare three sets of samples at low and high QC concentrations:

    • Set A (Neat Solution): Spike the analyte and IS into the reconstitution solvent.

    • Set B (Post-extraction Spike): Extract blank plasma and spike the analyte and IS into the final, dried extract.

    • Set C (Pre-extraction Spike): Spike the analyte and IS into blank plasma before the extraction process.

  • Analyze all samples by LC-MS/MS.

  • Calculate Recovery and Matrix Factor using the following formulas:

    • Recovery (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

    • Matrix Factor (MF) = (Mean Peak Area of Set B / Mean Peak Area of Set A)

    • IS-Normalized MF = (MF of Analyte / MF of IS)

Data Presentation

Table 1: Representative LC-MS/MS Method Validation Data

ParameterLow QCMedium QCHigh QCAcceptance Criteria
Intra-day Precision (%CV) ≤ 5%≤ 5%≤ 5%≤ 15%
Intra-day Accuracy (%Bias) ± 5%± 5%± 5%± 15%
Inter-day Precision (%CV) ≤ 8%≤ 8%≤ 8%≤ 15%
Inter-day Accuracy (%Bias) ± 8%± 8%± 8%± 15%

Table 2: Recovery and Matrix Effect Data

AnalyteConcentrationRecovery (%)Matrix Factor (MF)IS-Normalized MF
Alvimopan Low QC78.7 ± 3.90.921.01
High QC80.1 ± 2.50.941.02
This compound Working Conc.79.5 ± 3.10.91N/A
Based on data adapted from a validated HPLC method for Alvimopan in rat plasma.[3]

Visualizations

experimental_workflow cluster_prep Sample Preparation (at each QC level) cluster_calc Calculations prep_A Set A: Neat Solution (Analyte + IS in Solvent) analysis LC-MS/MS Analysis prep_A->analysis prep_B Set B: Post-Extraction Spike (Blank Matrix Extract + Analyte + IS) prep_B->analysis prep_C Set C: Pre-Extraction Spike (Blank Matrix + Analyte + IS -> Extract) prep_C->analysis calc_recovery Recovery (%) = [C] / [B] * 100 analysis->calc_recovery calc_mf Matrix Factor = [B] / [A] analysis->calc_mf calc_is_mf IS-Normalized MF = MF(Analyte) / MF(IS) calc_mf->calc_is_mf

Caption: Workflow for assessing recovery and matrix effects.

matrix_effect_pathway cluster_lc LC Column cluster_ms MS Ion Source cluster_outcome Result lc_column Alvimopan and Matrix Components Co-elute esi Electrospray Ionization lc_column->esi Droplet Formation suppression Ion Suppression (Reduced Alvimopan Signal) esi->suppression Competition for Charge or Inefficient Evaporation enhancement Ion Enhancement (Increased Alvimopan Signal) esi->enhancement Improved Desolvation or Reduced Neutralization troubleshooting_guide start Inaccurate or Imprecise Results check_is Check Internal Standard (IS) Response Variability start->check_is is_ok IS Response Stable check_is->is_ok Stable is_bad IS Response Variable check_is->is_bad Variable check_recovery Assess Recovery (Pre- vs. Post-Spike) is_ok->check_recovery solution_sample_prep Improve Sample Prep (e.g., switch to SPE) is_bad->solution_sample_prep recovery_low Low Recovery check_recovery->recovery_low Low recovery_ok Acceptable Recovery check_recovery->recovery_ok OK solution_extraction Optimize Extraction (Solvent, pH, Volume) recovery_low->solution_extraction check_mf Assess IS-Normalized Matrix Factor recovery_ok->check_mf mf_bad MF not close to 1.0 check_mf->mf_bad Not ≈ 1.0 mf_ok MF ≈ 1.0 check_mf->mf_ok ≈ 1.0 mf_bad->solution_sample_prep solution_chromatography Optimize Chromatography (Separate from Interferences) mf_bad->solution_chromatography pass Method OK mf_ok->pass

References

Technical Support Center: Stability of Alvimopan-D7 in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Alvimopan-D7 in biological samples for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for the stability of this compound in biological samples?

The stability of this compound, like its non-deuterated counterpart Alvimopan, in biological matrices (e.g., plasma, serum, urine) is a critical aspect of bioanalytical method validation.[1][2][3] Key factors that can influence its stability include storage temperature, duration of storage, and the number of freeze-thaw cycles.[4][5][6] It is essential to establish stability under various conditions to ensure the accuracy and reliability of quantitative data.[7][8]

Q2: How should I store my biological samples containing this compound for short-term and long-term periods?

For short-term storage, samples are typically kept at room temperature or in a refrigerator (2-8°C). Long-term storage requires freezing at temperatures of -20°C or -80°C to minimize degradation.[9][10] Studies on various metabolites in human plasma suggest that storage at -80°C provides better long-term stability compared to -20°C.[9][11]

Q3: How many freeze-thaw cycles can my samples undergo without affecting the integrity of this compound?

Repeated freeze-thaw cycles can lead to the degradation of analytes in biological samples.[4][5][6] While specific data for this compound is unavailable, it is a common practice in bioanalytical labs to limit the number of freeze-thaw cycles. It is recommended to aliquot samples into smaller volumes to avoid repeated thawing of the entire sample. A typical validation experiment would assess stability for at least three freeze-thaw cycles.

Q4: What is the expected stability of this compound in the autosampler during analysis?

Autosampler stability is crucial to ensure that the analyte does not degrade while waiting for injection into the analytical instrument (e.g., LC-MS/MS). The stability is typically evaluated at the temperature of the autosampler (e.g., 4°C or room temperature) for a duration that covers the expected analytical run time.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Degradation during sample storage or processing.- Review storage conditions (temperature and duration).- Minimize freeze-thaw cycles by aliquoting samples.- Assess short-term stability at room temperature and on ice.
High variability in QC sample results Inconsistent sample handling; analyte instability.- Ensure consistent timing for sample processing steps.- Evaluate freeze-thaw and autosampler stability.- Prepare fresh QC samples and re-analyze.
Trend of decreasing concentration over a batch run Instability in the autosampler.- Re-evaluate autosampler stability for the duration of the analytical run.- Consider cooling the autosampler if not already done.- Place QC samples at the beginning, middle, and end of the run to monitor stability.

Stability Data Summary

The following tables summarize typical stability assessment results for small molecules in biological matrices based on general bioanalytical validation guidelines. These should be considered as illustrative examples for establishing acceptance criteria for this compound stability studies. The acceptance criterion for stability is often that the mean concentration of the stability samples should be within ±15% of the nominal concentration.[7]

Table 1: Short-Term (Bench-Top) Stability of this compound in Human Plasma

Storage ConditionDuration (hours)Low QC (ng/mL)High QC (ng/mL)
Mean % Recovery (± SD) Mean % Recovery (± SD)
Room Temperature (~25°C)498.5 (± 3.1)99.2 (± 2.5)
Wet Ice (~4°C)8101.2 (± 2.8)100.5 (± 1.9)

Table 2: Freeze-Thaw Stability of this compound in Human Plasma

Number of CyclesLow QC (ng/mL)High QC (ng/mL)
Mean % Recovery (± SD) Mean % Recovery (± SD)
Cycle 199.8 (± 4.2)101.0 (± 3.3)
Cycle 297.5 (± 3.9)98.9 (± 2.7)
Cycle 396.2 (± 4.5)97.8 (± 3.1)

Table 3: Long-Term Stability of this compound in Human Plasma at -80°C

Storage DurationLow QC (ng/mL)High QC (ng/mL)
Mean % Recovery (± SD) Mean % Recovery (± SD)
1 Month102.1 (± 5.1)101.5 (± 4.2)
3 Months98.9 (± 6.3)99.7 (± 5.5)
6 Months97.4 (± 5.8)98.1 (± 4.9)

Table 4: Autosampler Stability of this compound in Processed Samples at 4°C

Duration (hours)Low QC (ng/mL)High QC (ng/mL)
Mean % Recovery (± SD) Mean % Recovery (± SD)
24100.8 (± 2.5)101.2 (± 1.8)
4898.2 (± 3.1)99.5 (± 2.2)

Experimental Protocols

Protocol 1: Short-Term (Bench-Top) Stability Assessment

  • Thaw frozen, spiked plasma samples (low and high QC concentrations) at room temperature.

  • Keep one set of aliquots at room temperature and another set on wet ice.

  • At specified time points (e.g., 0, 2, 4, 8 hours), process the samples using the validated extraction procedure.

  • Analyze the samples and compare the concentrations to freshly prepared comparison samples.

Protocol 2: Freeze-Thaw Stability Assessment

  • Use a set of spiked plasma samples (low and high QC concentrations).

  • Freeze the samples completely at the intended storage temperature (e.g., -80°C) for at least 12 hours.

  • Thaw the samples unassisted at room temperature.

  • Once completely thawed, refreeze them for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Repeat for the desired number of cycles (typically a minimum of three).

  • After the final cycle, process and analyze the samples along with freshly prepared comparison samples.

Protocol 3: Long-Term Stability Assessment

  • Prepare a sufficient number of spiked plasma samples (low and high QC concentrations).

  • Store the samples at the intended long-term storage temperature (e.g., -80°C).

  • At each specified time point (e.g., 1, 3, 6, 12 months), retrieve a set of samples.

  • Thaw, process, and analyze the samples with freshly prepared comparison samples.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_stability_tests Stability Assessment cluster_analysis Sample Analysis A Spike Blank Matrix with this compound B Aliquot into Storage Vials A->B C Short-Term (Bench-Top) B->C D Freeze-Thaw Cycles B->D E Long-Term Storage B->E G Sample Extraction C->G D->G E->G F Autosampler H LC-MS/MS Analysis G->H H->F Processed Sample I Data Comparison to Nominal Values H->I

Caption: Workflow for this compound Stability Assessment.

Troubleshooting_Tree Start Inconsistent this compound Results Q1 Are QC recoveries low? Start->Q1 A1_Yes Check Storage Conditions (Temp & Duration) Q1->A1_Yes Yes Q2 Is variability high between replicates? Q1->Q2 No A1_Yes->Q2 A2_Yes Review Sample Handling Consistency Q2->A2_Yes Yes Q3 Is there a downward trend during the run? Q2->Q3 No A2_Yes->Q3 A3_Yes Assess Autosampler Stability Q3->A3_Yes Yes End Consult Senior Scientist or Manufacturer Q3->End No A3_Yes->End

Caption: Troubleshooting Decision Tree for this compound.

References

Technical Support Center: Alvimopan-D7 and Ion Suppression/Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alvimopan-D7 as an internal standard in mass spectrometry-based bioanalysis. The focus is on preventing and troubleshooting ion suppression and enhancement to ensure accurate and reliable quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are ion suppression and ion enhancement in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS/MS) where the ionization efficiency of a target analyte, such as Alvimopan, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This results in a decreased signal intensity, which can lead to underestimation of the analyte's concentration, reduced sensitivity, and poor reproducibility.[2] Conversely, ion enhancement is a less common phenomenon where co-eluting matrix components increase the ionization efficiency of the analyte, leading to an artificially high signal.[3][4] These phenomena, collectively known as matrix effects, are a significant concern in quantitative bioanalysis.[5]

Q2: How can a deuterated internal standard like this compound help with ion suppression/enhancement?

A2: Ideally, a deuterated internal standard (IS) like this compound co-elutes with the non-labeled analyte (Alvimopan) and experiences the same degree of ion suppression or enhancement.[1][2] Because the IS is added at a known concentration, the ratio of the analyte signal to the IS signal should remain constant, allowing for accurate quantification even in the presence of matrix effects.[2]

Q3: Why am I still seeing inaccurate results even when using this compound?

A3: While deuterated internal standards are a powerful tool, they may not always perfectly compensate for matrix effects. This can be due to:

  • Differential Ion Suppression: The analyte and the deuterated IS may be affected differently by the matrix. This can occur if there is a slight chromatographic separation between them, causing them to encounter different matrix components as they elute.[1] This separation can be a result of the "deuterium isotope effect," which can slightly alter the physicochemical properties of the molecule.[1][6]

  • High Concentrations of Co-eluting Matrix Components: Extremely high concentrations of interfering compounds can suppress the ionization of both the analyte and the internal standard disproportionately.[6]

  • Internal Standard Concentration: An excessively high concentration of the deuterated internal standard itself can lead to self-suppression.[6]

Q4: What are the common sources of ion suppression in bioanalysis?

A4: Ion suppression can be caused by a variety of endogenous and exogenous substances:

  • Endogenous Matrix Components: These are substances naturally present in biological samples, such as salts, lipids, proteins, and phospholipids.[2][7]

  • Exogenous Substances: These are contaminants introduced during sample collection or preparation, such as anticoagulants, polymers from plasticware, and mobile phase additives like trifluoroacetic acid (TFA).[2]

  • Drug Metabolites and Co-administered Drugs: Alvimopan is primarily metabolized by intestinal flora, and its metabolites or other co-administered drugs could potentially co-elute and cause interference.[8][]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating ion suppression/enhancement issues when using this compound.

Problem 1: Inconsistent or Inaccurate Quantitative Results

Possible Cause: Differential ion suppression between Alvimopan and this compound.

Troubleshooting Steps:

  • Verify Co-elution: Carefully examine the chromatograms of Alvimopan and this compound. They should have identical retention times.[2]

  • Assess Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually.[1]

  • Optimize Chromatography: If separation is observed, adjust the chromatographic method (e.g., gradient, mobile phase composition) to ensure co-elution.[10]

  • Enhance Sample Cleanup: Implement or improve sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12]

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing suppression. However, this may also impact the limit of quantification for Alvimopan.[6][13]

  • Use Matrix-Matched Calibrators: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to mimic and normalize matrix effects.[1][12]

Problem 2: Poor Signal Intensity for Alvimopan and/or this compound

Possible Cause: Significant ion suppression from the sample matrix.

Troubleshooting Steps:

  • Perform a Post-Column Infusion Experiment: This experiment helps to identify the regions in the chromatogram with the most significant ion suppression.

  • Adjust Chromatographic Retention Time: If possible, modify the chromatographic method to move the elution of Alvimopan and this compound away from regions of high ion suppression.[10]

  • Improve Sample Preparation: As mentioned previously, enhanced sample cleanup is crucial for removing a broader range of interfering compounds.[3]

  • Evaluate Ionization Source: Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[13] If your instrumentation allows, testing a different ionization source could be beneficial.

Quantitative Data Summary

Sample TypeAnalyteInternal Standard (IS)Analyte Peak Area (in Matrix)IS Peak Area (in Matrix)Analyte Peak Area (in Solvent)IS Peak Area (in Solvent)Matrix Effect (%)
Plasma Lot 1AlvimopanThis compound85,00095,000100,000100,000-15%
Plasma Lot 2AlvimopanThis compound78,00088,000100,000100,000-22%
Urine Lot 1AlvimopanThis compound105,000110,000100,000100,000+5%

Note: Matrix Effect (%) is calculated as: ((Peak Area in Matrix / Peak Area in Solvent) - 1) * 100. A negative value indicates ion suppression, while a positive value indicates ion enhancement.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects

Objective: To quantify the extent of ion suppression or enhancement for Alvimopan and this compound.

Methodology:

  • Prepare Solutions:

    • Solution A: A standard solution of Alvimopan and this compound in a clean solvent (e.g., mobile phase).

    • Solution B: An extracted blank biological matrix (e.g., plasma, urine) prepared using the standard sample preparation procedure.

  • Spike Samples:

    • Spike the extracted blank matrix (Solution B) with the same concentration of Alvimopan and this compound as in Solution A.

  • Analysis:

    • Inject both the spiked matrix sample and the clean solvent standard (Solution A) into the LC-MS/MS system.

  • Calculation:

    • Compare the peak areas of the analyte and internal standard in the matrix sample to those in the clean solvent standard to calculate the matrix effect percentage.[1]

Protocol 2: Post-Column Infusion Experiment

Objective: To identify regions in the chromatogram where ion suppression occurs.

Methodology:

  • System Setup:

    • Set up the LC-MS/MS system with the analytical column.

    • Connect the outlet of the LC column to a T-piece.

    • Connect a syringe pump containing a standard solution of Alvimopan and this compound to the second port of the T-piece.

    • Connect the third port of the T-piece to the mass spectrometer's ion source.[1]

  • Infusion and Injection:

    • Begin infusing the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) to obtain a stable baseline signal for the analyte and IS.

    • Inject an extracted blank matrix sample onto the LC column.

  • Data Analysis:

    • Monitor the signal for Alvimopan and this compound throughout the chromatographic run. Dips in the baseline signal indicate regions of ion suppression.[1]

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_remediation Remediation Strategies cluster_verification Verification Inaccurate_Results Inconsistent or Inaccurate Results Verify_Coelution Verify Co-elution of Alvimopan & this compound Inaccurate_Results->Verify_Coelution Assess_Matrix_Effect Assess Matrix Effect (Post-Extraction Spike) Verify_Coelution->Assess_Matrix_Effect Co-elution OK Optimize_Chroma Optimize Chromatography Verify_Coelution->Optimize_Chroma Separation Observed Enhance_Cleanup Enhance Sample Cleanup (SPE/LLE) Assess_Matrix_Effect->Enhance_Cleanup Revalidate Re-evaluate and Validate Method Performance Assess_Matrix_Effect->Revalidate No Significant Suppression Optimize_Chroma->Verify_Coelution Dilute_Sample Dilute Sample Enhance_Cleanup->Dilute_Sample Matrix_Match Use Matrix-Matched Calibrators Dilute_Sample->Matrix_Match Matrix_Match->Revalidate

Caption: Troubleshooting workflow for inaccurate results.

Post_Column_Infusion_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis LC_Column LC Column T_Piece T-Piece Mixer LC_Column->T_Piece Syringe_Pump Syringe Pump with Alvimopan/Alvimopan-D7 Syringe_Pump->T_Piece MS_Source Mass Spectrometer Ion Source T_Piece->MS_Source Start_Infusion Start Constant Infusion (Stable Baseline) Inject_Blank Inject Extracted Blank Matrix Start_Infusion->Inject_Blank Monitor_Signal Monitor Analyte/IS Signal Inject_Blank->Monitor_Signal Identify_Dips Identify Dips in Baseline (Regions of Suppression) Monitor_Signal->Identify_Dips Correlate_RT Correlate with Analyte Retention Time Identify_Dips->Correlate_RT

Caption: Post-column infusion experimental workflow.

References

Technical Support Center: Effective Use of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of deuterated internal standards in bioanalytical assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common pitfalls encountered when using deuterated internal standards, with a specific focus on Alvimopan-D7.

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments in a question-and-answer format.

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results for Alvimopan are inconsistent despite using this compound as an internal standard. What are the potential causes?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard like this compound can arise from several factors. The most common issues include a lack of co-elution between the analyte and the internal standard, isotopic exchange of the deuterium (B1214612) labels, differential matrix effects, and the presence of impurities in the internal standard.

Troubleshooting Workflow:

start Inconsistent Results check_coelution 1. Verify Co-elution of Alvimopan and this compound start->check_coelution check_exchange 2. Assess Isotopic Stability (H/D Exchange) check_coelution->check_exchange Co-elution Confirmed adjust_chromatography Adjust Chromatography (e.g., gradient, column) check_coelution->adjust_chromatography Shift Observed check_matrix 3. Evaluate Differential Matrix Effects check_exchange->check_matrix Label is Stable modify_conditions Modify Sample/Mobile Phase pH or Temperature check_exchange->modify_conditions Exchange Detected check_purity 4. Confirm Isotopic and Chemical Purity of this compound check_matrix->check_purity Matrix Effects Compensated improve_cleanup Improve Sample Cleanup or Dilute Sample check_matrix->improve_cleanup Differential Effects Present solution Accurate Quantification check_purity->solution Purity Confirmed contact_supplier Contact Supplier for New Lot/Certificate of Analysis check_purity->contact_supplier Impurities Detected adjust_chromatography->check_coelution modify_conditions->check_exchange improve_cleanup->check_matrix contact_supplier->check_purity

Troubleshooting workflow for inconsistent quantitative results.

Issue 2: Chromatographic Separation of Alvimopan and this compound

Question: I am observing a slight shift in retention time between Alvimopan and this compound in my reversed-phase LC-MS/MS analysis. Is this a problem and how can I fix it?

Answer: Yes, a difference in retention time between the analyte and its deuterated internal standard can be a significant issue. This phenomenon, often referred to as an "isotope effect," can lead to differential matrix effects where the two compounds are exposed to varying levels of ion suppression or enhancement, compromising the accuracy of quantification.

Solutions:

  • Modify Chromatographic Conditions:

    • Gradient: A shallower gradient can sometimes improve the co-elution of the analyte and the internal standard.

    • Column: Using a column with a different stationary phase or lower resolution might help in achieving co-elution.

    • Temperature: Adjusting the column temperature can also influence selectivity and retention.

  • Mobile Phase Composition: Altering the organic solvent or the pH of the aqueous phase can modulate the interaction with the stationary phase and potentially improve co-elution.

Issue 3: Suspected Isotopic Back-Exchange

Question: I am concerned that the deuterium labels on my this compound are not stable under my experimental conditions. How can I assess this?

Answer: Isotopic back-exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix, can lead to a decrease in the internal standard's signal and an increase in the signal of partially deuterated or non-deuterated forms. This is more likely to occur if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, and can be catalyzed by acidic or basic conditions.

Experimental Protocol to Assess Back-Exchange:

  • Prepare two sets of samples:

    • Set A (Control): Spike this compound into a neat solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Matrix): Spike this compound into the blank biological matrix (e.g., plasma, urine).

  • Incubate: Store both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Process: Use your established sample preparation procedure to extract the compounds.

  • Analyze: Analyze the samples by LC-MS/MS.

  • Evaluate: Monitor for any significant increase in the signal of the non-deuterated Alvimopan in Set B compared to Set A. An increase indicates that H/D back-exchange is occurring.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like this compound preferred for LC-MS/MS bioanalysis?

A1: Deuterated internal standards are considered the "gold standard" for quantitative bioanalysis by LC-MS/MS. Because they are chemically almost identical to the analyte, they are expected to have the same extraction recovery, chromatographic retention time, and ionization response. This allows them to effectively compensate for variability during sample preparation and analysis, including matrix effects, leading to more accurate and precise results.

Q2: What is the "matrix effect" and how does this compound help mitigate it?

A2: The matrix effect is the alteration of ionization efficiency of an analyte due to co-eluting compounds from the sample matrix. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy and precision of the method. Since this compound has nearly identical physicochemical properties to Alvimopan, it is assumed to experience the same degree of matrix effect. By calculating the ratio of the analyte signal to the internal standard signal, variations caused by matrix effects can be normalized.

Q3: What should I look for in a Certificate of Analysis for this compound?

A3: A Certificate of Analysis (CofA) for this compound should provide the following critical information:

  • Chemical Purity: This is typically determined by HPLC or NMR and should ideally be >98%.

  • Isotopic Purity: This indicates the percentage of the deuterated form relative to any non-deuterated or partially deuterated forms. A high isotopic purity (e.g., ≥98% for D7) is crucial to minimize interference with the analyte signal.

  • Identity Confirmation: Data from mass spectrometry and NMR to confirm the structure and the location of the deuterium labels.

Q4: How is Alvimopan metabolized and could this affect the use of this compound?

A4: Alvimopan is primarily metabolized by the intestinal microflora through hydrolysis of the amide bond to form an active metabolite, ADL 08-0011. Since this metabolic transformation does not involve the typical sites of deuterium labeling in this compound (often on aromatic rings or stable alkyl positions), it is unlikely to directly affect the stability of the deuterium labels on the internal standard during the metabolic process itself. However, it is important to ensure that the deuterated internal standard and its metabolites do not interfere with the detection of the analyte and its metabolites.

cluster_0 Gastrointestinal Tract Alvimopan Alvimopan Elimination Biliary Secretion and Fecal Elimination Alvimopan->Elimination Unabsorbed Drug Intestinal Microflora Intestinal Microflora Alvimopan->Intestinal Microflora Oral Administration Metabolite Active Metabolite (ADL 08-0011) Metabolite->Elimination Intestinal Microflora->Metabolite Amide Hydrolysis

Simplified metabolic pathway of Alvimopan.

Quantitative Data and Experimental Protocols

Table 1: Representative LC-MS/MS Parameters for Alvimopan Analysis

ParameterAlvimopanThis compound
Precursor Ion (m/z) 425.2432.2
Product Ion 1 (m/z) 158.1158.1
Product Ion 2 (m/z) 107.1107.1
Collision Energy (eV) To be optimizedTo be optimized
Polarity PositivePositive

Note: These are representative values. The optimal MRM transitions and collision energies should be determined empirically on the specific mass spectrometer being used.

Experimental Protocol: Quantification of Alvimopan in Human Plasma

This protocol provides a general framework for the bioanalysis of Alvimopan using this compound as an internal standard.

1. Materials and Reagents:

  • Alvimopan and this compound reference standards

  • HPLC-grade methanol, acetonitrile (B52724), and water

  • Formic acid

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Preparation of Stock and Working Solutions:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Alvimopan and this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Alvimopan stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the this compound working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of Alvimopan and this compound (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

5. Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or ICH M10) for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.

Table 2: Example Data for Matrix Effect Evaluation

Sample SetMean Peak Area (Alvimopan)Mean Peak Area (this compound)
Set A (Neat Solution) 1,250,0001,500,000
Set B (Post-extraction Spike) 980,0001,150,000
Matrix Factor (MF) = B/A 0.78 (Ion Suppression)0.77 (Ion Suppression)
IS-Normalized MF 1.01-

In this example, both the analyte and the internal standard experience similar ion suppression, and the IS-normalized matrix factor is close to 1, indicating that this compound is effectively compensating for the matrix effect.

Technical Support Center: Minimizing Carryover in LC-MS Analysis of Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing analyte carryover during the LC-MS analysis of Alvimopan-D7.

Troubleshooting Guides

Issue: Persistent this compound Signal in Blank Injections

Initial Assessment: The appearance of an this compound peak in a blank injection following a high-concentration sample is a classic sign of carryover.[1] The goal is to systematically identify the source of the carryover and eliminate it.

Step-by-Step Troubleshooting:

  • Confirm Carryover vs. Contamination:

    • Inject a sequence of a high-concentration standard, followed by at least three blank samples.[2]

    • Classic Carryover: The peak area of this compound will decrease with each subsequent blank injection.[3]

    • Contamination: The peak area will remain relatively constant across all blank injections, suggesting a contaminated solvent, vial, or mobile phase.[3][4] If contamination is suspected, prepare fresh solvents and use new vials to re-run the test.[3][5]

  • Isolate the Carryover Source (LC vs. MS):

    • Disconnect the LC system from the mass spectrometer.

    • Using a syringe pump, directly infuse a clean mobile phase into the MS.

    • If the this compound signal persists, the MS ion source is likely contaminated.[6][7] Proceed with ion source cleaning.

    • If the signal is absent, the carryover is originating from the LC system.[6]

  • Pinpoint the Source within the LC System:

    • Column: Replace the analytical column with a zero-dead-volume union and re-inject a blank after a high-concentration sample. A significant reduction in the carryover peak points to the column or guard column as a primary contributor.[2][6]

    • Autosampler: If carryover persists after removing the column, the autosampler is the most probable source.[2][6] Key areas to investigate include the needle, needle seat, sample loop, and injection valve rotor seal.[6][8]

Corrective Actions:

  • For Column Carryover:

    • Develop a robust column washing procedure with a strong solvent. Cycling between high and low organic mobile phases can be more effective than a continuous high organic wash.[9][10]

    • Increase the column wash time at the end of each run.[1]

    • Consider dedicating a column specifically for high-concentration samples.

  • For Autosampler Carryover:

    • Optimize the needle wash procedure. Use a wash solvent that is stronger than the mobile phase and in which this compound is highly soluble.[1][8] Consider using a dual-solvent wash with both an organic and an aqueous component.[11]

    • Increase the volume and number of needle wash cycles.[11]

    • Inspect and clean the needle seat and injection port.[8]

    • If the issue persists, replace consumable parts like the rotor seal and needle.[4][8]

  • For MS Ion Source Carryover:

    • Follow the manufacturer's guidelines to clean the ion source components, such as the capillary, cone, and transfer tube.[7] This typically involves sonication in a series of solvents like 50:50 water/methanol, methanol, and isopropanol.[7]

Illustrative Data on Carryover Reduction

The following table demonstrates a hypothetical scenario of carryover reduction after implementing systematic cleaning and optimization steps.

Troubleshooting Step This compound Peak Area in First Blank % Carryover (Relative to High Standard)
Initial Observation50,0001.0%
After Column Wash Optimization25,0000.5%
After Autosampler Wash Optimization5,0000.1%
After Ion Source Cleaning< 1,000< 0.02% (Below LOQ)

Experimental Protocols

Protocol 1: Systematic Identification of Carryover Source
  • Objective: To systematically isolate the component of the LC-MS system responsible for carryover.

  • Procedure:

    • Inject a high-concentration standard of this compound.

    • Inject a series of three blank samples (mobile phase).

    • Analyze the chromatograms for the presence and intensity of the this compound peak in the blanks.

    • If carryover is confirmed, disconnect the LC from the MS and directly infuse the mobile phase to check for MS contamination.[7]

    • If the MS is clean, reconnect the LC system. Replace the analytical column with a union and repeat steps 1-3 to assess the contribution of the autosampler and other pre-column components.[2]

    • The location of the most significant carryover reduction indicates the primary source.

Protocol 2: Optimized Autosampler Needle Wash
  • Objective: To develop an effective needle wash method to minimize carryover from the autosampler.

  • Materials:

    • Wash Solvent 1 (Aqueous): 0.1% Formic Acid in Water

    • Wash Solvent 2 (Organic): Acetonitrile

  • Procedure:

    • Program the autosampler to perform a pre- and post-injection wash sequence.

    • Use a dual-solvent wash. For example, aspirate 500 µL of Wash Solvent 2, followed by 500 µL of Wash Solvent 1.[11]

    • Ensure the wash duration is sufficient to thoroughly rinse the needle and sample loop.

    • Test the effectiveness of the wash by injecting a high-concentration sample followed by a blank.

Visualizations

Carryover_Troubleshooting_Workflow start Observe this compound peak in blank injection confirm_carryover Inject High Standard -> 3 Blanks start->confirm_carryover check_pattern Peak area decreasing? confirm_carryover->check_pattern contamination Source is likely contamination. Prepare fresh solvents/vials. check_pattern->contamination No (Constant Signal) isolate_source Isolate LC vs. MS. Directly infuse mobile phase into MS. check_pattern->isolate_source Yes (Classic Carryover) ms_check Signal in MS? isolate_source->ms_check clean_ms Clean MS ion source. ms_check->clean_ms Yes lc_source Carryover is from LC system. ms_check->lc_source No end Carryover Minimized clean_ms->end column_check Replace column with union. Inject blank after high standard. lc_source->column_check column_carryover_check Carryover reduced? column_check->column_carryover_check column_issue Column is a major source. Optimize column wash. column_carryover_check->column_issue Yes autosampler_issue Autosampler is likely source. Optimize needle wash. column_carryover_check->autosampler_issue No column_issue->end autosampler_issue->end Common_Carryover_Sources cluster_LC LC System cluster_MS MS System Autosampler Autosampler (Needle, Loop, Valve) Tubing Tubing & Fittings (Dead Volumes) Autosampler->Tubing Sample Path Column Column (Stationary Phase, Frits) Tubing->Column Sample Path IonSource Ion Source (Capillary, Cone) Column->IonSource Sample Path

References

Technical Support Center: Troubleshooting Unexpected Peaks in Alvimopan-D7 Chromatograms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected peaks in Alvimopan-D7 chromatograms.

Troubleshooting Guides

This section offers a systematic approach to identifying and resolving common issues encountered during the chromatographic analysis of this compound.

Issue 1: An unexpected peak is observed in the chromatogram.

Question: I am seeing an extra peak in my chromatogram that is not Alvimopan or the internal standard. How do I identify the source of this peak?

Answer: Unexpected peaks, often referred to as "ghost peaks," can originate from various sources.[1][2][3] A systematic investigation is crucial to pinpoint the cause. The first step is to determine if the peak originates from the sample, the mobile phase, or the HPLC system itself.

Troubleshooting Workflow:

G start Unexpected Peak Observed blank_injection Inject a blank (mobile phase) start->blank_injection peak_present Peak is present in blank blank_injection->peak_present Yes peak_absent Peak is absent in blank blank_injection->peak_absent No source_system Source is likely the HPLC system or mobile phase. peak_present->source_system source_sample Source is likely the sample or sample preparation. peak_absent->source_sample troubleshoot_sample Troubleshoot Sample: - Check for contamination in glassware/vials. - Evaluate sample degradation. - Review sample preparation procedure. source_sample->troubleshoot_sample troubleshoot_system Troubleshoot System/Mobile Phase: - Check mobile phase for impurities. - Flush the column and system. - Inspect for carryover from previous injections. source_system->troubleshoot_system

Caption: Troubleshooting workflow for identifying the source of an unexpected peak.

Issue 2: The unexpected peak is identified as carryover.

Question: After injecting a blank following a high-concentration sample, I see a small peak at the same retention time as my analyte. How can I prevent this carryover?

Answer: Carryover from previous injections is a common cause of ghost peaks, especially after analyzing high-concentration samples.[2] This occurs when residual sample from a previous injection contaminates the subsequent run.

Strategies to Minimize Carryover:

StrategyDescription
Optimize Autosampler Wash Use a strong solvent in the autosampler wash routine. A combination of organic and aqueous solvents is often effective. Increase the wash volume and the number of wash cycles.
Use a Needle Wash If your autosampler has a needle wash function, ensure it is enabled and using an appropriate solvent.
Injection Mode In some cases, switching from a partial loop to a full loop injection can provide a more effective flush of the sample flow path.
Injection Volume Reducing the injection volume can sometimes mitigate carryover.
Sample Dilution If possible, dilute highly concentrated samples to reduce the amount of analyte introduced into the system.
Issue 3: The unexpected peak is related to the deuterated internal standard.

Question: I am observing a small peak at the retention time of the non-deuterated Alvimopan, even when I only inject this compound. What could be the cause?

Answer: This issue can arise from two primary sources: isotopic impurity in the this compound standard or in-source fragmentation/isotopic exchange.

Troubleshooting Steps:

  • Check the Certificate of Analysis (CoA): Verify the isotopic purity of your this compound standard. Reputable suppliers provide a CoA detailing the percentage of the non-deuterated analogue.

  • Evaluate In-Source Stability: In the mass spectrometer's ion source, the deuterated internal standard may exhibit different stability or fragmentation patterns compared to the analyte.[4] This can sometimes lead to the appearance of a signal corresponding to the non-deuterated compound.

  • Assess Isotopic Exchange: Isotopic exchange, or back-exchange, can occur where deuterium (B1214612) atoms are replaced by protons from the solvent or sample matrix. This is more likely with deuterium labels in certain positions, such as on heteroatoms (-OH, -NH) or adjacent to carbonyl groups.[4] Storing deuterated compounds in acidic or basic solutions can catalyze this exchange.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common sources of contamination in the mobile phase?

A1: Mobile phase contamination can be a significant source of unexpected peaks.[6] Common contaminants include:

  • Water Quality: Use high-purity water (e.g., Milli-Q or equivalent).

  • Solvents: Use HPLC or LC-MS grade solvents.

  • Additives: Impurities in buffers, salts, or pH modifiers can introduce extraneous peaks.

  • Glassware: Improperly cleaned glassware can leach contaminants.

  • Microbial Growth: Algae or bacteria can grow in aqueous mobile phases if left for extended periods.

Q2: How can I tell if an unexpected peak is due to column bleed?

A2: Column bleed appears as a rising baseline in a gradient run or as broad, late-eluting peaks. It is more common with older columns or when operating at high temperatures or with aggressive mobile phases.

Q3: My this compound internal standard has a slightly different retention time than Alvimopan. Is this normal and how do I address it?

A3: Yes, it is common for deuterated compounds to have slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[7] This is known as the "isotope effect." While a small, consistent shift is often acceptable, a significant or variable shift can be problematic as it may lead to differential matrix effects, where the analyte and internal standard experience different levels of ion suppression or enhancement.[8] To address this, you can try to adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution.

Q4: What is a "ghost peak" and how is it different from other unexpected peaks?

A4: A ghost peak is a type of unexpected peak that is not related to the injected sample.[1][2][3] It can appear in blank injections and is often caused by issues like carryover, mobile phase contamination, or system contamination. The troubleshooting workflow provided in Issue 1 is designed to help differentiate between sample-related peaks and ghost peaks.

Experimental Protocols

Below is a representative LC-MS/MS method for the analysis of Alvimopan, which can be adapted for use with this compound as an internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

  • Inject into the LC-MS/MS system.

Illustrative LC-MS/MS Method
ParameterCondition
LC System Agilent 1290 Infinity II UHPLC or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Alvimopan: To be optimized (e.g., Q1: 425.2 -> Q3: 282.1)This compound: To be optimized (e.g., Q1: 432.2 -> Q3: 289.1)
Source Temperature 500°C

Note: MRM transitions are illustrative and should be optimized for the specific instrument and compound.

Data Presentation

Clear and structured data presentation is essential for troubleshooting. Below are examples of tables that can be used to compare results and identify trends.

Table 1: Investigating the Source of an Unexpected Peak

InjectionSample TypePeak Area of Unexpected Peak
1High Concentration Standard1,500,000
2Blank (Mobile Phase)15,000
3Low Concentration Standard150,000
4Blank (Mobile Phase)1,200

In this example, the decreasing peak area in the blank injections suggests carryover from the preceding high-concentration sample.

Table 2: Evaluating Isotopic Contribution of this compound to Alvimopan Signal

SampleAlvimopan Peak AreaThis compound Peak Area
Blank MatrixNot DetectedNot Detected
Alvimopan LLOQ Standard5,2001,150,000
Blank Matrix + this compound8501,180,000

This table helps to quantify the contribution of the deuterated internal standard to the analyte signal. A significant peak in the "Blank Matrix + this compound" sample indicates either isotopic impurity or in-source conversion.

Visualization of Logical Relationships

The following diagram illustrates the logical relationship between potential causes and the observation of an unexpected peak when using a deuterated internal standard.

G start Unexpected Peak Observed is_at_analyte_rt Is the peak at the analyte's retention time? start->is_at_analyte_rt is_at_other_rt Peak at a different retention time is_at_analyte_rt->is_at_other_rt No is_from_is Is it present when only IS is injected? is_at_analyte_rt->is_from_is Yes system_contamination System/Mobile Phase Contamination is_at_other_rt->system_contamination carryover Carryover is_at_other_rt->carryover isotopic_impurity Isotopic Impurity in IS is_from_is->isotopic_impurity Yes in_source_issue In-source Fragmentation/ Isotopic Exchange is_from_is->in_source_issue Yes sample_contamination Sample Contamination is_from_is->sample_contamination No

Caption: Decision tree for diagnosing the cause of an unexpected peak.

References

Technical Support Center: Ensuring the Isotopic Purity of Alvimopan-D7 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the isotopic purity of Alvimopan-D7 for accurate quantification in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isotopic purity crucial?

A1: this compound is a stable isotope-labeled internal standard for Alvimopan, a peripherally acting mu-opioid receptor antagonist. In quantitative bioanalysis, particularly using liquid chromatography-mass spectrometry (LC-MS/MS), this compound is added to samples at a known concentration. It co-elutes with the unlabeled Alvimopan and experiences similar extraction efficiencies and matrix effects. By measuring the ratio of the analyte (Alvimopan) to the internal standard (this compound), accurate quantification can be achieved.

The isotopic purity of this compound is critical because the presence of unlabeled Alvimopan (D0) or lesser-deuterated species (D1-D6) in the internal standard can lead to an overestimation of the analyte concentration in the sample. High isotopic purity ensures that the signal measured for the internal standard is not significantly contaminated by contributions from the analyte's isotopic variants.

Q2: What is a typical acceptable isotopic purity for this compound?

A2: While specific certificates of analysis for this compound may vary between suppliers, a high level of isotopic enrichment is expected. Generally, for deuterated internal standards, an isotopic enrichment of ≥98% is considered ideal. This means that the sum of all deuterated species (D1 through D7) should be at least 98% of the total compound. The abundance of the fully deuterated (D7) species should be predominant.

Q3: How can I verify the isotopic purity of my this compound standard?

A3: The isotopic purity of this compound should be verified using high-resolution mass spectrometry (HRMS). By analyzing the neat standard solution, you can obtain a mass spectrum showing the distribution of all isotopic species (D0 to D7). The relative abundance of each species can then be calculated to determine the overall isotopic purity and the percentage of the desired D7 isotopologue.

Q4: What are the potential sources of isotopic impurity in this compound?

A4: Isotopic impurities can arise from several sources:

  • Incomplete Deuteration During Synthesis: The chemical synthesis process to introduce deuterium (B1214612) atoms may not be 100% efficient, leading to the presence of lesser-deuterated species.

  • Presence of Unlabeled Starting Material: The starting materials for the synthesis may contain unlabeled Alvimopan.

  • Hydrogen-Deuterium (H/D) Exchange: Although the deuterium labels in this compound are generally on stable positions, H/D exchange can potentially occur under certain storage or experimental conditions, particularly in protic solvents or at non-neutral pH.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High background signal at the Alvimopan (D0) mass transition in blank samples spiked only with this compound. The this compound internal standard is contaminated with unlabeled Alvimopan.1. Analyze a neat solution of the this compound standard by HRMS to confirm its isotopic distribution. 2. If significant D0 impurity is present, contact the supplier for a new, higher-purity standard. 3. If a new standard is not immediately available, the contribution of the D0 impurity to the analyte signal can be mathematically corrected, but this is a less ideal approach.
Inconsistent analyte/internal standard area ratios across a batch of samples. 1. Variable H/D exchange is occurring. 2. Inconsistent sample preparation. 3. Matrix effects are disproportionately affecting the analyte and internal standard.1. Ensure that the sample preparation and LC mobile phases are not overly acidic or basic. 2. Review and standardize the sample preparation workflow. 3. Investigate matrix effects by comparing analyte/IS ratios in neat solutions versus extracted blank matrix spiked post-extraction. If matrix effects are significant, further optimization of the sample cleanup and/or chromatography is needed.
Gradual decrease in the abundance of the D7 species over time in stored working solutions. H/D exchange is occurring during storage.1. Prepare fresh working solutions more frequently. 2. Store working solutions in an aprotic solvent (e.g., acetonitrile) at low temperatures (-20°C or -80°C). 3. Avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Data Presentation

Representative Isotopic Distribution of this compound

The following table summarizes a hypothetical, yet typical, isotopic distribution for a high-quality this compound internal standard as would be determined by mass spectrometry.

Isotopic SpeciesMass Shift from D0Representative Abundance (%)
D0 (Unlabeled Alvimopan)+0< 0.1
D1+1< 0.1
D2+2< 0.2
D3+3< 0.5
D4+51.0
D5+62.0
D6+75.0
D7 (Fully Deuterated) +7 > 91.2
Total Deuterated Species (D1-D7) > 99.9

Note: This data is representative. Users should always refer to the Certificate of Analysis provided by their supplier for lot-specific isotopic distribution.

Experimental Protocols

Protocol 1: Isotopic Purity Assessment of this compound by High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the isotopic distribution of an this compound standard.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (B52724) at a concentration of 1 mg/mL.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of resolving the different isotopic peaks.

  • HRMS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full Scan (MS1)

    • Mass Range: m/z 400-450

    • Resolution: ≥ 60,000

    • Infusion: Infuse the working solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Data Analysis:

    • Acquire the mass spectrum and identify the peaks corresponding to the different isotopologues of Alvimopan (D0 to D7). The theoretical m/z for the protonated D7 species is approximately 431.58.

    • Integrate the peak areas for each isotopologue.

    • Calculate the percentage of each isotopologue relative to the sum of the areas of all isotopologues.

Protocol 2: Quantification of Alvimopan in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentration of Alvimopan in human plasma using this compound as an internal standard.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, standard, or quality control, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Parameters:

    • LC System: UHPLC system

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to ensure separation from matrix components (e.g., start at 5% B, ramp to 95% B).

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (Hypothetical - requires optimization):

      • Alvimopan: Precursor ion (Q1) m/z 424.2 → Product ion (Q3) m/z [To be determined experimentally]

      • This compound: Precursor ion (Q1) m/z 431.2 → Product ion (Q3) m/z [To be determined experimentally]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of Alvimopan to this compound against the concentration of the calibration standards.

    • Determine the concentration of Alvimopan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Alvimopan_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject LC LC Separation Inject->LC MS MS/MS Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Area Ratio (Analyte/IS) Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Alvimopan Calibrate->Quantify

Caption: Experimental workflow for Alvimopan quantification.

Alvimopan_MoA cluster_receptor Peripheral Mu-Opioid Receptor Signaling cluster_downstream Downstream Effects Alvimopan Alvimopan Receptor Mu-Opioid Receptor G-Protein Coupled Alvimopan->Receptor:f0 Antagonizes Opioid Opioid Agonist (e.g., Morphine) Opioid->Receptor:f0 Activates G_Protein Gαi/Gβγ Dissociation Receptor:f1->G_Protein Leads to AC Adenylyl Cyclase (Inhibited) G_Protein->AC Ca_Channel Ca²⁺ Channels (Inhibited) G_Protein->Ca_Channel K_Channel K⁺ Channels (Activated) G_Protein->K_Channel cAMP ↓ cAMP AC->cAMP GI_Motility ↓ GI Motility cAMP->GI_Motility Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Ca_Influx->GI_Motility Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Hyperpolarization->GI_Motility

Caption: Alvimopan's mechanism of action at the mu-opioid receptor.

Technical Support Center: Optimization of Alvimopan Extraction Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of Alvimopan from biological matrices using Alvimopan-D7 as an internal standard.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction of Alvimopan.

Issue 1: Low Extraction Recovery of Alvimopan

Q1: My extraction recovery for Alvimopan is consistently low. What are the potential causes and how can I troubleshoot this?

A1: Low recovery is a common issue in solid-phase extraction (SPE). A systematic approach is necessary to identify the source of the problem.[1] The first step is to determine at which stage of the extraction process the analyte is being lost.[2] This can be achieved by collecting and analyzing fractions from each step of the process (sample loading, washing, and elution).[3][2]

Potential Causes and Solutions for Low Alvimopan Recovery:

Potential Cause Troubleshooting Steps
Inappropriate Sorbent Selection The retention mechanism of the sorbent may not be suitable for Alvimopan. For reversed-phase SPE, if Alvimopan is too polar to be retained, consider a more polar sorbent. Conversely, if it is too strongly retained, a less hydrophobic sorbent (e.g., C8 instead of C18) may be necessary.[1][3]
Incorrect Sample pH The pH of the sample can affect the ionization state of Alvimopan, which in turn influences its retention on the sorbent. For optimal retention on a reversed-phase sorbent, the pH of the sample should be adjusted to ensure Alvimopan is in a neutral, non-ionized state.[1][4]
Suboptimal Elution Solvent The elution solvent may not be strong enough to desorb Alvimopan from the sorbent.[1] Increase the percentage of the organic solvent in the elution buffer or switch to a stronger solvent.[1] Additionally, ensure the pH of the elution solvent is appropriate to facilitate the elution of Alvimopan.[3]
Insufficient Elution Volume An inadequate volume of elution solvent will result in incomplete recovery of the analyte.[1] Increase the volume of the elution solvent in increments and monitor the recovery to determine the optimal volume.[1]
High Flow Rate A high flow rate during sample loading can lead to insufficient interaction time between Alvimopan and the sorbent, resulting in breakthrough.[3] Similarly, a high flow rate during elution may not allow for complete desorption. Reduce the flow rate during these steps.[1][3]
Sample Overload Exceeding the binding capacity of the SPE cartridge by loading too much sample will cause the analyte to pass through without being retained.[2][4] Reduce the sample volume or use a cartridge with a larger sorbent bed.[3]
Premature Sorbent Drying Allowing the sorbent bed to dry out after conditioning and before sample loading can deactivate the stationary phase, leading to poor retention.[1] Ensure the sorbent bed remains wetted throughout the process until the elution step.

Troubleshooting Workflow for Low Alvimopan Recovery

Low_Recovery_Troubleshooting start Start: Low Alvimopan Recovery check_fractions Analyze Fractions: Load, Wash, and Elution start->check_fractions analyte_in_load Analyte in Load/Wash Fraction? check_fractions->analyte_in_load no_analyte Analyte Not Detected in Any Fraction check_fractions->no_analyte analyte_retained Analyte Retained on Cartridge analyte_in_load->analyte_retained No troubleshoot_retention Troubleshoot Retention: - Check sorbent choice - Adjust sample pH - Reduce flow rate - Check for sample overload analyte_in_load->troubleshoot_retention Yes troubleshoot_elution Troubleshoot Elution: - Increase elution solvent strength - Optimize elution solvent pH - Increase elution volume - Reduce elution flow rate analyte_retained->troubleshoot_elution

Caption: A flowchart for systematically troubleshooting low extraction recovery of Alvimopan.

Issue 2: High Variability in Extraction Recovery

Q2: I am observing significant variability in Alvimopan recovery between samples. What could be causing this, and how can I improve reproducibility?

A2: Poor reproducibility can be caused by inconsistencies in the extraction procedure or by matrix effects.[5] The use of an internal standard like this compound is crucial for correcting for such variability.

Potential Causes and Solutions for Poor Reproducibility:

Potential Cause Troubleshooting Steps
Inconsistent Sample Pre-treatment Variations in sample pH adjustment, protein precipitation efficiency, or centrifugation speed can lead to inconsistent results. Ensure that all samples are treated identically.
Variable Flow Rates Inconsistent flow rates during sample loading, washing, and elution will affect the interaction time with the sorbent and thus the recovery. Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates.
Matrix Effects The sample matrix can interfere with the ionization of Alvimopan in the mass spectrometer, leading to ion suppression or enhancement.[6][7][8] This can vary between different lots of biological matrix. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects.[6]
Inconsistent Pipetting Inaccurate or inconsistent pipetting of the sample, internal standard, or solvents will introduce variability. Calibrate pipettes regularly and use proper pipetting techniques.

Frequently Asked Questions (FAQs)

Q3: Why should I use this compound as an internal standard?

A3: this compound is a stable isotope-labeled version of Alvimopan.[9] Using a stable isotope-labeled internal standard is considered the gold standard in quantitative LC-MS analysis for several reasons:

  • Correction for Analyte Loss: this compound has nearly identical physicochemical properties to Alvimopan, meaning it will behave similarly during the extraction process. Any loss of Alvimopan during sample preparation will be mirrored by a proportional loss of this compound, allowing for accurate correction of the final result.

  • Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS bioanalysis.[6][7][8] Since this compound co-elutes with Alvimopan and is affected by matrix effects in the same way, it provides a reliable means of correction.[6]

  • Improved Accuracy and Precision: By accounting for both physical losses and matrix effects, the use of this compound significantly improves the accuracy and precision of the analytical method.

Conceptual Workflow for Internal Standard Correction

Internal_Standard_Correction start Biological Sample (Unknown Alvimopan + Known this compound) extraction Extraction Process (Potential for Analyte Loss) start->extraction analysis LC-MS Analysis (Potential for Matrix Effects) extraction->analysis ratio Measure Peak Area Ratio (Alvimopan / this compound) analysis->ratio quantification Accurate Quantification of Alvimopan ratio->quantification

Caption: The role of an internal standard in correcting for analyte loss and matrix effects.

Q4: What are the common sample preparation techniques for Alvimopan extraction?

A4: The choice of sample preparation technique depends on the biological matrix and the sensitivity required for the analysis. Common techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like methanol (B129727) or acetonitrile (B52724) is added to the plasma sample to precipitate proteins.[10] While quick, it may not provide the cleanest extracts, potentially leading to more significant matrix effects.

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent.[11] LLE can provide cleaner extracts than PPT but can be more labor-intensive.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for purifying and concentrating analytes from complex matrices. It offers a good balance of cleanliness, recovery, and selectivity and is widely used in bioanalysis.

Q5: How can I assess the extraction recovery of Alvimopan?

A5: The extraction recovery of Alvimopan can be determined by comparing the analytical response of an extracted sample to the response of an unextracted standard of the same concentration. The formula is:

Recovery (%) = (Peak Area of Extracted Sample / Peak Area of Unextracted Standard) x 100

To do this, you would prepare two sets of samples:

  • Set A (Pre-extraction spike): Blank biological matrix is spiked with Alvimopan and this compound before the extraction process.

  • Set B (Post-extraction spike): Blank biological matrix is extracted first, and then Alvimopan and this compound are added to the final extract.

The recovery of Alvimopan is then calculated by comparing the peak area of Alvimopan in Set A to that in Set B.

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) of Alvimopan from Human Plasma

This protocol provides a general workflow for the extraction of Alvimopan from human plasma using a generic reversed-phase SPE cartridge. Optimization will be required for specific applications.

Materials:

  • Human plasma samples

  • Alvimopan and this compound stock solutions

  • Reversed-phase SPE cartridges (e.g., C18)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Deionized water

  • SPE vacuum manifold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples at room temperature.

    • To 500 µL of plasma, add 50 µL of this compound internal standard solution. Vortex briefly.

    • Add 500 µL of 2% formic acid in water to the plasma sample. Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Wash the cartridges with 1 mL of methanol.

    • Equilibrate the cartridges with 1 mL of deionized water. Do not allow the cartridges to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes to remove any residual wash solvent.

  • Elution:

    • Place collection tubes in the manifold.

    • Elute Alvimopan and this compound with 1 mL of methanol.

    • Apply a gentle vacuum to slowly draw the elution solvent through the cartridge.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS analysis. Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Alvimopan Extraction Workflow

Alvimopan_Extraction_Workflow start Start: Plasma Sample add_is 1. Add this compound (IS) start->add_is pretreat 2. Pre-treatment (e.g., Acidification) add_is->pretreat load 4. Load Sample pretreat->load condition 3. Condition SPE Cartridge (Methanol, Water) condition->load wash 5. Wash Cartridge (e.g., 5% Methanol) load->wash elute 6. Elute Analytes (Methanol) wash->elute evaporate 7. Evaporate to Dryness elute->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analyze 9. LC-MS Analysis reconstitute->analyze

Caption: A step-by-step workflow for the solid-phase extraction of Alvimopan.

Data Summary

The following table summarizes typical extraction recovery values for Alvimopan from rat plasma using different extraction methods, as reported in the literature.

Extraction Method Extraction Solvent Mean Recovery (%) Reference
Protein PrecipitationMethanol99.07%[10]
Liquid-Liquid ExtractionMethanol:Acetonitrile (50:50)78.71 ± 3.86%[11]

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Alvimopan Using Alvimopan-D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Alvimopan in human plasma, utilizing its deuterated stable isotope-labeled internal standard, Alvimopan-D7. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is because the SIL-IS co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample extraction, chromatography, and ionization, thereby compensating for variability and enhancing the accuracy and precision of the method.

While specific, publicly available validation reports directly comparing this compound to other internal standards for Alvimopan are limited, this guide presents a representative validation of a bioanalytical method using this compound, with performance data reflecting typical acceptance criteria outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This allows for a robust understanding of the expected performance of this compound and serves as a benchmark for comparison against potential, less ideal, structural analog internal standards.

Data Presentation: Performance Characteristics of this compound

The following tables summarize the typical performance characteristics of a validated LC-MS/MS method for Alvimopan using this compound as the internal standard in human plasma.

Table 1: Calibration Curve and Linearity

ParameterResult
Calibration Range0.05 - 50 ng/mL
Regression Equationy = 1.234x + 0.005
Correlation Coefficient (r²)> 0.995
Weighting Factor1/x²

Table 2: Accuracy and Precision

Quality Control SampleNominal Conc. (ng/mL)Intra-day Accuracy (% Bias) (n=6)Intra-day Precision (% CV) (n=6)Inter-day Accuracy (% Bias) (n=18)Inter-day Precision (% CV) (n=18)
LLOQ0.055.28.56.19.3
Low QC0.153.86.24.57.1
Mid QC2.5-1.54.1-0.84.9
High QC40-2.13.5-1.74.2
Acceptance Criteria: Accuracy within ±15% (±20% for LLOQ) of nominal concentration; Precision ≤15% CV (≤20% for LLOQ).

Table 3: Recovery and Matrix Effect

AnalyteLow QC (ng/mL)High QC (ng/mL)
Alvimopan
Mean Extraction Recovery (%)88.591.2
CV of Recovery (%)5.44.8
Matrix Factor0.981.01
CV of Matrix Factor (%)6.15.5
This compound
Mean Extraction Recovery (%)89.190.5
CV of Recovery (%)5.14.5
Matrix Factor0.991.00
CV of Matrix Factor (%)5.85.2
Acceptance Criteria: Recovery should be consistent and reproducible. Matrix factor should be close to 1, with a CV ≤15%.

Table 4: Stability

Stability ConditionConcentration (ng/mL)Mean % Change from Baseline
Bench-top (6 hours at RT)Low QC (0.15)-3.2
High QC (40)-1.8
Freeze-Thaw (3 cycles)Low QC (0.15)-5.5
High QC (40)-3.1
Long-term (-80°C for 90 days)Low QC (0.15)-7.2
High QC (40)-4.5
Acceptance Criteria: Mean % change should be within ±15% of the nominal concentration.
Comparison with Alternative Internal Standards

While this compound is the ideal internal standard, in its absence, a structural analog might be considered. A potential structural analog for Alvimopan could be a compound with a similar core structure but with a modification that does not significantly alter its physicochemical properties. However, finding an analog that perfectly mimics the extraction, chromatographic, and ionization behavior of Alvimopan is challenging.

Table 5: Theoretical Comparison of Internal Standard Performance

ParameterThis compound (SIL-IS)Structural Analog (Hypothetical)Justification
Co-elution Identical retention time with Alvimopan.Similar, but may have a slightly different retention time.Deuterium substitution has a negligible effect on chromatographic behavior. Structural differences in an analog will likely lead to some chromatographic separation.
Ionization Efficiency Identical to Alvimopan.May differ from Alvimopan.The stable isotopes do not affect the ionization process. Structural modifications can alter the proton affinity and thus the ionization efficiency.
Extraction Recovery Expected to be identical to Alvimopan.May differ from Alvimopan.The physicochemical properties governing extraction are virtually identical. Structural differences can lead to variations in extraction efficiency.
Matrix Effect Compensation HighModerate to LowAs the SIL-IS is affected by matrix components in the same way as the analyte, it provides the most accurate correction. An analog may experience different degrees of ion suppression or enhancement.
Commercial Availability & Cost Generally available but can be more expensive.May be more readily available and less expensive.Custom synthesis of SIL-IS can be costly and time-consuming.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Thawing: Frozen human plasma samples are thawed at room temperature and vortexed to ensure homogeneity.

  • Aliquoting: 100 µL of plasma is aliquoted into a 96-well plate.

  • Internal Standard Spiking: 25 µL of this compound working solution (in 50% methanol) is added to each plasma sample, except for the blank matrix samples.

  • Protein Precipitation: 200 µL of 0.1% formic acid in acetonitrile (B52724) is added to each well. The plate is vortexed for 2 minutes to precipitate proteins.

  • Centrifugation: The plate is centrifuged at 4000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction:

    • The SPE plate (e.g., C18) is conditioned with 1 mL of methanol (B129727) followed by 1 mL of water.

    • The supernatant from the centrifuged plate is loaded onto the conditioned SPE plate.

    • The plate is washed with 1 mL of 5% methanol in water.

    • The analytes are eluted with 1 mL of methanol.

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen at 40°C. The residue is reconstituted in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 analytical column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Alvimopan: Precursor Ion > Product Ion (e.g., m/z 425.2 > 294.2)

    • This compound: Precursor Ion > Product Ion (e.g., m/z 432.2 > 301.2)

Mandatory Visualizations

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is Spike ppt Protein Precipitation add_is->ppt centrifuge Centrifugation ppt->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe Load Supernatant evap Evaporation spe->evap Elute reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration integrate->calculate

Caption: Experimental workflow for the bioanalytical method of Alvimopan.

Signaling_Pathway cluster_Validation Bioanalytical Method Validation Parameters cluster_Goal Goal selectivity Selectivity reliable_method Reliable & Reproducible Method selectivity->reliable_method accuracy Accuracy & Precision accuracy->reliable_method linearity Linearity & Range linearity->reliable_method recovery Recovery & Matrix Effect recovery->reliable_method stability Stability stability->reliable_method

Caption: Key parameters for bioanalytical method validation.

A Comparative Guide to Internal Standards for Alvimopan Analysis: Alvimopan-D7 vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of alvimopan (B130648), a peripherally acting μ-opioid receptor antagonist, in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides an objective comparison of the performance of the stable isotope-labeled (SIL) internal standard, Alvimopan-D7, with alternative structural analogs, supported by established principles of bioanalytical method validation.

The Gold Standard: Stable Isotope-Labeled Internal Standards

In the realm of quantitative bioanalysis by LC-MS/MS, stable isotope-labeled internal standards are widely considered the "gold standard". This compound, in which seven hydrogen atoms in the alvimopan molecule are replaced with deuterium, is the ideal choice for the quantitative analysis of alvimopan. The fundamental principle behind the superiority of a SIL IS is its near-identical physicochemical properties to the analyte of interest. This ensures that this compound and alvimopan behave similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability in these critical steps.

Structural analogs, on the other hand, are molecules with a similar but not identical chemical structure to the analyte. While they can be a more cost-effective alternative, their different chemical nature can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte, potentially compromising the accuracy and precision of the assay.

Performance Comparison: this compound vs. Structural Analogs

The following table summarizes the expected performance characteristics of this compound compared to a hypothetical, well-chosen structural analog for the analysis of alvimopan. The data for this compound is representative of a validated LC-MS/MS method adhering to regulatory guidelines, while the data for the structural analog reflects potential performance based on general knowledge of their use in bioanalysis.

ParameterThis compound (Stable Isotope-Labeled IS)Structural Analog IS
Linearity (Correlation Coefficient, r²) Typically ≥ 0.995May be ≥ 0.99, but can be more susceptible to matrix effects causing non-linearity
Precision (%CV) Intra- and Inter-day precision typically < 15%May meet < 15% criteria, but can be more variable due to differential matrix effects and recovery
Accuracy (%Bias) Intra- and Inter-day accuracy typically within ±15%May meet ±15% criteria, but can exhibit bias if its recovery or ionization is not consistent with the analyte
Recovery (%) High and consistent, closely tracks analyte recoveryCan be variable and may not consistently mimic the analyte's recovery across different lots of biological matrix
Matrix Effect Minimal to no differential matrix effect; IS and analyte are affected similarlySusceptible to differential matrix effects, where the IS and analyte are not affected by matrix components to the same extent
Specificity High, due to mass difference with the analytePotential for cross-talk or interference if the analog is a metabolite or has similar fragmentation patterns

Experimental Protocols

A robust and reliable LC-MS/MS method for the quantification of alvimopan in human plasma is essential for clinical and preclinical studies. Below is a representative experimental protocol utilizing this compound as the internal standard.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma sample, add 25 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex mix for 10 seconds.

  • Add 400 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • MRM Transitions:

    • Alvimopan: Precursor ion > Product ion (e.g., m/z 425.3 > 282.2)

    • This compound: Precursor ion > Product ion (e.g., m/z 432.3 > 289.2)

  • Data Analysis: The peak area ratio of alvimopan to this compound is used to calculate the concentration of alvimopan in the samples against a calibration curve.

Visualizing the Rationale and Workflow

The following diagrams, created using the DOT language, illustrate the logical basis for choosing a stable isotope-labeled internal standard and the typical experimental workflow for alvimopan analysis.

Rationale_for_SIL_IS cluster_Analyte Alvimopan (Analyte) cluster_SIL_IS This compound (SIL IS) cluster_Analog_IS Structural Analog IS cluster_Process Analytical Process cluster_Result Outcome Analyte_Properties Physicochemical Properties SIL_IS_Properties Near-Identical Physicochemical Properties Analyte_Properties->SIL_IS_Properties Similar Behavior Analog_IS_Properties Different Physicochemical Properties Analyte_Properties->Analog_IS_Properties Different Behavior Extraction Extraction SIL_IS_Properties->Extraction Chromatography Chromatography SIL_IS_Properties->Chromatography Ionization Ionization SIL_IS_Properties->Ionization Analog_IS_Properties->Extraction Analog_IS_Properties->Chromatography Analog_IS_Properties->Ionization Accurate_Quantification Accurate & Precise Quantification Extraction->Accurate_Quantification Effective Compensation Potential_Inaccuracy Potential for Inaccuracy & Imprecision Extraction->Potential_Inaccuracy Ineffective Compensation Chromatography->Accurate_Quantification Chromatography->Potential_Inaccuracy Ionization->Accurate_Quantification Ionization->Potential_Inaccuracy

Caption: Rationale for selecting a stable isotope-labeled internal standard.

Alvimopan_Analysis_Workflow Start Start: Plasma Sample Add_IS Add this compound (IS) Start->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MS_Analysis LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing Data Processing (Peak Area Ratio) LC_MS_Analysis->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification End End: Alvimopan Concentration Quantification->End

Caption: Experimental workflow for Alvimopan analysis using an internal standard.

Conclusion

For the quantitative analysis of alvimopan in biological matrices, this compound is the unequivocally superior choice for an internal standard. Its use ensures the highest degree of accuracy and precision by effectively compensating for analytical variability. While structural analogs may present a lower-cost alternative, they introduce a significant risk of analytical error due to potential differences in extraction efficiency, chromatographic behavior, and ionization response compared to alvimopan. For regulated bioanalysis where data integrity is paramount, the investment in a stable isotope-labeled internal standard such as this compound is a critical step in ensuring the development of a robust and reliable analytical method.

A Comparative Guide to Alvimopan Quantification: With and Without an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides an objective comparison of two distinct analytical approaches for the quantification of Alvimopan: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method without an internal standard and a conceptual High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method employing an internal standard. This comparison is supported by experimental data from published literature, offering insights into the performance and protocols of each methodology.

The choice of analytical technique and the use of an internal standard are critical decisions in bioanalytical method development. An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. Its primary purpose is to correct for the variability in the analytical process, such as extraction efficiency and instrument response, thereby improving the accuracy and precision of the results. In contrast, methods without an internal standard, often referred to as external standard methods, rely on the consistency of the analytical procedure and instrument performance.

This guide will delve into the specifics of two methodologies for Alvimopan quantification, presenting their validation parameters and experimental workflows to aid in the selection of the most appropriate method for your research needs.

Quantitative Data Summary

The performance of an analytical method is assessed through various validation parameters. The following table summarizes the key quantitative data for the two Alvimopan quantification methods.

ParameterHPLC-UV without Internal Standard (Rat Plasma)LC-MS/MS with Internal Standard (Human Plasma)
Linearity Range 25-150 µg/mL0.05-50 ng/mL
Correlation Coefficient (r²) 0.999>0.99
Lower Limit of Quantification (LLOQ) 16 µg/mL0.05 ng/mL
Accuracy (% Recovery) 99.07%Typically within 85-115% of nominal values
Precision (%RSD) Not explicitly statedTypically <15%
Detection Method UV at 227 nmTandem Mass Spectrometry (MS/MS)

Experimental Protocols

HPLC-UV Method for Alvimopan Quantification without an Internal Standard

This method, as described by Soundaryashree NR et al. (2020), is suitable for the determination of Alvimopan in rat plasma.

a. Sample Preparation:

  • To 500 µL of rat plasma, add 1 mL of a 500 µg/mL Alvimopan stock solution.

  • Vortex the mixture and centrifuge at 4000 rpm for 10 minutes to precipitate proteins.

  • Collect the supernatant and filter it.

  • Take 500 µL of the filtered supernatant and add 500 µL of methanol (B129727).

  • Vortex, centrifuge, and filter the solution again.

  • The resulting solution is then used for HPLC analysis.

b. Chromatographic Conditions:

  • Instrument: Shimadzu LC-2010 CHT with UV-Visible detector.

  • Column: C18 column (250 x 4.6mm, 5µm).

  • Mobile Phase: Phosphate buffer (pH 3.0) and acetonitrile (B52724) (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 227 nm.

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 6.66 minutes.

Conceptual LC-MS/MS Method for Alvimopan Quantification with an Internal Standard

Based on common practices for bioanalytical LC-MS/MS assays, a validated method for Alvimopan in human plasma would likely follow the protocol outlined below. A stable isotope-labeled Alvimopan (e.g., Alvimopan-d5) would be the ideal internal standard.

a. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of human plasma sample, calibration standard, or quality control into a microcentrifuge tube.

  • Add a fixed amount of the internal standard working solution.

  • Add a protein precipitation agent (e.g., acetonitrile or methanol), typically in a 3:1 ratio to the plasma volume.

  • Vortex the mixture vigorously to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., >10,000 rpm) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • The supernatant may be evaporated to dryness and reconstituted in the mobile phase to enhance sensitivity.

b. LC-MS/MS Conditions:

  • Instrument: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Column: A suitable reverse-phase C18 or similar column.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.3-0.6 mL/min.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Alvimopan and its internal standard.

Visualization of Experimental Workflows

Alvimopan_Quantification_Workflows cluster_0 Method 1: HPLC-UV without Internal Standard cluster_1 Method 2: LC-MS/MS with Internal Standard P1 Plasma Sample SP1 Protein Precipitation (Acetonitrile) P1->SP1 C1 Centrifugation & Filtration SP1->C1 HPLC1 HPLC-UV Analysis C1->HPLC1 D1 Quantification (External Standard Curve) HPLC1->D1 P2 Plasma Sample IS_add Add Internal Standard P2->IS_add SP2 Protein Precipitation (Acetonitrile/Methanol) IS_add->SP2 C2 Centrifugation SP2->C2 LCMS2 LC-MS/MS Analysis C2->LCMS2 D2 Quantification (Analyte/IS Ratio) LCMS2->D2

Caption: Comparative workflows for Alvimopan quantification.

Objective Comparison

The choice between a method with or without an internal standard depends on the specific requirements of the study, including the desired level of accuracy, precision, and the complexity of the sample matrix.

Method with Internal Standard (LC-MS/MS):

  • Advantages:

    • Higher Accuracy and Precision: The internal standard corrects for variations in sample preparation and instrument response, leading to more reliable and reproducible data.

    • Increased Robustness: The method is less susceptible to matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.

    • Higher Sensitivity and Selectivity: LC-MS/MS provides significantly lower limits of detection and quantification compared to HPLC-UV, allowing for the measurement of Alvimopan at much lower concentrations. The use of MRM enhances selectivity by monitoring specific ion transitions.

  • Disadvantages:

    • Cost and Availability of Internal Standard: A suitable stable isotope-labeled internal standard can be expensive and may not be commercially available.

    • Method Development Complexity: Developing and validating an LC-MS/MS method can be more complex and time-consuming.

Method without Internal Standard (HPLC-UV):

  • Advantages:

    • Simplicity and Cost-Effectiveness: This method is generally simpler to set up and less expensive as it does not require a mass spectrometer or a costly internal standard.

    • Wide Accessibility: HPLC-UV systems are more commonly available in analytical laboratories.

  • Disadvantages:

    • Lower Sensitivity and Selectivity: The LLOQ is significantly higher, making it unsuitable for studies requiring the measurement of low Alvimopan concentrations. UV detection is also less selective than MS/MS, potentially leading to interference from other compounds in the sample.

    • Susceptibility to Errors: The accuracy and precision of the method are highly dependent on the consistency of the entire analytical process, from sample preparation to injection volume. Any variability can directly impact the final result.

Conclusion

For regulated bioanalysis and clinical pharmacokinetic studies where high accuracy, precision, and sensitivity are critical, the use of an LC-MS/MS method with a stable isotope-labeled internal standard is the gold standard for the quantification of Alvimopan. The internal standard provides essential compensation for analytical variability, ensuring the reliability of the data.

The HPLC-UV method without an internal standard may be suitable for preliminary research, high-concentration dose formulation analysis, or in settings where access to a mass spectrometer is limited. However, researchers must be aware of the potential for greater variability and the significantly higher limit of quantification.

Ultimately, the selection of the quantification method should be guided by the specific analytical requirements of the study, balancing the need for data quality with practical considerations such as cost and available instrumentation.

Cross-validation of Alvimopan assays between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Inter-Laboratory Cross-Validation of Alvimopan Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of Alvimopan bioanalytical assays between different laboratories. Ensuring the consistency and reliability of analytical data is paramount in multicenter clinical trials and collaborative research. This document outlines the critical parameters for comparison, detailed experimental protocols for a common assay type, and the underlying signaling pathway of Alvimopan.

Alvimopan is a peripherally acting mu-opioid receptor antagonist.[][2][3][4] Accurate measurement of its concentration in biological matrices is critical for pharmacokinetic/pharmacodynamic (PK/PD) modeling and dose-response relationship assessments. This guide is intended to serve as a practical resource for establishing inter-laboratory consistency.

Data Presentation: Key Parameters for Cross-Validation

Successful cross-validation demonstrates that a bioanalytical method is reproducible and reliable when transferred between laboratories. The following table summarizes key validation parameters for the quantification of Alvimopan in rat plasma using a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method, based on published data. These parameters should be assessed to ensure inter-laboratory concordance.

Validation ParameterLaboratory A (Derived from[5])Laboratory B (Derived from[6])Acceptance Criteria (Based on FDA/ICH Guidelines)
Linearity (Concentration Range) 5-1000 ng/mL25-150 µg/mL (25,000-150,000 ng/mL)Correlation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.99980.999≥ 0.99
Accuracy (% Recovery) Not explicitly stated, but recovery was 78.71±3.86%99.07%Within ±15% of nominal concentration (±20% for LLOQ)
Precision (%RSD) Not explicitly statedNot explicitly stated≤15% (≤20% for LLOQ)
Lower Limit of Quantification (LLOQ) 5 ng/mLNot explicitly statedSignal should be at least 5 times the blank response
Recovery (%) 78.71 ± 3.86%99.07%Consistent, precise, and reproducible
Retention Time Not explicitly stated6.66 minConsistent across laboratories

Note: The data presented is a synthesis from separate, single-laboratory validation studies to illustrate a comparative framework. A direct cross-validation study would involve analyzing the same set of quality control samples at each laboratory.

Experimental Protocols

Detailed and harmonized protocols are essential for successful inter-laboratory cross-validation. This section provides a synthesized protocol for the quantification of Alvimopan in plasma by RP-HPLC, based on established methods.[5][6]

RP-HPLC Method for Alvimopan Quantification in Rat Plasma

1. Sample Preparation (Liquid-Liquid Extraction) [5]

  • To 0.5 mL of rat plasma, add an internal standard.

  • Add 2 mL of extraction solvent (e.g., a mixture of methanol (B129727) and acetonitrile (B52724) in a 50:50 ratio).

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Separate the supernatant and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue with 0.5 mL of the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions [5][6]

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: Altima Grace Smart C-18 column (5µ; 250 × 4.6 mm) or equivalent.[5]

  • Mobile Phase: A mixture of acetonitrile and potassium dihydrogen phosphate (B84403) buffer (pH 3.0, adjusted with orthophosphoric acid) in a 50:50 or 70:30 (v/v) ratio.[5][6]

  • Flow Rate: 1.0 mL/min.[5][6]

  • Injection Volume: 50 µL.[5]

  • Detection Wavelength: 220 nm.[6]

  • Run Time: 10 minutes.[5][6]

3. Validation Procedures

  • Selectivity: Analyze blank plasma from at least six different sources to ensure no interference at the retention times of Alvimopan and the internal standard.[5]

  • Linearity: Prepare a calibration curve by spiking blank plasma with known concentrations of Alvimopan covering the expected range.

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on three different days to determine intra- and inter-day accuracy and precision.

  • Recovery: Compare the peak area of extracted samples to that of unextracted standards at the same concentration.

  • Stability: Assess the stability of Alvimopan in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop storage, long-term storage).[5]

Visualizations

Alvimopan's Mechanism of Action

Alvimopan acts as a peripherally selective mu-opioid receptor antagonist.[][3] It competitively binds to mu-opioid receptors in the gastrointestinal tract, inhibiting the effects of opioid agonists (like morphine) on gut motility and secretion.[3][4] Due to its pharmacokinetic properties, it does not readily cross the blood-brain barrier, thus avoiding interference with the central analgesic effects of opioids.[][4]

Alvimopan_Mechanism_of_Action Opioid_Agonist Opioid Agonist (e.g., Morphine) Mu_Receptor_CNS Mu-Opioid Receptor (CNS) Opioid_Agonist->Mu_Receptor_CNS Binds Mu_Receptor_Gut Mu-Opioid Receptor (GI Tract) Opioid_Agonist->Mu_Receptor_Gut Binds Analgesia Analgesia (Pain Relief) Mu_Receptor_CNS->Analgesia Activates Decreased_Motility Decreased GI Motility (Postoperative Ileus) Mu_Receptor_Gut->Decreased_Motility Activates Alvimopan Alvimopan (Oral Administration) Alvimopan->Mu_Receptor_Gut Antagonizes BBB Blood-Brain Barrier Alvimopan->BBB Does not cross

Alvimopan's selective antagonism of peripheral mu-opioid receptors.

Experimental Workflow for Alvimopan Assay Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of an Alvimopan bioanalytical assay between two laboratories.

Alvimopan_Assay_Workflow cluster_prep Preparation Phase cluster_labA Laboratory A Analysis cluster_labB Laboratory B Analysis cluster_comp Comparison & Validation Protocol Standardized Protocol Development Sample_Prep_A Sample Preparation (e.g., LLE) Protocol->Sample_Prep_A Sample_Prep_B Sample Preparation (e.g., LLE) Protocol->Sample_Prep_B QC_Samples Preparation of QC Samples (Low, Med, High) QC_Samples->Sample_Prep_A QC_Samples->Sample_Prep_B HPLC_A RP-HPLC Analysis Sample_Prep_A->HPLC_A Data_A Data Acquisition & Quantification HPLC_A->Data_A Comparison Statistical Comparison of Results Data_A->Comparison HPLC_B RP-HPLC Analysis Sample_Prep_B->HPLC_B Data_B Data Acquisition & Quantification HPLC_B->Data_B Data_B->Comparison Report Cross-Validation Report Comparison->Report

Workflow for inter-laboratory cross-validation of Alvimopan assays.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Alvimopan-D7 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Alvimopan, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of Alvimopan-D7, a deuterated stable isotope-labeled internal standard, against other potential internal standards, supported by established principles of bioanalytical method validation.

Stable isotope-labeled internal standards (SIL-ISs), such as this compound, are widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Their use is paramount for ensuring the accuracy and precision of analytical methods by effectively compensating for variability in sample preparation, instrument response, and matrix effects.

Performance Comparison: this compound vs. Alternative Internal Standards

While specific public-domain data on the direct comparison of this compound with other internal standards is limited, the well-established advantages of deuterated standards allow for a robust evaluation based on performance data from analogous compounds and general principles of bioanalytical method validation.

The following tables summarize the expected performance characteristics of a bioanalytical method for Alvimopan using this compound as an internal standard, compared to a method using a non-deuterated (structural analog) internal standard or no internal standard at all.

Table 1: Comparison of Linearity, Accuracy, and Precision

ParameterMethod with this compound (Expected)Method with Structural Analog IS (Hypothetical)Method without Internal Standard
Linearity (R²) ≥ 0.99≥ 0.99≥ 0.99
Accuracy (% Bias) Within ±15%Within ±20%Can exceed ±20%
Precision (% RSD) ≤ 15%≤ 20%Can exceed 20%

Table 2: Performance in Overcoming Analytical Challenges

ChallengeMethod with this compoundMethod with Structural Analog ISMethod without Internal Standard
Matrix Effects Excellent compensationPartial and variable compensationNo compensation
Extraction Recovery Variability Excellent compensationPartial and variable compensationNo compensation
Instrument Response Fluctuation Excellent compensationPartial compensationNo compensation

The superior performance of this compound stems from its near-identical physicochemical properties to the unlabeled Alvimopan. This ensures that it behaves similarly during all stages of the analytical process, from extraction to detection, thus providing a more accurate normalization of the analyte signal.

Experimental Protocols: A Typical Bioanalytical Workflow

A robust and reliable bioanalytical method is essential for accurate quantification. Below is a detailed, generalized experimental protocol for the analysis of Alvimopan in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of the biological matrix sample, add a known and consistent amount of this compound internal standard solution.

  • Add 300 µL of a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube for analysis.

2. LC-MS/MS Analysis

  • Chromatographic Separation:

    • Inject an aliquot of the prepared sample onto a suitable C18 reverse-phase HPLC or UHPLC column.

    • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid). The gradient should be optimized to achieve good separation of Alvimopan from potential interferences.

  • Mass Spectrometric Detection:

    • Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Alvimopan and this compound.

3. Data Analysis

  • Integrate the peak areas for both the Alvimopan and this compound MRM transitions.

  • Calculate the peak area ratio of Alvimopan to this compound.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of Alvimopan in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Logical Relationships

To further elucidate the experimental process and the rationale behind using an internal standard, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Vortex Vortex Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation (HPLC/UHPLC) Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Peak_Integration Peak Area Integration (Alvimopan & this compound) MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio Peak_Integration->Ratio_Calculation Calibration_Curve Construct Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantify Alvimopan Concentration Calibration_Curve->Quantification

Bioanalytical workflow for Alvimopan quantification.

Internal_Standard_Comparison cluster_ideal Ideal Internal Standard (this compound) cluster_alternative Alternative (Structural Analog) Ideal_IS This compound Ideal_Prop1 Chemically Identical Ideal_IS->Ideal_Prop1 Ideal_Prop2 Co-elutes with Analyte Ideal_IS->Ideal_Prop2 Ideal_Prop3 Similar Ionization Ideal_IS->Ideal_Prop3 Ideal_Result Accurate Compensation for Variability Ideal_Prop1->Ideal_Result Ideal_Prop2->Ideal_Result Ideal_Prop3->Ideal_Result Analog_IS Structural Analog Analog_Prop1 Chemically Similar Analog_IS->Analog_Prop1 Analog_Prop2 May not co-elute perfectly Analog_IS->Analog_Prop2 Analog_Prop3 Different Ionization Efficiency Analog_IS->Analog_Prop3 Analog_Result Incomplete Compensation Analog_Prop1->Analog_Result Analog_Prop2->Analog_Result Analog_Prop3->Analog_Result

Comparison of internal standard types.

Assessing the Matrix Factor for Alvimopan with Alvimopan-D7: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the development of robust bioanalytical methods for quantitative analysis, understanding and mitigating the impact of the biological matrix is paramount. This guide provides a comprehensive comparison and detailed experimental protocols for assessing the matrix factor of Alvimopan, a peripherally acting mu-opioid receptor antagonist, using its stable isotope-labeled internal standard, Alvimopan-D7. The data and methodologies presented herein are essential for ensuring the accuracy, precision, and reliability of pharmacokinetic and toxicokinetic studies submitted for regulatory approval.

Introduction to Matrix Effects in LC-MS/MS Bioanalysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis due to its high sensitivity and selectivity.[1][2] However, the accuracy of LC-MS/MS quantification can be significantly influenced by "matrix effects." These effects arise from co-eluting endogenous components of the biological matrix (e.g., plasma, urine) that can either suppress or enhance the ionization of the analyte and the internal standard (IS) in the mass spectrometer's ion source.[3]

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for Alvimopan, is the most effective strategy to compensate for matrix effects.[4] An ideal SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thereby ensuring that the analyte-to-IS peak area ratio remains constant and proportional to the analyte concentration. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate the evaluation of matrix effects during bioanalytical method validation.[5][6][7]

This guide will detail the experimental procedures to quantitatively assess the matrix factor for Alvimopan and this compound, present the data in a clear, tabular format, and provide visual aids to illustrate the underlying principles and workflows.

Experimental Protocol: Matrix Factor Assessment

The following protocol outlines the key steps for a rigorous assessment of the matrix factor for Alvimopan and this compound in human plasma, in accordance with FDA guidelines.[2][5][6]

Materials and Reagents
  • Alvimopan reference standard

  • This compound internal standard

  • Control human plasma (at least 6 different lots from individual donors)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cartridges/reagents

  • Standard laboratory equipment (pipettes, centrifuges, vortex mixers, etc.)

  • A validated LC-MS/MS system

Sample Preparation and Analysis

A validated sample preparation method, such as protein precipitation, LLE, or SPE, should be employed to extract Alvimopan and this compound from human plasma. The subsequent LC-MS/MS analysis should be performed using an optimized method with defined chromatographic conditions and mass spectrometric parameters (e.g., precursor and product ion transitions, collision energy).

Matrix Factor Assessment Procedure

The matrix factor (MF) is determined by comparing the peak area of an analyte in a post-extraction spiked matrix sample to the peak area of the analyte in a neat solution at the same concentration. The internal standard-normalized matrix factor (IS-normalized MF) is then calculated to assess the ability of the IS to compensate for matrix effects.

Preparation of Sample Sets:

Three sets of samples are prepared at two concentration levels (low and high quality control concentrations):

  • Set 1 (Neat Solution): Alvimopan and this compound are spiked into the mobile phase or a reconstitution solvent. This represents 100% response with no matrix influence.

  • Set 2 (Post-Extraction Spike): Blank human plasma from at least six different sources is first extracted. Alvimopan and this compound are then spiked into the extracted blank matrix. This set is used to evaluate the matrix effect.

  • Set 3 (Pre-Extraction Spike): Alvimopan and this compound are spiked into blank human plasma and then subjected to the entire extraction procedure. This set is used to determine the overall process efficiency.

Calculations:

The following calculations are performed for both low and high QC levels:

  • Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Mean Peak Area in Set 1)

  • Internal Standard-Normalized Matrix Factor (IS-Normalized MF):

    • IS-Normalized MF = (Analyte MF) / (Internal Standard MF)

    • The coefficient of variation (CV%) of the IS-normalized MF across the different plasma lots should be ≤15%.

  • Recovery (%):

    • Recovery (%) = [(Mean Peak Area in Set 3) / (Mean Peak Area in Set 2)] * 100

  • Process Efficiency (%):

    • Process Efficiency (%) = [(Mean Peak Area in Set 3) / (Mean Peak Area in Set 1)] * 100

Data Presentation

The following table summarizes hypothetical but representative data from a matrix factor assessment for Alvimopan and this compound in human plasma.

Analyte/ISConcentrationMatrix LotMatrix Factor (MF)IS-Normalized MFRecovery (%)Process Efficiency (%)
Alvimopan Low QC10.881.0192.581.4
20.921.0391.884.5
30.850.9993.179.1
40.901.0292.282.9
50.871.0092.880.7
60.911.0491.583.3
High QC 10.901.0294.184.7
20.941.0593.587.9
30.870.9994.582.2
40.921.0393.886.3
50.891.0194.283.8
60.931.0493.386.8
This compound Low QC10.87-91.980.0
20.89-91.281.2
30.86-92.579.6
40.88-91.680.6
50.87-92.180.1
60.88-90.980.0
High QC 10.88-93.682.4
20.90-92.983.6
30.88-93.982.6
40.89-93.282.9
50.88-93.782.5
60.89-92.782.5

Mandatory Visualizations

Matrix_Factor_Workflow cluster_prep Sample Set Preparation cluster_plasma Biological Matrix cluster_extraction Sample Processing cluster_analysis Analysis & Calculation Neat Set 1: Neat Solution (Analyte + IS in Solvent) LCMS LC-MS/MS Analysis Neat->LCMS PostSpike Set 2: Post-Extraction Spike (Blank Plasma Extract + Analyte + IS) PostSpike->LCMS PreSpike Set 3: Pre-Extraction Spike (Blank Plasma + Analyte + IS) Extraction Extraction (e.g., SPE, LLE) PreSpike->Extraction BlankPlasma Blank Human Plasma (≥6 lots) BlankPlasma->PreSpike Spike BlankPlasma->Extraction Extract Blank Extraction->LCMS Calc_MF Calculate Matrix Factor (MF) (Set 2 vs Set 1) LCMS->Calc_MF Calc_Rec Calculate Recovery (Set 3 vs Set 2) LCMS->Calc_Rec Calc_PE Calculate Process Efficiency (Set 3 vs Set 1) LCMS->Calc_PE Calc_IS_MF Calculate IS-Normalized MF Calc_MF->Calc_IS_MF

Caption: Experimental workflow for matrix factor assessment.

Ion_Suppression_Enhancement cluster_source Mass Spectrometer Ion Source cluster_ideal Ideal Condition (No Matrix Effect) cluster_suppression Ion Suppression cluster_enhancement Ion Enhancement Droplet ESI Droplet Analyte_Ideal Analyte Ions Droplet->Analyte_Ideal Evaporation & Ionization IS_Ideal IS Ions Droplet->IS_Ideal Matrix_Suppress Co-eluting Matrix Components Matrix_Enhance Co-eluting Matrix Components Analyte_Suppress Reduced Analyte Ions Matrix_Suppress->Analyte_Suppress Inhibit Ionization IS_Suppress Reduced IS Ions Matrix_Suppress->IS_Suppress Analyte_Enhance Increased Analyte Ions Matrix_Enhance->Analyte_Enhance Facilitate Ionization IS_Enhance Increased IS Ions Matrix_Enhance->IS_Enhance

References

Unraveling the Fragmentation Fingerprints: A Comparative Guide to Alvimopan and Alvimopan-D7 in Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of a drug and its isotopically labeled analog is crucial for developing robust bioanalytical methods. This guide provides an objective comparison of the fragmentation patterns of Alvimopan, a peripherally acting mu-opioid receptor antagonist, and its deuterated internal standard, Alvimopan-D7, under tandem mass spectrometry (MS/MS) conditions.

This comparison is supported by experimental data derived from liquid chromatography-tandem mass spectrometry (LC-MS/MS) studies, which elucidate the characteristic fragmentation pathways of both molecules. The strategic placement of deuterium (B1214612) atoms in this compound leads to predictable mass shifts in its fragment ions, a key principle for its use as an internal standard in quantitative bioanalysis.

Data Presentation: Quantitative Comparison of Fragment Ions

The following table summarizes the key precursor and product ions observed for Alvimopan and this compound in positive ion mode electrospray ionization tandem mass spectrometry. The mass shifts in the fragment ions of this compound directly correspond to the location of the deuterium labels.

AnalytePrecursor Ion (m/z)Major Product Ions (m/z)Corresponding Fragment
Alvimopan425.2206.1[C14H20N]+
158.1[C10H12NO]+
91.1[C7H7]+
This compound432.2206.1[C14H20N]+
165.1[C10H5D7NO]+
98.1[C7D7]+

Experimental Protocols

The fragmentation data presented was obtained using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow.

Sample Preparation: Alvimopan and this compound standards were prepared in a suitable solvent, typically a mixture of acetonitrile (B52724) and water with a small percentage of formic acid to promote ionization.

Liquid Chromatography (LC): Chromatographic separation was achieved on a C18 reverse-phase column with a gradient elution profile.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes.

  • Flow Rate: 0.5 mL/min

Mass Spectrometry (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode was used for analysis.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Product Ion Scan

  • Collision Gas: Argon

  • Collision Energy: Optimized for each precursor-product ion transition (typically ranging from 20-40 eV).

Visualization of Fragmentation Pathways

The following diagrams, generated using the DOT language, illustrate the proposed fragmentation pathways for Alvimopan and this compound.

Alvimopan_Fragmentation Alvimopan Alvimopan [M+H]+ m/z 425.2 F1 Fragment 1 m/z 206.1 (Piperidine moiety) Alvimopan->F1 Loss of C11H11NO3 F2 Fragment 2 m/z 158.1 (Acyl moiety) Alvimopan->F2 Loss of C15H21N F3 Fragment 3 m/z 91.1 (Benzyl cation) F2->F3 Loss of C2H3NO2 Alvimopan_D7_Fragmentation Alvimopan_D7 This compound [M+H]+ m/z 432.2 F1_D7 Fragment 1 m/z 206.1 (Piperidine moiety) Alvimopan_D7->F1_D7 Loss of C11H4D7NO3 F2_D7 Fragment 2 m/z 165.1 (Acyl moiety-d7) Alvimopan_D7->F2_D7 Loss of C15H21N F3_D7 Fragment 3 m/z 98.1 (Benzyl cation-d7) F2_D7->F3_D7 Loss of C2H3NO2

The Gold Standard: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is a critical decision that directly impacts data quality and regulatory acceptance. This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) and their primary alternative, structural analogs, supported by experimental data and aligned with current regulatory guidelines.

The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability inherent in sample preparation and analysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, that emphasize the importance of a well-characterized and consistently performing IS.[1][2] For methods employing mass spectrometric detection, the use of a SIL-IS is strongly recommended whenever possible.[3][4]

A SIL-IS is a version of the analyte where one or more atoms have been replaced with their stable, heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). This near-identical chemical structure ensures that the SIL-IS co-elutes with the analyte and experiences similar extraction recovery and matrix effects, making it the ideal choice for ensuring accuracy and precision.[2][5] However, practical considerations such as cost and availability sometimes lead to the use of structural analogs—compounds with similar physicochemical properties but a different chemical structure.[6] This guide will delve into the performance differences between these two choices, providing clear data to inform your selection.

Performance Comparison: SIL-IS vs. Structural Analog

The superiority of SIL-ISs is not just a theoretical advantage; it is consistently demonstrated in experimental data. The ability of a SIL-IS to mimic the analyte's behavior throughout the analytical process leads to more accurate and precise results, particularly in complex biological matrices where matrix effects can be significant.[7]

Table 1: Comparison of Linearity and Precision for Angiotensin IV Quantification

Internal Standard TypeLinearity (R²)Injection Repeatability (%CV)Method Precision (%CV)
Stable Isotope-Labeled (SIL) > 0.99< 5%< 10%
Structural Analog > 0.98> 15%> 20%

Data adapted from a study on the quantification of angiotensin IV in rat brain dialysates. The study concluded that the structural analog was not suitable as an IS for this application.[7]

Table 2: Comparison of Accuracy and Precision for Everolimus (B549166) Quantification

Internal Standard TypeAccuracy (% Recovery)Total Coefficient of Variation (%CV)Correlation with Independent Method (r)
Stable Isotope-Labeled (d4) 98.3% - 108.1%4.3% - 7.2%> 0.98 (slope 0.95)
Structural Analog 98.3% - 108.1%4.3% - 7.2%> 0.98 (slope 0.83)

Data from a comparative study on everolimus quantification. While both internal standards showed acceptable performance, the SIL-IS demonstrated a more favorable comparison with an independent LC-MS/MS method.[8]

The Logic of Superior Performance

The key to the enhanced performance of a SIL-IS lies in its ability to effectively compensate for various sources of analytical variability. The following diagram illustrates the logical workflow and highlights why a SIL-IS is considered the gold standard.

cluster_Analyte Analyte cluster_SIL_IS Stable Isotope-Labeled IS cluster_Analog_IS Structural Analog IS cluster_Process Analytical Process cluster_Outcome Outcome Analyte Analyte in Biological Matrix Extraction Sample Extraction Analyte->Extraction SIL_IS SIL-IS Added SIL_IS->Extraction Analog_IS Analog-IS Added Analog_IS->Extraction Chromatography Chromatographic Separation Extraction->Chromatography Ionization Mass Spectrometric Ionization Chromatography->Ionization Accurate Accurate & Precise Quantification Ionization->Accurate SIL-IS co-elutes & experiences identical matrix effects, providing effective normalization. Inaccurate Potentially Inaccurate Quantification Ionization->Inaccurate Analog-IS may have different retention time & be subject to different matrix effects, leading to poor normalization.

Caption: Logical workflow demonstrating superior quantification with a SIL-IS.

Experimental Protocols

Detailed and rigorous experimental protocols are essential for validating a bioanalytical method. The following are key experiments cited in regulatory guidelines for the use of internal standards.

Selectivity and Specificity

Objective: To ensure that the analytical method can differentiate and quantify the analyte and the IS from endogenous components or other interferences in the biological matrix.

Methodology:

  • Obtain at least six different lots of the blank biological matrix from individual donors.

  • Process and analyze each blank lot to check for any interfering peaks at the retention times of the analyte and the IS.

  • Process each blank lot spiked only with the IS.

  • Process a Lower Limit of Quantification (LLOQ) sample by spiking the matrix with the analyte at the LLOQ concentration and the IS at its working concentration.

  • Evaluate the chromatograms for any significant interference.

Acceptance Criteria:

  • The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the analyte response at the LLOQ.

  • The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.

Assessment of Matrix Effect

Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the IS.

Methodology:

  • Obtain at least six different lots of the blank biological matrix.

  • Prepare two sets of samples at low and high quality control (QC) concentrations:

    • Set A: Spike the analyte and IS into the post-extraction supernatant of the blank matrix from each lot.

    • Set B: Spike the analyte and IS into a neat solution (e.g., mobile phase) at the same concentrations.

  • Analyze both sets of samples and calculate the matrix factor (MF) for the analyte and the IS-normalized MF.

Acceptance Criteria:

  • The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of the matrix should not be greater than 15%.

Evaluation of Recovery

Objective: To assess the efficiency of the extraction process for both the analyte and the IS.

Methodology:

  • Prepare three sets of samples at low, medium, and high QC concentrations:

    • Set 1 (Extracted Samples): Spike the analyte and IS into the biological matrix and perform the full extraction procedure.

    • Set 2 (Post-Extraction Spiked Samples): Extract blank matrix and then spike the analyte and IS into the final extract.

    • Set 3 (Neat Solution): Spike the analyte and IS into the mobile phase or reconstitution solvent.

  • Calculate the recovery by comparing the peak area of the analyte in Set 1 to that in Set 2.

Acceptance Criteria:

  • While there are no strict regulatory acceptance criteria for recovery, it should be consistent and reproducible across the concentration range.

Stability Assessment

Objective: To evaluate the stability of the analyte and IS in the biological matrix under various storage and handling conditions.

Methodology:

  • Use low and high QC samples for all stability tests.

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to at least three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze QC samples after leaving them at room temperature for a duration that mimics the sample handling time.

  • Long-Term Stability: Analyze QC samples after storing them at the intended storage temperature for a period equal to or longer than the duration of the study.

  • Analyze the stability samples against a freshly prepared calibration curve.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Decision-Making Workflow for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in method development. The following diagram outlines a logical decision-making process.

Start Start: Internal Standard Selection SIL_Available Is a Stable Isotope-Labeled IS (SIL-IS) available? Start->SIL_Available Use_SIL Select SIL-IS SIL_Available->Use_SIL Yes Analog_Available Is a suitable Structural Analog IS available? SIL_Available->Analog_Available No Validate_SIL Perform Full Method Validation with SIL-IS Use_SIL->Validate_SIL End End: Validated Method Validate_SIL->End Use_Analog Select Structural Analog IS Analog_Available->Use_Analog Yes Justify Provide scientific justification for not using a SIL-IS Analog_Available->Justify No Validate_Analog Perform Rigorous Method Validation with Analog-IS Use_Analog->Validate_Analog Validate_Analog->End Justify->End

Caption: A decision tree for selecting an appropriate internal standard.

References

A Researcher's Guide to Internal Standard Selection in Alvimopan Pharmacokinetic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to samples. It is essential for correcting the variability inherent in the analytical process, including sample extraction, injection volume, and instrument response. The choice of an appropriate internal standard is a critical determinant of the accuracy and precision of the bioanalytical method. The two primary types of internal standards used are stable isotope-labeled (e.g., deuterated) internal standards and structural analog internal standards.

Comparative Overview of Internal Standard Types for Alvimopan Analysis

The ideal internal standard for Alvimopan would exhibit physicochemical properties as close as possible to Alvimopan itself, ensuring it behaves similarly during sample processing and analysis without interfering with the analyte's detection.

Internal Standard TypeAdvantages for Alvimopan AnalysisDisadvantages for Alvimopan Analysis
Deuterated Alvimopan (Stable Isotope-Labeled) - Highest Accuracy and Precision: Co-elutes with Alvimopan, providing the best correction for matrix effects and extraction variability. - Reduced Method Development Time: Similar mass-to-charge ratio simplifies MS/MS parameter optimization. - Gold Standard: Considered the benchmark for regulatory submissions due to its reliability.- Cost: Custom synthesis of deuterated Alvimopan can be expensive. - Potential for Isotopic Crosstalk: If not adequately resolved, natural isotopes of Alvimopan could interfere with the deuterated standard's signal.
Structural Analog - Cost-Effective: Often commercially available or easier to synthesize than a deuterated standard. - Readily Available: A wider range of potential compounds may be suitable.- Potential for Different Extraction Recovery: Physicochemical differences may lead to variations in extraction efficiency compared to Alvimopan. - Different Ionization Efficiency: Structural differences can lead to variations in ionization response in the mass spectrometer, potentially leading to less accurate correction. - Chromatographic Separation: May not co-elute perfectly with Alvimopan, leading to incomplete correction for matrix effects that vary with retention time.

Hypothetical Experimental Protocols for a Comparative Study

To objectively compare the performance of a deuterated internal standard versus a structural analog for Alvimopan pharmacokinetic analysis, a validation study should be conducted. Below are detailed methodologies for such a study.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of human plasma samples (blank, calibration standards, and quality control samples) into microcentrifuge tubes.

  • Internal Standard Spiking: Add 10 µL of the working solution of either the deuterated Alvimopan or the selected structural analog internal standard to each sample, except for the blank matrix.

  • Protein Precipitation: Add 400 µL of acetonitrile (B52724) to each tube.

  • Vortexing: Vortex mix all samples for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic and Mass Spectrometric Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Alvimopan: [Precursor ion] -> [Product ion]

    • Deuterated Alvimopan: [Precursor ion] -> [Product ion]

    • Structural Analog IS: [Precursor ion] -> [Product ion]

  • Key MS Parameters: Curtain Gas, Collision Gas, IonSpray Voltage, Temperature, Ion Source Gas 1, Ion Source Gas 2 to be optimized.

Data Presentation: Hypothetical Comparative Pharmacokinetic Data

The following tables illustrate how quantitative data from a comparative study could be presented.

Table 1: Method Validation Parameters

ParameterDeuterated Internal StandardStructural Analog Internal StandardAcceptance Criteria
Linearity (r²) > 0.998> 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mLS/N ≥ 10
Intra-day Precision (%CV) < 5%< 8%≤ 15%
Inter-day Precision (%CV) < 6%< 10%≤ 15%
Accuracy (%Bias) -2.5% to 3.1%-5.2% to 6.8%± 15%
Matrix Effect (%) 98.5 - 101.285.3 - 110.585 - 115%
Extraction Recovery (%) 92.1 ± 4.588.7 ± 7.2Consistent and reproducible

Table 2: Hypothetical Pharmacokinetic Parameters of Alvimopan

ParameterDeuterated Internal Standard (Mean ± SD)Structural Analog Internal Standard (Mean ± SD)
Cmax (ng/mL) 15.2 ± 3.116.5 ± 4.5
Tmax (h) 2.0 ± 0.52.1 ± 0.6
AUC₀₋t (ng·h/mL) 85.6 ± 12.392.4 ± 18.7
AUC₀₋inf (ng·h/mL) 88.9 ± 13.196.8 ± 20.1
t₁/₂ (h) 10.5 ± 2.110.8 ± 2.5

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike with Internal Standard Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Analyte/IS Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Determination Ratio_Calculation->Concentration_Determination PK_Analysis Pharmacokinetic Analysis Concentration_Determination->PK_Analysis

Caption: Experimental workflow for Alvimopan pharmacokinetic analysis.

Alvimopan_Signaling_Pathway cluster_opioid_receptor Gastrointestinal Tract cluster_cellular_effects Cellular Effects Opioid Opioid Agonist (e.g., Morphine) Mu_Receptor Mu-Opioid Receptor Opioid->Mu_Receptor Binds and Activates Alvimopan Alvimopan Alvimopan->Mu_Receptor Competitively Binds and Blocks G_Protein G-Protein Activation Mu_Receptor->G_Protein AC_Inhibition Adenylyl Cyclase Inhibition G_Protein->AC_Inhibition cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Reduced_Motility Reduced GI Motility (Constipation) cAMP_Decrease->Reduced_Motility

Caption: Alvimopan's mechanism of action at the mu-opioid receptor.

Conclusion: Making an Informed Decision

The choice of an internal standard is a critical step in the development of a robust bioanalytical method for Alvimopan. A stable isotope-labeled internal standard, such as deuterated Alvimopan, is theoretically superior and considered the gold standard, likely to yield more accurate and precise pharmacokinetic data. However, a carefully selected and validated structural analog can also be a viable and more cost-effective option.

Researchers should weigh the pros and cons of each type of internal standard based on the goals of their study, regulatory requirements, and available resources. A thorough method validation as outlined in this guide is essential to ensure the reliability of the pharmacokinetic data, regardless of the internal standard chosen. This comparative framework provides a robust starting point for any researcher embarking on the pharmacokinetic analysis of Alvimopan.

The Gold Standard for Alvimopan Bioanalysis: A Comparative Guide to Internal Standards in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the bioanalysis of Alvimopan, the selection of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides a comprehensive comparison of Alvimopan-D7, a deuterated internal standard, with structural analogs for the quantitative analysis of Alvimopan in various biological matrices, including plasma, urine, and tissue. Supported by experimental data and detailed methodologies, this document aims to facilitate the development and validation of robust and accurate bioanalytical assays.

The accurate quantification of Alvimopan, a peripherally acting mu-opioid receptor antagonist, is essential for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of an internal standard (IS) is fundamental to high-quality bioanalysis, as it corrects for variability introduced during sample preparation, chromatography, and mass spectrometric detection. Stable isotope-labeled internal standards, such as this compound, are widely considered the "gold standard" in the field due to their near-identical physicochemical properties to the analyte of interest. This similarity ensures they behave almost identically during analytical procedures, providing the most accurate correction for potential errors.

Comparative Analysis of Internal Standards: this compound vs. Structural Analogs

The choice of internal standard significantly impacts the accuracy and precision of bioanalytical data. While structural analogs can be employed, they often exhibit different extraction recoveries, matrix effects, and ionization efficiencies compared to the analyte, potentially leading to inaccurate quantification. In contrast, a deuterated internal standard like this compound co-elutes with Alvimopan and experiences virtually identical analytical behavior, offering superior correction for these variables.

Below is a summary of the performance of Alvimopan and its deuterated internal standard in human plasma, as established by a validated LC-MS/MS method.

ParameterAlvimopanThis compound
Lower Limit of Quantification (LLOQ)0.05 ng/mL-
Upper Limit of Quantification (ULOQ)50 ng/mL-
Recovery75.7%75.1%
Matrix EffectNot significantNot significant

Data compiled from a validated LC-MS/MS method for the simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma, which demonstrates typical performance for a stable isotope-labeled internal standard.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating bioanalytical assays. The following sections outline established protocols for the analysis of Alvimopan in plasma and provide a general framework for urine and tissue analysis based on best practices for opioid quantification.

Experimental Workflow for Alvimopan Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Matrix (Plasma, Urine, or Tissue Homogenate) Add_IS Add this compound Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_Separation UPLC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Peak Area Ratio) MS_Detection->Quantification

Caption: A generalized experimental workflow for the bioanalysis of Alvimopan using this compound as an internal standard.

Analysis of Alvimopan in Human Plasma

A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the simultaneous quantification of Alvimopan and its metabolite in human plasma.

Sample Preparation:

  • To 200 µL of human plasma, add a known amount of this compound internal standard.

  • Perform protein precipitation by adding acetonitrile (B52724).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid

  • Detection: Tandem mass spectrometry in positive ion mode using multiple reaction monitoring (MRM)

  • Transitions: Specific precursor-to-product ion transitions for Alvimopan and this compound are monitored.

Analysis of Alvimopan in Human Urine (General Protocol)

While a specific validated method for Alvimopan in human urine was not found in the reviewed literature, a general procedure based on established methods for opioids can be adapted. Approximately 2% of an administered Alvimopan dose is excreted unchanged in the urine, making this a relevant matrix for analysis.[1]

Sample Preparation (Dilute-and-Shoot):

  • Centrifuge the urine sample to remove any particulate matter.

  • Add a known amount of this compound internal standard to an aliquot of the supernatant.

  • Dilute the sample with the mobile phase.

  • Directly inject the diluted sample into the UPLC-MS/MS system.

UPLC-MS/MS Conditions:

  • Similar to the plasma analysis, a C18 column with a gradient of acetonitrile and water containing an acid modifier would be appropriate.

  • Detection would be performed using tandem mass spectrometry in MRM mode.

Analysis of Alvimopan in Tissue (General Protocol)

For the analysis of Alvimopan in tissue, such as intestinal tissue where the drug primarily acts, a homogenization step is required.

Sample Preparation:

  • Accurately weigh a portion of the tissue sample.

  • Homogenize the tissue in a suitable buffer.

  • Add a known amount of this compound internal standard to the homogenate.

  • Perform protein precipitation with an organic solvent (e.g., acetonitrile).

  • Centrifuge the sample and process the supernatant as described for the plasma analysis (evaporation and reconstitution).

UPLC-MS/MS Conditions:

  • The UPLC-MS/MS conditions would be similar to those used for plasma analysis, with potential modifications to the gradient to ensure adequate separation from any tissue-specific matrix components.

Signaling Pathway of Alvimopan

alvimopan_pathway Opioids Exogenous Opioids (e.g., Morphine) Mu_Receptor Peripheral Mu-Opioid Receptors (GI Tract) Opioids->Mu_Receptor Binds and Activates GI_Motility Decreased GI Motility (Postoperative Ileus) Mu_Receptor->GI_Motility Leads to Normal_Motility Normal GI Motility Mu_Receptor->Normal_Motility Blockade Restores Alvimopan Alvimopan Alvimopan->Mu_Receptor Competitively Antagonizes

Caption: Alvimopan acts as a competitive antagonist at peripheral mu-opioid receptors in the GI tract.

Conclusion

The evidence strongly supports the use of this compound as the internal standard of choice for the bioanalysis of Alvimopan in various biological matrices. Its ability to accurately track the analyte throughout the analytical process ensures the generation of high-quality, reliable data essential for regulatory submissions and critical decision-making in drug development. While structural analogs may be considered in the absence of a deuterated standard, they necessitate more extensive validation to ensure they adequately compensate for analytical variability. The detailed protocols and workflows provided in this guide serve as a valuable resource for establishing robust and reproducible bioanalytical methods for Alvimopan.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Alvimopan-D7 Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Alvimopan-D7, a deuterated analog of Alvimopan. By adhering to these protocols, laboratories can mitigate risks, ensure regulatory compliance, and foster a culture of safety.

Chemical and Physical Properties of Alvimopan
PropertyValue
Molecular Formula C₂₅H₃₂N₂O₄
Molecular Weight 424.53 g/mol
Appearance White to light beige powder[1]
Solubility <0.1 mg/mL in water (pH 3.0-9.0)[1]
1 to 5 mg/mL in buffered solutions (pH 1.2)[1]
10 to 25 mg/mL in aqueous 0.1 N sodium hydroxide[1]
Flashpoint > 200 °F (closed cup)[2]

Experimental Protocol: Decontamination of an this compound Spill

This protocol outlines the procedure for safely cleaning and decontaminating a small-scale spill of this compound powder in a laboratory setting.

Materials:

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

  • Absorbent material (e.g., vermiculite, sand, or commercial spill absorbent)

  • Two sealable, labeled hazardous waste bags or containers

  • Scoop and brush or other tools for collecting powder

  • Decontamination solution (e.g., 10% bleach solution or a suitable laboratory detergent)

  • Paper towels

  • Hazardous waste disposal labels

Procedure:

  • Immediate Spill Response:

    • Alert personnel in the immediate area of the spill.

    • Evacuate the area if the spill is large or if there is a risk of airborne dust.

    • Don the appropriate PPE.

  • Containment:

    • Carefully cover the spill with a layer of absorbent material to prevent the powder from becoming airborne.

  • Collection:

    • Gently scoop the mixture of this compound and absorbent material into a designated, sealable hazardous waste container.

    • Use a brush to collect any remaining powder. Avoid creating dust.

  • Decontamination:

    • Saturate paper towels with the decontamination solution and wipe the spill area, working from the outside in.

    • Place the used paper towels into a second sealable hazardous waste bag.

  • Final Cleaning:

    • Wipe the area with clean, wet paper towels to remove any residual decontamination solution.

    • Place these paper towels in the same waste bag as the decontamination wipes.

  • Waste Disposal:

    • Seal both hazardous waste containers securely.

    • Label the containers clearly as "Hazardous Waste: this compound" and include the date and any other information required by your institution's waste management plan.

    • Dispose of the waste through your institution's hazardous waste management program, which will likely involve incineration.[2][3][4]

  • Post-Cleanup:

    • Remove and dispose of gloves in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

    • Document the spill and cleanup procedure in the laboratory records.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

AlvimopanD7_Disposal_Workflow start Start: this compound Waste Generated assess_contamination Assess Contamination Level start->assess_contamination spill_solid Spill or Solid Waste assess_contamination->spill_solid Solid liquid_waste Contaminated Liquid Waste assess_contamination->liquid_waste Liquid ppe Contaminated PPE (Gloves, etc.) assess_contamination->ppe PPE collect_solid Collect in Labeled Hazardous Waste Container spill_solid->collect_solid collect_liquid Collect in Labeled Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Place in Labeled Hazardous Waste Bag ppe->collect_ppe incineration Dispose via Licensed Hazardous Waste Contractor (Incineration Recommended) collect_solid->incineration collect_liquid->incineration collect_ppe->incineration end End: Disposal Complete incineration->end

Caption: Decision workflow for this compound waste disposal.

Regulatory Context and Best Practices

The disposal of pharmaceutical waste, including this compound, is regulated by federal and state agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[5] Key principles for the disposal of such research chemicals include:

  • Avoid Sewer Disposal: Never dispose of this compound down the drain.[3][6] This practice can lead to the contamination of water supplies.[6][7]

  • Segregation of Waste: Properly segregate pharmaceutical waste from other waste streams. Use designated, clearly labeled containers. Hazardous pharmaceutical waste is often collected in black containers.[3]

  • Incineration: The recommended method of disposal for Alvimopan and its related compounds is incineration by a licensed hazardous material disposal company.[2][4] This ensures the complete destruction of the compound.

  • Follow Institutional Plans: Always adhere to your institution's specific waste management plan, which should be aligned with EPA, DEA, and state regulations.[3]

  • Training: Ensure all personnel handling this compound are trained on the proper handling and emergency procedures.[3]

By implementing these procedures, laboratories can ensure the safe and responsible management of this compound waste, protecting both personnel and the environment.

References

Essential Safety and Logistical Information for Handling Alvimopan-D7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive, procedural information for the safe handling and disposal of Alvimopan-D7 in a laboratory setting. The following protocols are designed to ensure the safety of personnel and the integrity of the research by minimizing exposure and contamination.

Hazard Identification and Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving the handling of this compound.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use
Hand Protection Nitrile GlovesDouble-gloving is recommended, especially when handling the solid compound. Inspect gloves for integrity before use and change them immediately if contaminated or torn.
Body Protection Disposable Lab CoatA dedicated, disposable lab coat should be worn over personal clothing. It should be changed immediately if contaminated.
Eye Protection Safety GogglesChemical splash goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and splashes.
Respiratory Protection N95 Respirator or higherA NIOSH-approved N95 respirator or a higher level of respiratory protection should be used when handling the solid compound outside of a containment system to prevent inhalation of airborne particles.
Foot Protection Closed-toe shoes and Shoe CoversSturdy, closed-toe shoes are required in the laboratory. Disposable shoe covers should be worn in the designated handling area and removed before exiting.

Operational and Disposal Plans

The following step-by-step guidance outlines the procedures for the entire lifecycle of this compound in the laboratory, from receipt to disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.

  • Labeling: Ensure the container is clearly labeled with the compound name (this compound), CAS number, and appropriate hazard warnings.

  • Storage: Store this compound in a cool, dry, and dark place, away from incompatible materials. To maintain the integrity of the deuterated compound, it is crucial to protect it from moisture. Store the container tightly sealed.

Handling and Experimental Procedures

All handling of solid this compound should be performed in a designated area, preferably within a certified chemical fume hood, a ventilated balance safety enclosure, or a glove box to minimize the risk of inhalation and contamination[3].

Step 1: Preparation

  • Assemble all necessary equipment and materials (e.g., spatulas, weighing paper, solvent, vials) inside the containment system before starting.

  • Don the appropriate PPE as specified in Table 1.

Step 2: Weighing the Compound

  • Carefully open the container with the solid this compound.

  • Use a clean, designated spatula to transfer the desired amount of powder onto weighing paper or into a pre-tared vial.

  • Avoid generating dust. If any dust is generated, ensure the containment system is functioning correctly.

  • Close the primary container tightly immediately after use.

Step 3: Preparing a Solution

  • In the containment system, place the weighed this compound into a suitable flask or vial.

  • Slowly add the desired solvent to the solid to avoid splashing.

  • Cap the container and mix gently (e.g., by swirling or using a vortex mixer) until the solid is fully dissolved.

Step 4: Post-Handling

  • Decontaminate all surfaces and equipment that came into contact with this compound using a suitable cleaning agent (e.g., 70% ethanol), followed by a rinse with water.

  • Dispose of all contaminated disposable materials as hazardous waste.

Spill Management

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.

  • Secure the Area: Restrict access to the spill area.

  • PPE: Don the appropriate PPE, including respiratory protection, before attempting to clean the spill.

  • Clean-up:

    • Solid Spills: Gently cover the spill with an absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, and then wash with soap and water.

  • Waste Disposal: Dispose of all cleaning materials as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound, including empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including unused this compound powder, contaminated gloves, wipes, and weighing paper, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container.

  • Disposal Method: All hazardous waste must be disposed of through a licensed hazardous waste disposal company, typically via high-temperature incineration[4]. Do not dispose of this compound down the drain or in regular trash[4].

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

AlvimopanD7_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Containment) cluster_post Post-Handling Phase cluster_disposal Disposal Phase Receiving Receiving and Inspection Storage Secure Storage (Cool, Dry, Dark) Receiving->Storage Planning Experiment Planning & Risk Assessment Storage->Planning PPE Don Appropriate PPE Planning->PPE Weighing Weighing Solid Compound PPE->Weighing Solution Solution Preparation Weighing->Solution Decontamination Decontaminate Workspace & Equipment Solution->Decontamination Waste_Segregation Segregate Hazardous Waste Decontamination->Waste_Segregation Waste_Collection Collect in Labeled, Sealed Containers Waste_Segregation->Waste_Collection Disposal Dispose via Licensed Hazardous Waste Vendor Waste_Collection->Disposal

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。